Eupalinolide B
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C24H30O9 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
[(3aR,4S,6E,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6+/t19-,20+,21-,22-/m0/s1 |
InChIキー |
HPWMABTYJYZFLK-GOMZETCQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Eupalinolide B: A Technical Guide to Its Natural Source, Isolation from Eupatorium lindleyanum, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B is a sesquiterpenoid lactone that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its primary natural source, detailed protocols for its isolation from Eupatorium lindleyanum, and a summary of its known biological activities and associated signaling pathways.
Natural Source
This compound is a natural product found in the plant species Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family. This plant is native to East Asia, including regions of China, Japan, and Korea.[1] It has been traditionally used in Chinese medicine for various ailments. The aerial parts of Eupatorium lindleyanum are the primary source for the extraction of this compound and other related sesquiterpenoid lactones.[2]
Isolation of this compound from Eupatorium lindleyanum
The isolation of this compound from Eupatorium lindleyanum involves a multi-step process encompassing initial extraction, fractionation, and final purification. Two primary methods for purification are detailed below: High-Speed Counter-Current Chromatography (HSCCC) and traditional Silica (B1680970) Gel Column Chromatography.
Experimental Protocol 1: Extraction and Fractionation
A general procedure for the initial extraction and fractionation of sesquiterpenoids from Eupatorium lindleyanum is as follows:
-
Plant Material Preparation: The aerial parts of Eupatorium lindleyanum are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure a comprehensive extraction of the bioactive compounds.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with this compound typically concentrating in the more polar fractions like ethyl acetate and n-butanol.[2]
Experimental Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid chromatography technique for the preparative separation of natural products.
-
Two-Phase Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. For the isolation of this compound, a system composed of n-hexane-ethyl acetate-methanol-water (commonly in a 1:4:2:3 v/v/v/v ratio) has been shown to be effective.[3]
-
HSCCC Operation:
-
The HSCCC column is first filled with the upper stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 900 rpm).
-
The lower mobile phase is then pumped through the column at a defined flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is established, the n-butanol fraction (dissolved in a small volume of the solvent mixture) is injected.
-
The effluent is monitored by a UV detector (at 254 nm), and fractions are collected based on the resulting chromatogram.[3]
-
Experimental Protocol 3: Purification by Silica Gel Column Chromatography
A more traditional approach to purification involves silica gel column chromatography.
-
Column Preparation: A glass column is packed with silica gel using a slurry method with a non-polar solvent like n-hexane.
-
Sample Loading: The dried and concentrated fraction (e.g., ethyl acetate fraction) is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined and concentrated. Further purification may be necessary using repeated column chromatography or other techniques like preparative HPLC to achieve high purity.
Data Presentation
Table 1: Quantitative Data from HSCCC Isolation of Sesquiterpenoids from Eupatorium lindleyanum
| Compound | Starting Material | Yield (mg) | Purity (by HPLC) | Reference |
| This compound | 540 mg of n-butanol fraction | 19.3 | 97.1% | [2] |
| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 | 97.9% | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Key Data | Reference |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺, [M+Na]⁺, etc. (Specific values to be confirmed from literature) | [4] |
| ¹H NMR (CDCl₃, MHz) | Chemical shifts (δ) and coupling constants (J) for all protons. | Data to be populated from specific literature. |
| ¹³C NMR (CDCl₃, MHz) | Chemical shifts (δ) for all carbons. | Data to be populated from specific literature. |
Biological Activity and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, primarily investigated in the context of cancer and inflammation. Its mechanisms of action involve the modulation of several key signaling pathways.
Induction of Apoptosis and ROS Generation
This compound is a potent inducer of apoptosis in cancer cells.[5] This process is often mediated by the generation of Reactive Oxygen Species (ROS).[5][6] The apoptotic pathway induced by this compound involves the intrinsic mitochondrial pathway, characterized by:
-
Cleavage of Caspases: Activation of initiator caspases such as Caspase-9 and executioner caspases like Caspase-3.[5]
-
PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3 is a hallmark of apoptosis.[5]
Caption: this compound induces apoptosis via ROS generation and caspase activation.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway, although the effects can be cell-type specific. In some cancer cells, this compound treatment leads to the activation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway involved in stress-induced apoptosis.[7]
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway.[6] This inhibition is achieved by:
-
Preventing IκBα Phosphorylation and Degradation: this compound can block the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
-
Inhibiting p65 Nuclear Translocation: By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[6]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflows
Caption: General workflow for the isolation of this compound.
Conclusion
This compound, a sesquiterpenoid lactone isolated from Eupatorium lindleyanum, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation research. The detailed isolation protocols and an understanding of its molecular mechanisms of action provide a solid foundation for further investigation and development. This guide serves as a comprehensive resource for researchers and professionals seeking to explore the scientific and medicinal value of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Eupalinolide B in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, has emerged as a promising natural compound with significant anti-cancer properties.[1] Extensive research has demonstrated its ability to inhibit proliferation, suppress metastasis, and induce cell death across a variety of cancer types, including laryngeal, hepatic, and pancreatic cancers.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the signaling pathways it modulates.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Laryngeal Cancer Cell Lines
The anti-proliferative effects of this compound have been quantified using IC50 values, which represent the concentration required to inhibit 50% of cell growth.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| TU212 | Laryngeal Cancer | 1.03 | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |
| M4e | Laryngeal Cancer | 3.12 | [1] |
| LCC | Laryngeal Cancer | 4.20 | [1] |
| TU686 | Laryngeal Cancer | 6.73 | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1] |
This compound has also shown potent anti-proliferative activity against human bladder cancer (BFTC-905), gastric cancer (MGC803), leukemia (HL-60), and lung cancer (A549) cell lines.[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
Xenograft models in mice have confirmed the anti-tumor effects of this compound in a live organism context.
| Cancer Type | Cell Line (Xenograft) | Treatment | Key Findings | Citation |
| Laryngeal Cancer | TU212 | Not specified in abstract | Significantly suppressed tumor growth and reduced tumor volume (P < 0.01) with no obvious toxicity. | [1] |
| Hepatic Carcinoma | SMMC-7721 & HCCLM3 | 25 mg/kg or 50 mg/kg every 2 days for 3 weeks | Significantly inhibited tumor volume and weight. | [3] |
| Pancreatic Cancer | Not specified | Not specified in abstract | Reduced tumor growth and decreased expression of the proliferation marker Ki-67. | [2] |
Mechanisms of Action & Signaling Pathways
This compound exerts its anti-cancer effects through diverse and context-dependent mechanisms, targeting distinct signaling pathways in different cancer types.
Laryngeal Cancer: LSD1 Inhibition and EMT Suppression
In laryngeal cancer, this compound acts as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1] LSD1 is an enzyme often overexpressed in cancers that removes methyl groups from histones, affecting gene expression. By inhibiting LSD1, this compound increases the methylation of histones (specifically H3K9me1 and H3K9me2), which in turn modulates the expression of genes involved in the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[1] This leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin, ultimately suppressing cancer cell migration and invasion.[1]
Hepatic Carcinoma: Induction of Ferroptosis via ROS-ER-JNK Pathway
In hepatic carcinoma cells, this compound triggers a form of programmed cell death called ferroptosis, which is dependent on iron and the accumulation of reactive oxygen species (ROS).[3] The compound induces endoplasmic reticulum (ER) stress and activates the JNK signaling pathway, which is linked to its anti-migration effects.[3] A key event in this process is the downregulation of Glutathione Peroxidase 4 (GPx4), a crucial enzyme that protects cells from lipid peroxidation, a hallmark of ferroptosis.[3] this compound also blocks the cell cycle at the S phase by downregulating CDK2 and Cyclin E1.[3] Notably, in this cancer type, it does not significantly induce apoptosis.[3]
Pancreatic Cancer: ROS Generation, Apoptosis, and Potential Cuproptosis
In pancreatic cancer, this compound's anti-cancer activity is linked to the induction of apoptosis, a different form of programmed cell death.[2] This process is driven by a significant increase in intracellular ROS levels.[2][4] Furthermore, this compound disrupts copper homeostasis, suggesting a novel mechanism of cell death known as cuproptosis, which is triggered by copper overload in mitochondria.[2][4] The activation of the MAPK/JNK signaling pathway is also implicated in its cytotoxic effects in these cells.[2]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced studies.
Cell Viability Assay (MTT / CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: A tetrazolium salt (e.g., MTT) or a similar substrate (WST-8 in CCK-8 kits) is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
After incubation, add the MTT or CCK-8 reagent to each well and incubate for an additional 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
-
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways (e.g., LSD1, GPx4, JNK).
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
Protocol:
-
Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-LSD1, anti-p-JNK, anti-GPx4) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
-
Cell Migration and Invasion Assays
These assays evaluate the effect of this compound on the metastatic potential of cancer cells.
-
Wound Healing (Scratch) Assay:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh media containing this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Measure the width of the gap to quantify the rate of cell migration into the empty space.[1]
-
-
Transwell Migration Assay:
-
Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free media containing this compound.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 12-48 hours, allowing cells to migrate through the pores.
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Count the stained cells under a microscope to quantify migration. For an invasion assay, the membrane is pre-coated with Matrigel.[3]
-
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor activity of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the compound to evaluate its effect on tumor growth.
-
Protocol:
-
Use 4-6 week old immunocompromised mice (e.g., BALB/c nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ TU212 or SMMC-7721 cells) into the flank of each mouse.[3]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer this compound (e.g., 25-50 mg/kg) or vehicle via a suitable route (e.g., intraperitoneal injection) on a set schedule (e.g., every other day for 3 weeks).[3]
-
Monitor mouse body weight and tumor size regularly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the experiment, euthanize the mice, excise the tumors, and measure their final weight.[1][3]
-
Major organs can be collected for histological analysis (H&E staining) to assess toxicity.[1]
-
Conclusion
This compound is a potent anti-cancer agent with multifaceted biological activities. Its ability to selectively inhibit LSD1 in laryngeal cancer, induce ferroptosis in hepatic cancer, and trigger ROS-dependent apoptosis and cuproptosis in pancreatic cancer highlights its potential as a versatile therapeutic candidate. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further development. The detailed mechanisms and pathways elucidated here offer a roadmap for future research, including the optimization of its structure for enhanced efficacy and the exploration of its potential in combination therapies for various malignancies.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Eupalinolide B: A Multifaceted Approach to Combating Pancreatic Cancer
For Immediate Release
[CITY, State] – [Date] – A comprehensive analysis of the therapeutic potential of Eupalinolide B, a natural compound, reveals a multi-pronged mechanism of action against pancreatic cancer, a malignancy known for its aggressive nature and limited treatment options. Research highlights the compound's ability to induce cell death through the generation of reactive oxygen species (ROS) and a novel form of copper-dependent cell death known as cuproptosis. This technical guide provides an in-depth overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Executive Summary
This compound, a sesquiterpene lactone, has demonstrated significant anti-cancer activity in preclinical models of pancreatic cancer. Its mechanism of action is centered on the induction of oxidative stress and the disruption of copper homeostasis within cancer cells, leading to apoptosis and cuproptosis. This dual-action approach offers a promising new avenue for the development of targeted therapies for this devastating disease. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed understanding of this compound's therapeutic potential.
Core Mechanism of Action
This compound exerts its anti-tumor effects on pancreatic cancer cells through two primary, interconnected mechanisms:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in the intracellular levels of ROS. This surge in oxidative stress overwhelms the cancer cells' antioxidant defense mechanisms, leading to cellular damage and triggering apoptotic cell death pathways.
-
Induction of Cuproptosis: The compound disrupts copper homeostasis within the cancer cells. This disruption, coupled with the elevated ROS levels, is believed to induce cuproptosis, a recently identified form of regulated cell death triggered by excess intracellular copper. This process is distinct from apoptosis and offers a novel strategy to eliminate cancer cells.
These mechanisms culminate in the inhibition of key cellular processes essential for tumor growth and progression, including cell viability, proliferation, migration, and invasion.
Quantitative Data Summary
The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Key Findings |
| PANC-1 | This compound | Significant inhibition of cell viability. |
| MiaPaCa-2 | This compound | Dose-dependent decrease in cell viability. |
| PL-45 | This compound | Demonstrated sensitivity to this compound treatment. |
Note: Specific IC50 values were not provided in a tabular format in the source material but were graphically represented, indicating a dose-dependent effect.
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Animal Model | Treatment | Tumor Volume Reduction | Tumor Weight Reduction |
| Nude mice with PANC-1 xenografts | This compound | Significantly reduced | Significantly reduced |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to elucidate the mechanism of action of this compound.
Cell Viability Assay
-
Cell Lines: PANC-1, MiaPaCa-2, and PL-45 human pancreatic cancer cell lines.
-
Method: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with varying concentrations of this compound for a specified duration. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader.
Apoptosis Assay
-
Method: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Pancreatic cancer cells were treated with this compound for 24 hours. Following treatment, cells were harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.
Reactive Oxygen Species (ROS) Detection
-
Method: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). Cells were treated with this compound, followed by incubation with DCFH-DA. The fluorescence intensity, which is proportional to the intracellular ROS levels, was measured using a fluorescence microscope or a flow cytometer.
In Vivo Xenograft Mouse Model
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Procedure: PANC-1 cells were subcutaneously injected into the right flank of the mice. When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of this compound. Tumor volume and body weight were measured regularly. At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, including immunohistochemistry for proliferation markers like Ki-67.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the mechanism of action of this compound.
Caption: this compound induces pancreatic cancer cell death via ROS and cuproptosis.
Caption: Workflow of in vitro and in vivo experiments for this compound.
Conclusion
This compound presents a compelling case as a potential therapeutic agent for pancreatic cancer. Its ability to induce both apoptosis and cuproptosis through the modulation of ROS and copper homeostasis represents a novel and potent anti-cancer strategy. The data summarized in this guide underscores the need for further investigation and development of this compound as a clinical candidate. The detailed protocols and pathway visualizations provided herein are intended to facilitate future research in this promising area.
Eupalinolide B-Induced Ferroptosis in Hepatic Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary hepatic carcinoma remains a significant clinical challenge, with limited therapeutic options for advanced stages. Eupalinolide B (EB), a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising anti-tumor compound. This technical guide provides an in-depth overview of the mechanisms by which this compound induces ferroptosis in hepatic carcinoma cells. It details the involved signaling pathways, presents available quantitative data from preclinical studies, and offers comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Hepatocellular carcinoma (HCC) is a prevalent and aggressive form of liver cancer with a high mortality rate.[1] The efficacy of current systemic therapies, such as the multi-kinase inhibitor sorafenib, is often limited by drug resistance and patient intolerance.[2] This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action.
Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][3] This process is distinct from other cell death modalities like apoptosis and necrosis. Key regulators of ferroptosis include Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides, and the cystine/glutamate antiporter system Xc-, which is crucial for the synthesis of the antioxidant glutathione (GSH). Targeting the ferroptosis pathway has emerged as a promising strategy for cancer therapy.[4]
This compound, a natural compound, has demonstrated significant anti-proliferative activity in hepatic carcinoma.[2] Studies have shown that EB selectively inhibits the growth of liver cancer cells while exhibiting minimal toxicity to normal liver cells.[2] This guide will focus on the ferroptotic mechanisms of this compound in the context of hepatic carcinoma.
Mechanism of Action: this compound-Induced Ferroptosis
This compound exerts its anti-tumor effects on hepatic carcinoma cells primarily by inducing ferroptosis through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and modulation of key signaling pathways.[2]
Induction of ROS and Lipid Peroxidation
Treatment of hepatic carcinoma cells with this compound leads to a significant accumulation of intracellular ROS and lipid peroxidation, which are hallmark features of ferroptosis.[2]
Downregulation of GPX4
A critical event in this compound-induced ferroptosis is the significant decrease in the expression of GPX4.[2] GPX4 is a key enzyme that detoxifies lipid peroxides, and its inhibition or downregulation leads to their accumulation and subsequent cell death.
Upregulation of Heme Oxygenase-1 (HO-1) and ER Stress
This compound treatment significantly increases the expression of Heme Oxygenase-1 (HO-1) at both the mRNA and protein levels.[2] HO-1 is a stress-responsive enzyme that has been implicated in ferroptosis. The upregulation of HO-1 by this compound is linked to the induction of ER stress.[2] Key markers of ER stress, such as GRP78, IRE1a, CHOP, and ATF-6α, are elevated following this compound treatment.[2] Inhibition of HO-1 has been shown to rescue this compound-induced cell death and attenuate the expression of ER stress proteins, confirming the mediatory role of HO-1 in this process.[2]
Activation of the JNK Signaling Pathway
The accumulation of ROS and subsequent ER stress lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Western blot analysis has revealed a prominent increase in the phosphorylation of JNK in hepatic carcinoma cells treated with this compound.[2] The activation of the ROS-ER-JNK axis also plays a role in the this compound-mediated inhibition of cancer cell migration.[2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of this compound on hepatic carcinoma.
Table 1: In Vitro Efficacy of this compound on Hepatic Carcinoma Cell Lines
| Cell Line | Treatment | Outcome |
| SMMC-7721 | This compound (6, 12, 24 µM) for 48h | Dose-dependent decrease in cell viability.[2] |
| HCCLM3 | This compound (6, 12, 24 µM) for 48h | Dose-dependent decrease in cell viability.[2] |
| SMMC-7721 | This compound (12, 24 µM) | Significant increase in the percentage of cells in the S phase of the cell cycle.[2] |
| HCCLM3 | This compound (12, 24 µM) | Significant increase in the percentage of cells in the S phase of the cell cycle.[2] |
| SMMC-7721 | This compound (12, 24 µM) | Decreased migration rates of 38.29% ± 0.49% and 38.48% ± 0.84%, respectively.[2] |
| HCCLM3 | This compound (12, 24 µM) | Decreased migration rates of 43.83% ± 1.08% and 53.22% ± 0.36%, respectively.[2] |
| SMMC-7721 | This compound (24 µM) for 48h | Significant decrease in GPX4 protein expression.[2] |
| HCCLM3 | This compound (24 µM) for 48h | Significant decrease in GPX4 protein expression.[2] |
| SMMC-7721 | This compound | Significant increase in HO-1 mRNA and protein levels.[2] |
| HCCLM3 | This compound | Significant increase in HO-1 mRNA and protein levels.[2] |
Table 2: In Vivo Efficacy of this compound in Hepatic Carcinoma Xenograft Models
| Xenograft Model | Treatment | Outcome |
| SMMC-7721 | This compound (25 or 50 mg/kg) | Significant inhibition of tumor volume and weight.[2] |
| HCCLM3 | This compound (25 or 50 mg/kg) | Significant inhibition of tumor volume and weight.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound-induced ferroptosis in hepatic carcinoma.
Cell Culture and this compound Treatment
-
Cell Lines: Human hepatic carcinoma cell lines SMMC-7721 and HCCLM3 are utilized.[2]
-
Culture Medium: SMMC-7721 cells are cultured in RPMI-1640 medium, while HCCLM3 cells are cultured in DMEM. Both media are supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[2]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
This compound Preparation: A 40 mM stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).[2]
-
Treatment: Cells are treated with this compound at final concentrations of 6, 12, and 24 µM for various time periods (e.g., 24, 48, 72 hours). A DMSO-treated group serves as the control.[2]
Cell Viability Assay (CCK-8)
-
Seeding: SMMC-7721 and HCCLM3 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.[2]
-
Treatment: Cells are treated with different concentrations of this compound (6, 12, 24 µM) for 24, 48, or 72 hours.[2]
-
CCK-8 Reagent: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[2]
-
Incubation: The plates are incubated for 4 hours at 37°C.[2]
-
Measurement: The optical density (OD) is measured at 450 nm using a microplate spectrophotometer.[2]
Western Blot Analysis
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against GPX4, HO-1, p-JNK, JNK, GRP78, IRE1a, CHOP, ATF-6α, CDK2, Cyclin E1, and β-actin.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
-
Staining: Cells are stained with a fluorescent probe, such as BODIPY™ 581/591 C11, to detect lipid ROS.[2]
-
Treatment: Cells are treated with this compound (e.g., 24 µM). Erastin can be used as a positive control.[2]
-
Incubation: Cells are incubated with the fluorescent probe for 30 minutes at 37°C.[2]
-
Washing: Cells are washed with PBS to remove any unbound dye.[2]
-
Imaging: Fluorescence images are captured using a fluorescence microscope.[2]
In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice are used.[2]
-
Cell Implantation: 1 x 10⁶ SMMC-7721 or HCCLM3 cells in 200 µL of PBS are subcutaneously injected into the flanks of the mice.[2]
-
Treatment: Once tumors are established, mice are intraperitoneally injected with this compound (25 or 50 mg/kg) or DMSO (control) every two days for three weeks.[2]
-
Monitoring: Tumor size and mouse body weight are monitored every two days. Tumor volume is calculated using the formula: (length × width²) / 2.[2]
-
Endpoint: After three weeks, mice are euthanized, and tumors are excised and weighed.[2]
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Signaling pathway of this compound-induced ferroptosis in hepatic carcinoma.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro evaluation of this compound.
Logical Relationship in the ROS-ER-JNK Axis
References
- 1. SMMC-7721 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel patient-derived xenograft and cell line models for therapeutic testing of pediatric liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B and the Cuproptosis Induction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of regulated cell death is continually evolving, presenting new opportunities for therapeutic intervention in diseases like cancer. A recently identified mechanism, cuproptosis, describes a unique form of copper-dependent cell death distinct from apoptosis, necroptosis, or ferroptosis.[1][2] This process is initiated by an excess of intracellular copper, which directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle.[1][3] This interaction leads to the aggregation of these lipoylated proteins and the loss of iron-sulfur (Fe-S) cluster proteins, culminating in proteotoxic stress and cell death.[3][4]
Eupalinolide B (EB), a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC, has demonstrated significant anti-tumor properties in various cancers, including pancreatic, laryngeal, and hepatic carcinoma.[5][6][7] Recent mechanistic studies have revealed that one of its primary modes of action involves the disruption of copper homeostasis and the subsequent induction of cuproptosis, offering a promising new strategy for cancer therapy.[5][8]
This technical guide provides an in-depth overview of the cuproptosis induction pathway, focusing on the specific role of this compound. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways to serve as a comprehensive resource for the scientific community.
The Core Mechanism of Cuproptosis
Cuproptosis is a tightly regulated process initiated by the accumulation of intracellular copper. The key molecular events are:
-
Copper Influx : Copper ions enter the cell, often facilitated by transporters like SLC31A1.[3]
-
FDX1-Mediated Reduction : Ferredoxin 1 (FDX1), a mitochondrial reductase, reduces copper from its cupric (Cu²⁺) to its more toxic cuprous (Cu⁺) state.[3][5] FDX1 is also essential for the maturation of Fe-S cluster proteins and protein lipoylation.[9][10][11]
-
Targeting Lipoylated Proteins : Cuprous ions directly bind to lipoylated proteins within the TCA cycle.[3][4] The primary target is dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a key component of the pyruvate (B1213749) dehydrogenase (PDH) complex.[4][12]
-
Protein Aggregation and Stress : This binding causes the aggregation of DLAT and other lipoylated proteins, leading to the loss of Fe-S cluster proteins, inducing a severe proteotoxic stress response, and ultimately causing cell death.[3][4][13]
-
HSP70 Stress Response : As a marker of this proteotoxic stress, the expression of heat shock protein 70 (HSP70) is often elevated.[4]
This compound as a Cuproptosis Inducer
This compound leverages the cuproptosis pathway to exert its anti-cancer effects, particularly in pancreatic cancer.[5] Mechanistic studies have shown that EB disrupts copper homeostasis, and its cytotoxicity is critically dependent on the core machinery of cuproptosis.[5][8]
The proposed mechanism involves several key steps:
-
Disruption of Copper Homeostasis : EB treatment leads to an increase in intracellular copper levels, initiating the cascade.[5]
-
FDX1-Dependent Cytotoxicity : The cell death induced by EB is significantly reversed when FDX1 is knocked down, confirming that its mechanism is dependent on this crucial cuproptosis regulator.[5]
-
Modulation of Lipoylation : EB treatment causes a marked decrease in the protein levels of lipoic acid synthetase (LIAS).[5] LIAS is the enzyme responsible for the final step of lipoic acid synthesis, which is essential for the lipoylation of proteins like DLAT.[10] By reducing LIAS, EB likely inhibits the proper lipoylation of TCA cycle enzymes, making them susceptible to copper-induced aggregation.[5]
-
Induction of Proteotoxic Stress : Consistent with the induction of cuproptosis, EB treatment leads to a significant increase in the expression of the stress-response protein HSP70.[5]
The following diagram illustrates the signaling pathway through which this compound is proposed to induce cuproptosis.
Quantitative Data Summary
The anti-cancer efficacy of this compound, both alone and in combination with other agents, has been quantified in several studies. The data below is summarized from key experiments in pancreatic cancer models.[5]
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cells
| Cell Line | Treatment | Concentration | Effect |
| MiaPaCa-2 | This compound | Various | IC50 not specified, but showed most pronounced effect vs. Eupalinolide A & O |
| MiaPaCa-2 | This compound | Not specified | Significant reduction in cell viability |
| PANC-1 | This compound | Not specified | Significant reduction in cell viability |
| PL-45 | This compound | Not specified | Significant reduction in cell viability |
| HPNE (Normal) | This compound | Not specified | Weaker effect compared to cancer cell lines |
Table 2: Modulation of Cuproptosis-Related Proteins by this compound
| Protein | Effect of EB Treatment | Method | Cell Line/Model |
| HSP70 | Significantly Increased | Western Blot | Pancreatic Cancer Cells |
| HSP70 | Increased | Immunohistochemistry | Nude Mouse Xenograft |
| LIAS | Significantly Decreased | Western Blot | Pancreatic Cancer Cells |
| FDX1 | Not Significantly Changed | Western Blot | Pancreatic Cancer Cells |
Table 3: Synergistic Effects of this compound with Elesclomol (B1671168) (ES)
| Cell Line | Treatment | Effect on Cell Viability |
| Pancreatic Cancer | 5 µM EB + 50 nM ES | Significantly enhanced ES-induced cell death |
| Pancreatic Cancer | 5 µM EB + 50 nM ES | Significant reduction in DNA synthesis (EdU staining) |
| Pancreatic Cancer | 5 µM EB + 50 nM ES | Pronounced reduction in colony number and size |
Table 4: In Vivo Antitumor Efficacy of this compound
| Animal Model | Treatment | Outcome |
| Nude Mouse Xenograft | This compound | Slowed tumor growth |
| Nude Mouse Xenograft | This compound | Decreased expression of Ki-67 (proliferation marker) |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of this compound on cuproptosis, based on methodologies reported in the literature.[5][14][15][16][17]
Cell Viability Assay (CCK-8)
This assay measures cell viability based on the metabolic activity of cells.
-
Cell Seeding : Seed pancreatic cancer cells (e.g., MiaPaCa-2, PANC-1) in 96-well plates at a density of 5,000-10,000 cells/well and culture for 24 hours at 37°C with 5% CO₂.
-
Treatment : Treat cells with various concentrations of this compound, Elesclomol, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation : Incubate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins (e.g., HSP70, LIAS, FDX1).
-
Protein Extraction : Treat cells with this compound for the specified time. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis : Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for HSP70, LIAS, FDX1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]
-
Analysis : Quantify band intensity using image analysis software and normalize to the loading control.
Animal Xenograft Model
This in vivo model assesses the anti-tumor effect of this compound.
-
Cell Implantation : Subcutaneously inject pancreatic cancer cells (e.g., 1 x 10⁶ cells) into the flank of 5 to 6-week-old male nude mice.[5][6]
-
Tumor Growth : Allow tumors to grow to a palpable size.
-
Randomization and Treatment : Randomly divide the mice into groups (e.g., vehicle control, this compound treatment). Administer treatment (e.g., intraperitoneal injection of EB at 25 or 50 mg/kg) every two days for a specified period (e.g., 21 days).[5][7]
-
Monitoring : Monitor mouse body weight and measure tumor volume with calipers regularly throughout the study.
-
Endpoint Analysis : At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors.
-
Tissue Processing : Fix a portion of the tumor tissue in formalin for immunohistochemistry (IHC) analysis (e.g., staining for Ki-67 and HSP70) and snap-freeze the remaining tissue for protein or RNA analysis.
The following diagram provides a visual workflow for the animal xenograft study.
Conclusion and Future Directions
This compound has emerged as a potent anti-cancer agent with a novel mechanism of action centered on the induction of cuproptosis.[5] By disrupting cellular copper homeostasis and modulating key proteins in the lipoylation pathway like LIAS, it triggers FDX1-dependent proteotoxic stress and cell death in cancer cells.[5] The quantitative data robustly support its efficacy both in vitro and in vivo, and its synergistic activity with copper ionophores like elesclomol highlights its therapeutic potential.[5][8]
For drug development professionals, this compound represents a promising lead compound for targeting cancers with dysregulated copper metabolism. Future research should focus on:
-
Detailed Metabolomics : Performing untargeted metabolomics to fully map the metabolic shifts induced by EB and confirm the disruption of the TCA cycle.[19]
-
Biomarker Discovery : Identifying predictive biomarkers that can determine which tumors are most susceptible to cuproptosis-inducing agents.
-
Structural Optimization : Modifying the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies : Exploring rational combinations of this compound with other therapies, including standard chemotherapy and immunotherapy, to overcome resistance and improve patient outcomes.
This guide provides a foundational understanding of this compound's role in cuproptosis, offering valuable data and protocols to facilitate further research and development in this exciting area of cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cuproptosis: mechanisms and links with cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuproptosis: Mechanisms, biological significance, and advances in disease treatment—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into cuproptosis inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferredoxin 1 is essential for embryonic development and lipid homeostasis | eLife [elifesciences.org]
- 10. FDX1 regulates cellular protein lipoylation through direct binding to LIAS. | Broad Institute [broadinstitute.org]
- 11. researchgate.net [researchgate.net]
- 12. Ferroptosis inducers enhanced cuproptosis induced by copper ionophores in primary liver cancer | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. vigo-avocats.com [vigo-avocats.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. mdpi.com [mdpi.com]
Eupalinolide B: A Technical Guide on its Role in Modulating MAPK Signaling
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eupalinolide B (EB), a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., is emerging as a compound of interest in oncological research. Its anti-proliferative and pro-apoptotic effects have been noted in various cancer models, with recent evidence pointing towards a complex interaction with intracellular signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It consolidates quantitative data, details key experimental methodologies, and visualizes the involved pathways to offer a comprehensive resource for researchers in pharmacology and drug development. The focus is on recent findings in pancreatic cancer, which highlight a specific, yet paradoxical, modulation of the JNK pathway, distinct from other related compounds.
The MAPK Signaling Pathway: A Primer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The pathway is typically organized as a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). In mammals, the most well-characterized MAPK subfamilies are:
-
Extracellular signal-Regulated Kinases (ERK1/2): Primarily involved in cell proliferation and survival.
-
c-Jun N-terminal Kinases (JNK1/2/3): Strongly activated by cellular stress signals and involved in both apoptosis and survival, depending on the context.
-
p38 MAPKs (α/β/γ/δ): Activated by stress and inflammatory cytokines, playing key roles in inflammation and apoptosis.
Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.
This compound's Interaction with the MAPK Pathway
Recent investigations into the anti-cancer properties of this compound have revealed its ability to modulate the MAPK pathway, particularly in pancreatic cancer models.[1] Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis of genes that were differentially expressed in pancreatic cancer cells after treatment with EB identified the MAPK signaling pathway as a prominently enriched area.[1]
Selective Activation of the JNK Cascade
The primary interaction observed is a selective activation of the JNK pathway. Western blot analyses have shown a significant increase in the phosphorylation of JNK isoforms in pancreatic cancer cells (PANC-1 and MiaPaCa-2) following treatment with this compound.[1] However, this effect appears to be specific, as the same studies reported no significant changes in the phosphorylation levels of ERK1/2 or p38 MAPK.[1] This specificity suggests a targeted mechanism of action rather than a broad kinase activation.
The JNK Paradox and an Alternative Mechanism
While JNK activation is a clear consequence of EB treatment, its role in inducing cell death is not straightforward. In a critical experiment, the use of a JNK inhibitor did not reverse or reduce the cytotoxic effects of this compound.[1] This finding indicates that while JNK is activated, it may not be the primary driver of the observed apoptosis. Instead, JNK activation could be a parallel cellular stress response.
The research suggests that the primary anti-cancer mechanism of EB is the induction of reactive oxygen species (ROS) generation, which leads to a form of copper-dependent cell death known as cuproptosis.[1] Gene set enrichment analysis (GSEA) revealed a significant enrichment in pathways related to copper ion binding, supporting this hypothesis.[1]
Quantitative Data Presentation
The following tables summarize the observed effects of this compound on MAPK signaling components and cellular outcomes based on recent literature.
Table 1: Effect of this compound on MAPK Phosphorylation in Pancreatic Cancer Cells
| Target Protein | Cell Lines | This compound Treatment | Observed Result | Citation |
| p-JNK | PANC-1, MiaPaCa-2 | Yes | Increased | [1] |
| p-ERK1/2 | PANC-1, MiaPaCa-2 | Yes | Unchanged | [1] |
| p-p38 MAPK | PANC-1, MiaPaCa-2 | Yes | Unchanged | [1] |
Table 2: Key Cellular Outcomes of this compound Treatment
| Assay / Endpoint | Cell Lines | This compound Treatment | Observed Outcome | Citation |
| Cell Viability | Pancreatic Cancer Cells | Yes | Effectively Inhibited | [1] |
| Cell Proliferation | Pancreatic Cancer Cells | Yes | Strongly Suppressed | [1] |
| Apoptosis | Pancreatic Cancer Cells | Yes | Induced | [1] |
| ROS Levels | Pancreatic Cancer Cells | Yes | Elevated | [1] |
| Tumor Growth (in vivo) | Xenograft Mouse Model | Yes | Reduced | [1] |
Detailed Experimental Protocols
Reproducing and building upon existing research requires robust and detailed methodologies. The following are representative protocols for key experiments used to elucidate the function of this compound.
Western Blotting for MAPK Phosphorylation Analysis
This protocol is a standard method for detecting changes in the phosphorylation state of MAPK proteins like JNK, ERK, and p38.
1. Cell Lysis and Protein Extraction:
-
Culture cells (e.g., PANC-1) to 70-80% confluency and treat with desired concentrations of this compound for a specified time.
-
Place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[3]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (protein lysate) to new tubes.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit to ensure equal loading.[4]
3. Gel Electrophoresis and Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[2]
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[2][5]
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.[4]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1-2 hours at room temperature.[5]
-
Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies specific to p-JNK, total JNK, p-ERK, total ERK, p-p38, and total p38. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[2] Quantify band intensity using appropriate software.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This assay quantitatively determines the percentage of cells undergoing apoptosis.
1. Cell Preparation:
-
Induce apoptosis by treating cells with this compound. Include an untreated control.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation. For adherent cells, collect both floating and trypsinized cells.[6]
-
Wash the cells once with cold PBS.[6]
2. Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.[6]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[6]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[6]
3. Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Interpret the results based on staining:
Comparative Context with Other Eupalinolides
The specific action of this compound on the MAPK pathway becomes clearer when compared to its structural analogs.
-
Eupalinolide A (EA): In hepatocellular carcinoma, EA was found to induce autophagy through the activation of ROS and the ERK signaling pathway .[7] This is in direct contrast to EB, which did not alter ERK phosphorylation in pancreatic cancer cells.[1]
-
Eupalinolide O (EO): In triple-negative breast cancer, EO induces apoptosis by modulating ROS and the Akt/p38 MAPK pathway .[4][8] Specifically, it upregulates p38 phosphorylation, another distinction from EB's mechanism.[4]
These differences underscore the principle that minor structural variations in natural compounds can lead to significantly different interactions with cellular signaling networks.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that modulates the MAPK signaling pathway in a highly specific manner, characterized by the activation of JNK without affecting ERK or p38 in pancreatic cancer. However, current evidence suggests this JNK activation is a secondary or parallel event, while the primary cytotoxic mechanism is likely driven by ROS-induced cuproptosis.
Future research should focus on:
-
Elucidating the Upstream Target: Identifying the direct molecular target of this compound that initiates ROS production.
-
Exploring Cross-talk: Investigating the potential interplay between JNK activation and the cuproptosis pathway.
-
Broadening the Scope: Assessing the effects of this compound on the MAPK cascade in other cancer types to determine if the observed specificity is context-dependent.
-
Therapeutic Potential: Evaluating the combination of this compound with other therapeutic agents, including conventional MAPK inhibitors, to explore potential synergistic effects.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B and Its Potential Interplay with STAT3 Phosphorylation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of numerous oncogenic signaling pathways, making it a prime target for novel cancer therapeutics. Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated anti-cancer properties; however, its direct effect on STAT3 phosphorylation remains an area of limited investigation. This technical guide synthesizes the current understanding of eupalinolides' interaction with the STAT3 signaling cascade, drawing primarily from extensive research on the closely related compound, Eupalinolide J, to infer potential mechanisms for this compound. This paper will also detail the known, non-STAT3-mediated anti-cancer activities of this compound.
Introduction: The Role of STAT3 in Oncology
The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. Canonically, STAT3 is activated through phosphorylation at the tyrosine 705 residue by upstream kinases, such as Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making the inhibition of STAT3 phosphorylation a key therapeutic strategy.
Eupalinolide J: A Surrogate for Understanding STAT3 Inhibition
While direct evidence for this compound's effect on STAT3 phosphorylation is not extensively documented, substantial research on Eupalinolide J provides a strong basis for a proposed mechanism of action. Eupalinolide J has been shown to potently suppress the STAT3 signaling pathway in various cancer models, particularly in triple-negative breast cancer (TNBC).[1] The primary mechanisms identified are the downregulation of both total STAT3 and its phosphorylated form (p-STAT3), and the promotion of STAT3 degradation via the ubiquitin-proteasome system.[2][3]
Quantitative Analysis of Eupalinolide J on STAT3 Signaling
The inhibitory effects of Eupalinolide J on cancer cell growth, which are linked to its impact on the STAT3 pathway, have been quantified in several studies. The following table summarizes key data from research on TNBC cell lines.
| Cell Line | Parameter | Value | Reference |
| MDA-MB-231 | IC50 | 3.74 ± 0.58 µM | [1] |
| MDA-MB-468 | IC50 | 4.30 ± 0.39 µM | [1] |
IC50 values represent the concentration of Eupalinolide J required to inhibit the growth of the cancer cells by 50% and are indicative of its potent anti-proliferative activity, which has been mechanistically linked to STAT3 inhibition.
Signaling Pathway of Eupalinolide J-Mediated STAT3 Inhibition
Eupalinolide J appears to exert its effect on STAT3 through a multi-faceted approach. It not only reduces the levels of phosphorylated STAT3 but also promotes the degradation of the STAT3 protein itself. This dual action leads to a significant dampening of downstream STAT3 signaling, which in turn affects the expression of genes involved in cell survival and metastasis, such as MMP-2 and MMP-9.[2][3]
Caption: Eupalinolide J inhibits STAT3 signaling by promoting its degradation and reducing its phosphorylation.
Known Anti-Cancer Mechanisms of this compound
While the direct link to STAT3 phosphorylation is yet to be fully elucidated for this compound, current research has identified other significant anti-cancer mechanisms in pancreatic and hepatic cancer models.
Pancreatic Cancer: ROS Generation and Cuproptosis
In pancreatic cancer cells, this compound has been shown to induce apoptosis, elevate levels of reactive oxygen species (ROS), and disrupt copper homeostasis, potentially leading to a form of cell death known as cuproptosis.[4][5] The modulation of the MAPK pathway, specifically the activation of JNK isoforms, is also implicated in its mechanism of action.[4]
Caption: this compound's mechanism in pancreatic cancer involves ROS, copper dyshomeostasis, and JNK activation.
Hepatic Carcinoma: Ferroptosis and the ROS-ER-JNK Pathway
In hepatic carcinoma, this compound has been found to inhibit cell proliferation by inducing S phase cell cycle arrest and promoting ferroptosis, a form of iron-dependent cell death.[6] This is mediated by endoplasmic reticulum (ER) stress and the activation of the ROS-ER-JNK signaling pathway.[6]
Caption: this compound induces ferroptosis and cell cycle arrest in hepatic carcinoma via the ROS-ER-JNK pathway.
Experimental Protocols for STAT3 Phosphorylation Analysis
To facilitate further research into the effects of this compound on STAT3, this section details a standard experimental workflow for assessing STAT3 phosphorylation, based on methodologies used in the study of Eupalinolide J.[1]
Western Blotting for p-STAT3 and Total STAT3
Objective: To quantify the levels of phosphorylated and total STAT3 protein in cancer cells following treatment with a test compound.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-STAT3 and total STAT3 levels to the loading control.
Caption: A typical experimental workflow for the analysis of STAT3 and p-STAT3 levels by Western blotting.
Future Directions and Conclusion
The existing body of research strongly suggests that eupalinolides are a promising class of compounds for targeting oncogenic signaling pathways. While the anti-cancer effects of this compound are evident through mechanisms involving ROS, cuproptosis, and ferroptosis, its direct interaction with the STAT3 pathway remains a compelling area for future investigation. The well-documented inhibition of STAT3 phosphorylation and promotion of STAT3 degradation by the closely related Eupalinolide J provide a strong rationale for exploring a similar mechanism for this compound.
Future studies should focus on:
-
Directly assessing the effect of this compound on the phosphorylation of STAT3 at Tyr705 in a panel of cancer cell lines with known STAT3 activation.
-
Investigating the impact of this compound on the upstream kinases of STAT3, such as JAK1 and JAK2.
-
Determining if this compound promotes the ubiquitination and proteasomal degradation of STAT3.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B's Regulatory Role in the GSK-3β/β-catenin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B (EB), a sesquiterpene lactone derived from Eupatorium lindleyanum, has demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3][4] A key mechanism underlying its diverse biological activities is the modulation of the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway. This technical guide provides an in-depth analysis of the regulatory effects of this compound on this critical pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular interactions and workflows.
Introduction to the GSK-3β/β-catenin Pathway
The GSK-3β/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, apoptosis, and neurogenesis.[1][5] In its canonical state, a "destruction complex" comprising GSK-3β, Axin, and Adenomatous Polyposis Coli (APC) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[5][6] This process maintains low cytoplasmic levels of β-catenin. Upon Wnt signaling activation, this destruction complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for target genes. Dysregulation of this pathway is implicated in numerous pathologies, including cancer and neurological disorders.[7]
This compound's Mechanism of Action on the GSK-3β/β-catenin Pathway
Recent studies have elucidated that this compound exerts a significant regulatory influence on the GSK-3β/β-catenin pathway. In a model of corticosterone (B1669441) (CORT)-induced neuronal injury, EB treatment was shown to promote cell proliferation and reduce apoptosis and oxidative stress.[1] The underlying mechanism involves the modulation of key proteins within the GSK-3β/β-catenin cascade. EB treatment leads to an increase in the phosphorylation of GSK-3β at the Serine 9 residue (p-GSK-3β Ser9), which inactivates the kinase.[1][7] This inactivation prevents the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin levels rise, allowing it to translocate to the nucleus and activate downstream target genes associated with neurogenesis and cell survival.[1]
Signaling Pathway Diagram
References
- 1. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GSK3β Regulates a Novel β-Catenin Degradation Pathway via the GID Complex in Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpenoid natural product isolated from Eupatorium lindleyanum, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth overview of its mechanisms of action, supported by quantitative data from preclinical studies. This compound exhibits its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the ubiquitin-specific protease 7 (USP7)/Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document summarizes the available quantitative data on its inhibitory effects on pro-inflammatory mediators, details the experimental protocols used in its evaluation, and provides visual representations of its molecular targets and experimental workflows.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through distinct molecular mechanisms, primarily involving the inhibition of pro-inflammatory signaling cascades and the activation of anti-inflammatory pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway. A key study demonstrated that this compound directly targets the ubiquitin-conjugating enzyme UBE2D3.[1][2] By covalently binding to the Cys85 residue of UBE2D3, this compound inhibits its activity.[1] This inhibition prevents the degradation of IκBα, the natural inhibitor of NF-κB.[1] Consequently, the NF-κB p65 subunit is sequestered in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of downstream inflammatory genes such as iNOS, CCL-2, and COX-2.[1][3] This leads to a significant reduction in the production and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4]
Modulation of the USP7/Keap1/Nrf2 Signaling Pathway
In the context of neuropathic pain, this compound has been shown to exert anti-inflammatory and analgesic effects by modulating the USP7/Keap1/Nrf2 pathway.[1] this compound treatment downregulates the expression of USP7, which in turn promotes the ubiquitination and degradation of Keap1.[1] The degradation of Keap1, a negative regulator of Nrf2, allows for the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 activates the transcription of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1).[1] This cascade of events leads to the inhibition of microglial proliferation and M1 polarization, and a reduction in the production of pro-inflammatory factors TNF-α, IL-1β, and IL-6 in the spinal cord.[1]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by this compound
| Target Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | Porphyromonas gingivalis-lipopolysaccharide (Pg-LPS) | 8 µM | Phospho-IκBα Protein Levels | Significantly reduced | [5] |
| RAW 264.7 Macrophages | Pg-LPS | 8 µM | Phospho-NF-κB p65 Protein Levels | Significantly reduced | [5] |
| RAW 264.7 Macrophages | Pg-LPS | 4 µM, 8 µM | TNF-α mRNA Levels | Significantly reduced | [4][5] |
| RAW 264.7 Macrophages | Pg-LPS | 4 µM, 8 µM | IL-6 mRNA Levels | Significantly reduced | [4][5] |
| RAW 264.7 Macrophages | Pg-LPS | 4 µM, 8 µM | IL-1β mRNA Levels | Significantly reduced | [4][5] |
| RAW 264.7 Macrophages | Pg-LPS (10 µg/mL) | 4 µM, 8 µM | TNF-α Secretion | Significantly inhibited | [1] |
| RAW 264.7 Macrophages | Pg-LPS (10 µg/mL) | 4 µM, 8 µM | IL-6 Secretion | Significantly inhibited | [1] |
| RAW 264.7 Macrophages | Pg-LPS (10 µg/mL) | 4 µM, 8 µM | IL-1β Secretion | Significantly inhibited | [1] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Treatment | Measured Parameter | Result | Reference |
| C57BL/6 Mice | Ligature-induced Periodontitis | Daily intraperitoneal injection for 14 days | Alveolar Bone Resorption | Significantly ameliorated | [1] |
| C57BL/6 Mice | Ligature-induced Periodontitis | Daily intraperitoneal injection for 14 days | iNOS, CCL-2, COX-2, IL-1β, IL-6, TNF-α mRNA in gingival tissue | Significantly reduced | [1] |
| Mice | Spared Nerve Injury (Neuropathic Pain) | Intraperitoneal injection | TNF-α, IL-1β, IL-6 in spinal cord | Reduced production | [1] |
| Mice | Spared Nerve Injury (Neuropathic Pain) | Intraperitoneal injection | Mechanical and Thermal Hyperalgesia | Significantly ameliorated | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Assays in RAW 264.7 Macrophages
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with this compound (e.g., 4 µM or 8 µM) for a specified time before being stimulated with an inflammatory agent such as Porphyromonas gingivalis-lipopolysaccharide (Pg-LPS) at a concentration of 10 µg/mL for 24 hours.[1]
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Following treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression:
-
Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR is performed using SYBR Green master mix and primers specific for target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH).
-
Relative gene expression is calculated using the 2-ΔΔCt method.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:
-
Cell culture supernatants are collected after treatment.
-
The concentrations of secreted cytokines (TNF-α, IL-6, IL-1β) are measured using commercially available ELISA kits according to the manufacturer's instructions.[1]
-
In Vivo Animal Models of Inflammation
-
Ligature-Induced Periodontitis in Mice:
-
C57BL/6 mice are used for this model.
-
A silk ligature is placed around the second maxillary molar to induce periodontitis.
-
Mice are treated with daily intraperitoneal injections of this compound or a vehicle control for 14 days.[1]
-
After the treatment period, mice are euthanized, and maxillae and gingival tissues are collected.
-
Alveolar bone loss is assessed using micro-computed tomography (µCT).
-
Gingival tissues are processed for qPCR analysis of inflammatory gene expression.
-
-
Spared Nerve Injury (SNI) Model of Neuropathic Pain:
-
A surgical procedure is performed on mice to expose the sciatic nerve and its three terminal branches.
-
The tibial and common peroneal nerves are ligated and transected, while the sural nerve is left intact.
-
Post-surgery, mice are treated with intraperitoneal injections of this compound.
-
Behavioral tests, such as the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia, are conducted to assess pain responses.
-
Spinal cord tissue is collected for analysis of inflammatory markers by Western blot or ELISA.[1]
-
Conclusion
This compound demonstrates significant anti-inflammatory properties through the dual regulation of the NF-κB and USP7/Keap1/Nrf2 signaling pathways. The available data strongly support its potential as a therapeutic candidate for inflammatory conditions. Further research, including more extensive dose-response studies and investigations in a broader range of inflammatory disease models, is warranted to fully elucidate its therapeutic potential and mechanism of action. This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing the study of this compound.
References
- 1. The Small Molecule Compound this compound Alleviates Neuropathic Pain by Regulating the USP7/Keap1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Neuroprotective Profile of Eupalinolide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone, has demonstrated significant neuroprotective properties in in vitro models of neuronal injury. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, focusing on the modulation of the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway. Experimental evidence from studies on corticosterone-induced injury in rat pheochromocytoma (PC12) cells indicates that this compound promotes neuronal survival, reduces apoptosis, and mitigates oxidative stress. This document details the experimental protocols used to elicit these findings, presents the quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows.
Introduction
Neurodegenerative diseases and neuronal injury represent a significant challenge in modern medicine. The identification of novel therapeutic compounds with neuroprotective capabilities is a critical area of research. This compound, a natural product, has emerged as a promising candidate. In vitro studies using the PC12 cell line, a well-established model for neuronal research, have shown that this compound can protect against corticosterone-induced neurotoxicity.[1] This model mimics the neuronal damage caused by chronic stress. The primary mechanism of action identified is the inhibition of GSK-3β, a key regulator of various cellular processes, leading to the activation of the β-catenin signaling pathway, which is crucial for neuronal survival and neurogenesis.[1] This guide synthesizes the available in vitro data to provide a detailed technical resource for researchers in the field.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in corticosterone-treated PC12 cells. The following tables summarize the key findings on cell viability, apoptosis, and the expression of key signaling proteins.
Table 1: Effect of this compound on the Viability of Corticosterone-Treated PC12 Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Corticosterone (B1669441) (CORT) | 100 µM | 52.3 ± 4.1 |
| This compound + CORT | 1 µM | 65.8 ± 3.9 |
| This compound + CORT | 5 µM | 78.2 ± 4.5 |
| This compound + CORT | 10 µM | 89.1 ± 5.0 |
Table 2: Effect of this compound on Apoptosis in Corticosterone-Treated PC12 Cells
| Treatment Group | Concentration | Apoptosis Rate (%) |
| Control | - | 5.1 ± 1.2 |
| Corticosterone (CORT) | 100 µM | 35.4 ± 3.8 |
| This compound + CORT | 5 µM | 18.7 ± 2.5 |
| This compound + CORT | 10 µM | 10.3 ± 1.9 |
Table 3: Modulation of GSK-3β/β-catenin Pathway Proteins by this compound in Corticosterone-Treated PC12 Cells
| Treatment Group | Concentration | p-GSK-3β (Ser9) / Total GSK-3β (Relative Expression) | β-catenin (Relative Expression) |
| Control | - | 1.00 ± 0.08 | 1.00 ± 0.11 |
| Corticosterone (CORT) | 100 µM | 0.45 ± 0.05 | 0.52 ± 0.06 |
| This compound + CORT | 10 µM | 0.89 ± 0.07 | 0.91 ± 0.09 |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
PC12 cells were seeded in 96-well plates for viability assays or 6-well plates for apoptosis and protein analysis.
-
After reaching approximately 80% confluency, the cells were pre-treated with various concentrations of this compound (1, 5, 10 µM) for 2 hours.
-
Following pre-treatment, corticosterone (100 µM) was added to the culture medium to induce neuronal injury.
-
The cells were incubated for an additional 24 hours before subsequent assays were performed.
-
Cell Viability Assay (MTT Assay)
-
After the 24-hour treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well of the 96-well plate.
-
The plate was incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
-
Cells from the 6-well plates were harvested by trypsinization and washed with cold PBS.
-
The cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's instructions.
-
The cells were incubated in the dark at room temperature for 15 minutes.
-
Apoptosis was analyzed using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) was determined.
Western Blot Analysis
-
Total protein was extracted from the treated PC12 cells using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against p-GSK-3β (Ser9), GSK-3β, β-catenin, and β-actin.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using image analysis software and normalized to β-actin.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits GSK-3β, promoting neuronal survival.
Experimental Workflow Diagram
Caption: Workflow for in vitro neuroprotection assays of this compound.
References
Eupalinolide B: A Technical Guide to Preliminary Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the preliminary cytotoxicity screening of Eupalinolide B, a sesquiterpene lactone with demonstrated anti-cancer properties. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies required to evaluate its potential as a therapeutic agent.
Quantitative Cytotoxicity Data
This compound has exhibited cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| TU686 | Laryngeal Cancer | 6.73 |
| TU212 | Laryngeal Cancer | 1.03 |
| M4e | Laryngeal Cancer | 3.12 |
| AMC-HN-8 | Laryngeal Cancer | 2.13 |
| Hep-2 | Laryngeal Cancer | 9.07 |
| LCC | Laryngeal Cancer | 4.20 |
| SMMC-7721 | Hepatic Carcinoma | Data not specified in reviewed literature. Inhibits viability at 6-24µM[1] |
| HCCLM3 | Hepatic Carcinoma | Data not specified in reviewed literature. Inhibits viability at 6-24µM[1] |
| MiaPaCa-2 | Pancreatic Cancer | Data not specified in reviewed literature. Inhibits viability at 0-10µM[2][3] |
| PANC-1 | Pancreatic Cancer | Data not specified in reviewed literature. Inhibits viability at 0-10µM[2][3] |
| PL-45 | Pancreatic Cancer | Data not specified in reviewed literature. Inhibits viability at 0-10µM[2][3] |
Experimental Protocols
A standard method for determining the cytotoxicity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently with a pipette or on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, leading to cell death and inhibition of proliferation.
ROS-ER-JNK Signaling Pathway in Hepatic Carcinoma
In human hepatic carcinoma cells, this compound induces cytotoxicity by activating the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER) Stress-c-Jun N-terminal Kinase (JNK) signaling pathway.[1]
Caption: this compound-induced ROS-ER-JNK signaling pathway leading to cytotoxicity.
Induction of Ferroptosis in Hepatic Carcinoma
This compound has also been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in hepatic carcinoma cells.[1] This process is characterized by the accumulation of lipid peroxides.
Caption: this compound triggers ferroptosis through the accumulation of lipid peroxides.
Experimental Workflow for Cytotoxicity Screening
The overall workflow for the preliminary cytotoxicity screening of this compound is a systematic process that begins with cell culture and culminates in the determination of IC50 values.
Caption: A streamlined workflow for assessing the cytotoxic potential of this compound.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Technical Guide to its Discovery, Chemical Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B is a naturally occurring sesquiterpene lactone of the germacrane (B1241064) subtype, first identified from the plant Eupatorium lindleyanum DC.[1] This plant has a history of use in traditional medicine for treating respiratory ailments. This compound has garnered significant interest within the scientific community for its diverse and potent biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the discovery, chemical structure, and key biological activities of this compound, with a focus on presenting quantitative data and detailed experimental methodologies.
Discovery and Isolation
This compound was first isolated from the aerial parts of Eupatorium lindleyanum DC.[1] The isolation and purification of this compound have been achieved through various chromatographic techniques, with high-speed counter-current chromatography (HSCCC) proving to be an effective method for obtaining high-purity compounds.
Experimental Protocol: Isolation of this compound by HSCCC
This protocol is adapted from a published method for the preparative isolation of this compound.
1. Plant Material and Extraction:
-
The dried and powdered aerial parts of Eupatorium lindleyanum DC. are extracted with 95% ethanol (B145695) at room temperature.
-
The ethanol extract is then concentrated under reduced pressure.
-
The resulting residue is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with sesquiterpene lactones, is collected for further purification.
2. HSCCC Procedure:
-
Two-Phase Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 is prepared, thoroughly mixed, and the layers are allowed to separate.
-
Sample Preparation: The dried n-butanol fraction is dissolved in a mixture of the upper and lower phases of the solvent system.
-
HSCCC Operation:
-
The HSCCC column is filled with the upper phase as the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 900 rpm), and the lower phase is pumped through the column as the mobile phase at a defined flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is established, the sample solution is injected.
-
The effluent is monitored by a UV detector at 254 nm.
-
Fractions are collected based on the elution profile.
-
3. Purity Analysis:
-
The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Chemical Structure Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR, including 2D NMR experiments like COSY and HMBC) and Mass Spectrometry (MS).[1] this compound is a germacrane sesquiterpene with the molecular formula C₂₄H₃₀O₉.
Spectroscopic Data
The definitive structural elucidation of this compound relies on the interpretation of its NMR and MS data. While a complete, detailed table of ¹H and ¹³C NMR chemical shifts and coupling constants is available in the primary literature, a summary of the key spectroscopic features is presented below.
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features |
| ¹H NMR | Signals corresponding to olefinic protons, protons attached to carbons bearing oxygen atoms, and methyl groups. The multiplicity and coupling constants of these signals are crucial for determining the connectivity and stereochemistry of the molecule. |
| ¹³C NMR | Resonances for all 24 carbon atoms, including carbonyl carbons of the lactone and ester groups, olefinic carbons, and carbons of the germacrane skeleton. |
| MS (ESI-MS) | Provides the molecular weight and fragmentation pattern, which helps to confirm the molecular formula and structural fragments. |
Note: For a comprehensive and tabulated list of all ¹H and ¹³C NMR assignments, please refer to the original publication by Yang et al. (2007) in the Journal of Asian Natural Products Research.[1]
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, with its cytotoxic and anti-inflammatory properties being the most extensively studied.
Cytotoxic Activity
This compound exhibits potent cytotoxic effects against various cancer cell lines.[1] The primary mechanism of its anti-cancer activity involves the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxic Activity of this compound and Related Compounds (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| This compound | P-388 | Murine Leukemia | - | - |
| This compound | A-549 | Human Lung Carcinoma | - | - |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 | 48 |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 3.57 | 72 |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 | 48 |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 3.03 | 72 |
Note: Specific IC₅₀ values for this compound against P-388 and A-549 were not detailed in the provided search results but were described as demonstrating potent cytotoxicity. Data for Eupalinolide O is included for comparative purposes.[2]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for specific durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
3. MTT Incubation:
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration ~0.5 mg/mL) is added to each well.
-
The plate is incubated for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
4. Solubilization and Absorbance Measurement:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO).
Table 3: Anti-inflammatory Activity of this compound
| Activity | Cell Line | Stimulant | IC₅₀ (µM) |
| Inhibition of NO production | RAW 264.7 | LPS | 2.24 |
The NF-κB pathway is a key regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.[3]
The following diagram depicts the inhibitory effect of this compound on the NF-κB signaling pathway.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured and treated with this compound at various concentrations for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL).
2. Protein Extraction:
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration is determined using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, and NF-κB p65. A loading control like β-actin is also used. (Antibody dilutions are typically around 1:1000).[3]
-
After washing with TBST, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
1. Cell Culture and Treatment:
-
Cells are grown on coverslips in a multi-well plate and treated with this compound and/or LPS as described for the Western blot.
2. Fixation and Permeabilization:
-
Cells are fixed with 4% paraformaldehyde for 15-20 minutes.
-
The cells are then permeabilized with 0.1-0.2% Triton X-100 in PBS for 5-10 minutes.
3. Blocking and Antibody Incubation:
-
Non-specific binding is blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Cells are incubated with a primary antibody against NF-κB p65 overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
The coverslips are mounted on glass slides using a mounting medium containing a nuclear stain (e.g., DAPI).
-
The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope.
Conclusion
This compound is a promising natural product with significant potential for therapeutic applications, particularly in the fields of oncology and inflammation. Its discovery and the elucidation of its chemical structure have paved the way for further research into its mechanism of action and potential as a drug lead. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the biological activities of this compound and similar compounds. Future studies should focus on in-vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for chemical modification to enhance its therapeutic properties.
References
- 1. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Eupalinolide B in Rats: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide B is a sesquiterpene lactone isolated from Eupatorium lindleyanum. It has garnered interest for its potential anti-inflammatory and antitumor properties. Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound in rats, based on available scientific literature. The information detailed below is primarily derived from a key study by Zhang et al. (2015), which investigated the pharmacokinetics of this compound after oral administration of a Eupatorium lindleyanum extract.[1]
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic evaluation of this compound in rats.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley[1]
-
Sex: Not specified in the available literature.
-
Health Status: Healthy, pathogen-free animals are standard for such studies.
-
Housing: Rats are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except during pre-dose fasting.
Dosing and Administration
-
Test Article: Eupatorium lindleyanum extract.
-
Route of Administration: Intragastric (oral gavage).[1]
-
Dosage Levels: The extract was administered at three single doses: 100, 250, and 625 mg/kg.[1]
-
Dosing Vehicle: The specific vehicle used to suspend or dissolve the extract for oral administration was not detailed in the available literature. Common vehicles for oral gavage in rats include water, saline, or a suspension agent like carboxymethylcellulose.
-
Pre-dose Preparation: Typically, animals are fasted overnight prior to oral administration to ensure gastric emptying and reduce variability in absorption.
Blood Sampling
-
Sampling Time Points: While the exact time points were not specified in the abstract, a typical oral pharmacokinetic study in rats would involve blood collection at pre-dose (0 hour) and several post-dose time points, such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours to adequately characterize the plasma concentration-time profile.
-
Collection Site: Common blood collection sites in rats for serial sampling include the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery.
-
Sample Processing: Whole blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). The blood is then centrifuged to separate the plasma, which is subsequently harvested and stored frozen (typically at -80°C) until analysis.[1]
Bioanalytical Methodology
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC/MS/MS) method was developed and validated for the simultaneous determination of this compound in rat plasma.[1]
-
Sample Preparation: Plasma samples were prepared for analysis using protein precipitation with acetonitrile.[1] This is a common and efficient method for removing high molecular weight proteins that can interfere with the analysis.
-
Chromatography:
-
Column: Venusil MP-C18 (50mm × 2.1mm, 3μm).[1]
-
Mobile Phase: An isocratic elution with a mixture of methanol (B129727) and 10mM ammonium (B1175870) acetate (B1210297) (45:55, v/v).[1]
-
-
Mass Spectrometry:
-
Method Validation: The method was validated for linearity, precision, accuracy, and recovery.
-
Linearity: The calibration curve for this compound was linear over the concentration range of 1.98-990 ng/mL.[1]
-
Precision and Accuracy: The intra- and inter-day precision was less than 10.25%, with an accuracy between 89.16% and 110.63%.[1]
-
Recovery: The extraction recovery from rat plasma was above 88.75%.[1]
-
Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of this compound in rats after a single intragastric administration of Eupatorium lindleyanum extract. Please note that the specific quantitative values from the primary study by Zhang et al. (2015) were not available in the publicly accessible literature. The table structure is provided for clarity and would be populated with data for parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) for each dose group.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | 100 mg/kg Dose | 250 mg/kg Dose | 625 mg/kg Dose |
|---|---|---|---|
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC(0-t) (ng·h/mL) | Data not available | Data not available | Data not available |
| AUC(0-inf) (ng·h/mL) | Data not available | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available | Data not available |
| CL/F (L/h/kg) | Data not available | Data not available | Data not available |
| Vd/F (L/kg) | Data not available | Data not available | Data not available |
(Data from Zhang et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2015)
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the pharmacokinetic study of this compound in rats.
Metabolic Pathway
This compound undergoes metabolic transformation in the liver, which is a key determinant of its pharmacokinetic profile. The primary metabolic pathways identified involve hydrolysis and oxidation.
Discussion and Conclusion
The pharmacokinetic profile of this compound in rats following oral administration of Eupatorium lindleyanum extract has been characterized through a validated LC/MS/MS method. The compound is absorbed after intragastric administration, and its plasma concentrations can be reliably quantified. The metabolism of this compound is a significant factor in its disposition, with carboxylesterase-mediated hydrolysis being the predominant pathway, supplemented by cytochrome P450-mediated oxidation.
For researchers and drug development professionals, these findings provide a foundational understanding of the behavior of this compound in a preclinical model. Further studies are warranted to determine the absolute bioavailability, tissue distribution, and excretion pathways of this compound, and to identify the specific structures of its metabolites. A more complete pharmacokinetic profile will be essential for dose selection in future efficacy and toxicity studies, and for predicting its pharmacokinetic properties in humans.
References
Eupalinolide B: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B (EB) is a sesquiterpene lactone, a natural product isolated from plants of the Eupatorium genus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the identified biological targets of this compound, the experimental methodologies employed for their identification and validation, and the signaling pathways through which it exerts its effects. The information is presented to aid researchers and drug development professionals in further exploring the therapeutic potential of this promising natural compound.
Identified Biological Targets and Quantitative Data
This compound has been shown to interact with multiple molecular targets, leading to the modulation of various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The following tables summarize the key targets and the associated quantitative data from published studies.
| Target/Pathway | Cancer Type | Cell Line(s) | IC50 Value (µM) | Reference |
| LSD1 | Laryngeal Cancer | TU686 | 6.73 | |
| TU212 | 1.03 | |||
| M4e | 3.12 | |||
| AMC-HN-8 | 2.13 | |||
| Hep-2 | 9.07 | |||
| LCC | 4.20 |
Table 1: Inhibitory Concentration (IC50) of this compound in Laryngeal Cancer Cell Lines.
| Cellular Process | Cell Line(s) | Treatment Concentration (µM) | Effect | Reference |
| Cell Migration | SMMC-7721 | 12 | 38.29% ± 0.49% decrease | [1] |
| 24 | 38.48% ± 0.84% decrease | [1] | ||
| HCCLM3 | 12 | 43.83% ± 1.08% decrease | [1] | |
| 24 | 53.22% ± 0.36% decrease | [1] | ||
| Cell Cycle | SMMC-7721, HCCLM3 | 12 and 24 | Significant increase in S phase population | [1] |
Table 2: Effect of this compound on Cellular Processes in Hepatic Carcinoma Cells.
Signaling Pathways Modulated by this compound
This compound's interaction with its molecular targets triggers a cascade of downstream events, ultimately leading to the observed physiological effects. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[2] One of the identified direct targets in this pathway is the ubiquitin-conjugating enzyme UBE2D3.[3] By inhibiting UBE2D3, this compound prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
References
A Technical Guide to Eupalinolide B and its Structural Analogs: Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have emerged as a focal point in oncological research due to their diverse and potent anti-cancer properties.[1] These natural products modulate a variety of cellular signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and the inhibition of metastasis.[1] This technical guide provides a comparative analysis of the biological activities of Eupalinolide B and its naturally occurring structural analogs, including Eupalinolides A, J, and O. We will delve into their cytotoxic effects, mechanisms of action, and the signaling pathways they influence. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this promising area of drug discovery.
Data Presentation: Comparative Cytotoxicity
The anti-proliferative activities of this compound and its analogs have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for this comparison. The data, compiled from multiple studies, are summarized in the table below. It is important to note that experimental conditions such as exposure time can influence IC50 values.
| Eupalinolide Analog | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time |
| This compound | TU686 | Laryngeal Cancer | 6.73 | Not Specified |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified | |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | |
| MiaPaCa-2 | Pancreatic Cancer | Most pronounced effect vs. A & O | Not Specified | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 | 48 h | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.57 | 72 h | |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 h | |
| MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 | 48 h | |
| MDA-MB-453 | Triple-Negative Breast Cancer | 3.03 | 72 h | |
| Eupalinolide J | PC-3 | Prostate Cancer | Marked anti-proliferative activity | Dose/Time-dependent |
| DU-145 | Prostate Cancer | Marked anti-proliferative activity | Dose/Time-dependent | |
| U251 | Glioblastoma | Non-cytotoxic below 5 µM | 24 h | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Non-cytotoxic below 5 µM | 24 h |
Data for Eupalinolide A and K are not sufficiently detailed in the reviewed literature for a direct IC50 comparison in this table.[1]
Mechanisms of Action and Signaling Pathways
Eupalinolide analogs exert their anti-cancer effects by modulating distinct cellular signaling pathways. These mechanisms often involve the induction of oxidative stress, interference with key protein functions, and triggering programmed cell death.
This compound: Induction of Ferroptosis and Cuproptosis
This compound has been shown to inhibit hepatic carcinoma by inducing a form of iron-dependent cell death known as ferroptosis.[2] This process is mediated by endoplasmic reticulum (ER) stress and activation of the ROS-ER-JNK signaling pathway.[2] In pancreatic cancer, this compound elevates reactive oxygen species (ROS) levels and disrupts copper homeostasis, suggesting a mechanism involving cuproptosis, a form of copper-dependent cell death.[3][4]
This compound signaling in cancer cells.
Eupalinolide O: ROS-Mediated Apoptosis
Eupalinolide O induces apoptosis in human triple-negative breast cancer (TNBC) cells.[5] Its mechanism is linked to the modulation of ROS generation and the subsequent regulation of the Akt/p38 MAPK signaling pathway.[5][6]
Eupalinolide O induced apoptosis pathway.
Eupalinolide J: Inhibition of Metastasis via STAT3 Degradation
Eupalinolide J has been identified as a potential agent against cancer metastasis.[7] It functions by promoting the ubiquitin-dependent degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] This leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Methodological & Application
Application Notes and Protocols for Eupalinolide B in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-tumor activities in various cancer cell lines. These application notes provide an overview of its mechanisms of action and detailed protocols for evaluating its effects in a cell culture setting. This compound has been shown to inhibit cancer cell proliferation and migration through the induction of ferroptosis, apoptosis, and the generation of reactive oxygen species (ROS).[1][2] Furthermore, it modulates key signaling pathways, including STAT3 and NF-κB, which are crucial for tumor progression.[3][4][5]
I. Mechanisms of Action
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Ferroptosis and ROS Generation: In hepatic carcinoma cells, this compound induces ferroptosis, a form of iron-dependent programmed cell death, which is mediated by endoplasmic reticulum (ER) stress and activation of the ROS-ER-JNK signaling pathway.[1] It also leads to an increase in intracellular ROS levels in pancreatic cancer cells.[2][6]
-
Apoptosis Induction: this compound and its analogs have been shown to induce apoptosis in various cancer cells, including triple-negative breast cancer and prostate cancer.[7][8] This is often associated with the disruption of the mitochondrial membrane potential and activation of caspases.[7][8]
-
Inhibition of STAT3 Signaling: Eupalinolide compounds can suppress the STAT3 signaling pathway, which is a critical regulator of cancer cell metastasis.[3][4][9] This includes reducing the expression of STAT3 and its downstream targets like MMP-2 and MMP-9.[3][9] Eupalinolide J, a related compound, has been shown to promote the ubiquitin-dependent degradation of STAT3.[3][9][10][11]
-
Inhibition of NF-κB Signaling: this compound has been demonstrated to inhibit the NF-κB signaling pathway in Raw264.7 cells by affecting the phosphorylation of IκBα and NF-κB p65.[5] The NF-κB pathway is a key regulator of inflammation and cell survival.[12][13]
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest at the S phase in hepatic carcinoma cells by downregulating the expression of CDK2 and cyclin E1.[1] Related eupalinolides have also been shown to induce cell cycle arrest at other phases in different cancer cell types.[4][7][8]
II. Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various laryngeal cancer cell lines, demonstrating its potent anti-proliferative activity.[14]
| Cell Line | Cancer Type | IC50 (µM) |
| TU686 | Laryngeal Cancer | 6.73 |
| TU212 | Laryngeal Cancer | 1.03 |
| M4e | Laryngeal Cancer | 3.12 |
| AMC-HN-8 | Laryngeal Cancer | 2.13 |
| Hep-2 | Laryngeal Cancer | 9.07 |
| LCC | Laryngeal Cancer | 4.20 |
III. Experimental Protocols
Here are detailed protocols for key experiments to assess the cellular effects of this compound.
A. Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value.[15]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
B. Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 500 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
C. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.[21][22][23][24][25]
Materials:
-
Cell culture dishes
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish, scrape the cells, and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
IV. Signaling Pathway and Workflow Diagrams
This compound Induced Ferroptosis and Apoptosis Pathway
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation | Semantic Scholar [semanticscholar.org]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccr.cancer.gov [ccr.cancer.gov]
- 22. origene.com [origene.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-rad.com [bio-rad.com]
- 25. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
Application Notes and Protocols: Eupalinolide B Concentration for IC50 Determination in Laryngeal Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eupalinolide B, a sesquiterpene lactone, has demonstrated significant anti-cancer properties. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various laryngeal cancer cell lines. The provided data and methodologies are based on published research and are intended to guide researchers in their experimental design.
Data Presentation: IC50 Values of this compound in Laryngeal Cancer Cell Lines
The following table summarizes the quantitative data for the IC50 values of this compound against a panel of human laryngeal cancer cell lines.
| Cell Line | IC50 (µM) | Description |
| TU686 | 6.73 | Laryngeal Squamous Cell Carcinoma |
| TU212 | 1.03 | Laryngeal Squamous Cell Carcinoma |
| M4e | 3.12 | Laryngeal Squamous Cell Carcinoma |
| AMC-HN-8 | 2.13 | Laryngeal Squamous Cell Carcinoma |
| Hep-2 | 9.07 | Laryngeal Epidermoid Carcinoma |
| LCC | 4.20 | Laryngeal Squamous Cell Carcinoma |
Data sourced from Jiang et al., 2022.[1][2]
Experimental Protocols
This section outlines a detailed methodology for determining the IC50 of this compound in laryngeal cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Materials:
-
This compound
-
Laryngeal cancer cell lines (e.g., TU212, Hep-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture laryngeal cancer cells to 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and resuspend in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for another 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability (%) against the log of the this compound concentration.
-
The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined using non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Cancer Cells
This compound and related compounds have been shown to exert their anti-cancer effects through various signaling pathways. While the specific mechanism in laryngeal cancer is still under investigation, studies in other cancer types suggest the involvement of pathways that regulate apoptosis, cell cycle, and metastasis. A potential signaling pathway is illustrated below.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: CCK-8 Assay for Eupalinolide B Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-tumor activities.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a sensitive, colorimetric method for determining cell viability.[2] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye.[3] The amount of formazan generated is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[3]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for selecting appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| TU686 | Laryngeal Cancer | 6.73 | Not Specified | [4] |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified | [4] |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | [4] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | [4] |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | [4] |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | [4] |
| SMMC-7721 | Hepatic Carcinoma | 6-24 (Dose-dependent decrease in viability) | 48 hours | [1] |
| HCCLM3 | Hepatic Carcinoma | 6-24 (Dose-dependent decrease in viability) | 48 hours | [1] |
Experimental Protocol: CCK-8 Assay
This protocol outlines the steps for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest (e.g., SMMC-7721, HCCLM3, TU212)[1][4]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (capable of measuring absorbance at 450 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 40 mM).[1]
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution with complete cell culture medium to prepare a series of working concentrations. It is advisable to test a range of concentrations (e.g., 1 µM to 50 µM) to determine the IC50 value for your specific cell line.
-
-
Cell Seeding:
-
Cell Treatment:
-
After 24 hours, remove the medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells.
-
Include a vehicle control group (cells treated with the same concentration of DMSO used in the highest this compound concentration) and a blank control group (medium only, no cells).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1][8]
-
-
CCK-8 Assay:
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.[6][9] Be careful to avoid introducing bubbles.[7]
-
Incubate the plate for 1-4 hours at 37°C.[6][9] The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[6][7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for CCK-8 cytotoxicity assay.
Caption: this compound induced signaling pathways.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through multiple mechanisms. In hepatic carcinoma cells, it has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, which is mediated by endoplasmic reticulum (ER) stress and the activation of heme oxygenase-1 (HO-1).[1] Additionally, this compound can trigger the generation of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway, which is involved in cell migration and death.[1] Some studies on similar compounds like Eupalinolide O also suggest the induction of apoptosis through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway.[8][10] Furthermore, this compound has been found to suppress pancreatic cancer by generating ROS and potentially inducing cuproptosis, a copper-dependent form of cell death.[11][12]
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biogot.com [biogot.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ptglab.com [ptglab.com]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Eupalinolide B on Cell Migration Using a Wound Healing Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological phenomena, including embryonic development, tissue regeneration, immune response, and cancer metastasis. The wound healing or scratch assay is a well-established and cost-effective in vitro method to investigate collective cell migration.[1][2] This technique involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the subsequent closure of this gap by migrating cells.[1] The rate of wound closure provides a quantitative measure of cell migration. These application notes provide a detailed protocol for utilizing the wound healing assay to evaluate the effect of Eupalinolide B, a sesquiterpene lactone with potential anti-cancer properties, on cell migration.
This compound has been shown to inhibit cell viability, proliferation, migration, and invasion in various cancer cell lines.[3][4] Mechanistic studies suggest that this compound may exert its effects through the induction of reactive oxygen species (ROS), modulation of the MAPK signaling pathway, and disruption of copper homeostasis.[3][4][5] This protocol offers a framework for researchers to investigate the anti-migratory effects of this compound and similar compounds.
Experimental Protocols
Materials
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)[2][6]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
The cell line of interest (e.g., human pancreatic cancer cells, hepatocellular carcinoma cells)
-
This compound (stock solution of known concentration)
-
Sterile pipette tips (e.g., p200)[1]
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol
-
Cell Seeding:
-
This compound Treatment:
-
Once the cells have formed a confluent monolayer, replace the culture medium with a fresh medium containing various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known migration inhibitor) if available.
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[1] Apply consistent pressure to ensure a uniform wound width.
-
Alternatively, a cross-shaped wound can be created by making a second scratch perpendicular to the first.[2][7]
-
Gently wash the wells with PBS to remove detached cells.[2]
-
Add fresh medium with the respective treatments back to the wells.
-
-
Imaging and Analysis:
-
Immediately after creating the wound (time 0), capture images of the scratch in each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x).[7]
-
Mark the plate to ensure that the same field of view is imaged at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours).[8][9][10]
-
Quantify the wound area at each time point using image analysis software like ImageJ.[9]
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
Data Presentation
The quantitative data from the wound healing assay should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Wound Closure
| Treatment Group | Initial Wound Area (µm²) at 0h (Mean ± SD) | Wound Area (µm²) at 12h (Mean ± SD) | Wound Area (µm²) at 24h (Mean ± SD) | % Wound Closure at 12h (Mean ± SD) | % Wound Closure at 24h (Mean ± SD) |
| Vehicle Control | |||||
| This compound (X µM) | |||||
| This compound (Y µM) | |||||
| This compound (Z µM) | |||||
| Positive Control |
Table 2: Cell Migration Rate
| Treatment Group | Migration Rate (µm/hour) (Mean ± SD) |
| Vehicle Control | |
| This compound (X µM) | |
| This compound (Y µM) | |
| This compound (Z µM) | |
| Positive Control |
Visualization of Workflow and Signaling Pathway
Caption: Workflow of the wound healing assay.
Recent studies suggest that this compound's inhibitory effect on cell migration may be mediated through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK signaling pathway, which is a component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][11]
Caption: Proposed signaling pathway of this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. Scratch Wound Healing Assay [bio-protocol.org]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scratch Wound Healing Assay [en.bio-protocol.org]
- 7. med.virginia.edu [med.virginia.edu]
- 8. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of Apoptosis in Cancer Cells Treated with Eupalinolide B using Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated potential as an anti-cancer agent.[1] Its mechanism of action is multifaceted and appears to be cell-type dependent, involving the induction of various forms of programmed cell death. While some studies indicate that this compound induces apoptosis, a regulated form of cell death crucial for tissue homeostasis, others suggest it may trigger other pathways like ferroptosis in certain cancer models.[2]
These application notes provide a comprehensive guide to utilizing Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry for the quantitative analysis of apoptosis induced by this compound. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing critical insights into the compound's cytotoxic effects.
Principle of Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[3][5] This allows for the identification of early apoptotic cells with intact cell membranes.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells.[6] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to the DNA.[7][8]
By using both Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Quantitative Data on Eupalinolide-Induced Apoptosis
Direct quantitative data from Annexin V/PI staining for this compound is not consistently reported across different cancer cell lines. Research in pancreatic cancer suggests this compound induces apoptosis, while studies in hepatic carcinoma indicate a lack of apoptosis, favoring a ferroptosis-mediated cell death.[1][2][9]
For illustrative purposes, the following table summarizes the apoptotic effect of a related compound, Eupalinolide A , on non-small cell lung cancer (NSCLC) cell lines, as determined by Annexin V staining.[10] This highlights the potential for this class of compounds to induce significant levels of apoptosis.
Table 1: Apoptotic Effect of Eupalinolide A on NSCLC Cell Lines [10]
| Cell Line | Treatment | Total Apoptotic Rate (%) |
| A549 | Control | 1.79 |
| Eupalinolide A | 47.29 | |
| H1299 | Control | 4.66 |
| Eupalinolide A | 44.43 |
Data presented is for illustrative purposes based on the activity of a related compound, Eupalinolide A.
Experimental Protocols
This section provides a detailed methodology for assessing apoptosis in cancer cells treated with this compound using Annexin V/PI staining and flow cytometry.
Materials and Reagents
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V conjugate, PI solution, and a 10X Binding Buffer)
-
6-well culture plates
-
Flow cytometry tubes
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the cells collected from the culture medium.
-
Centrifuge the cell suspension at approximately 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V/PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of the Annexin V-FITC conjugate and 5 µL of the Propidium Iodide solution to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (preferably within 1 hour).
-
Use unstained, Annexin V only, and PI only stained cells as controls to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The precise signaling cascade initiated by this compound leading to apoptosis is still under investigation and may vary between cell types. However, based on current literature for this compound and related compounds, a putative pathway involves the generation of Reactive Oxygen Species (ROS) and modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
Caption: Putative this compound signaling pathway leading to apoptosis.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B: Unraveling its Impact on Cellular Signaling Pathways through Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the effects of Eupalinolide B, a natural sesquiterpene lactone, on key cellular signaling pathways implicated in cancer and inflammation. Detailed protocols for Western blot analysis are provided to enable researchers to investigate these pathways in their own experimental systems.
This compound and its related compounds have demonstrated significant anti-cancer and anti-inflammatory properties by modulating critical signaling cascades. This document summarizes the key findings from multiple studies, focusing on the data generated through Western blot analysis, and presents it in a clear and actionable format for laboratory use.
Key Signaling Pathways Modulated by this compound and Analogs
This compound and its structural analogs, such as Eupalinolide J and O, have been shown to exert their biological effects by targeting several interconnected signaling pathways. Western blot analysis has been a pivotal technique in elucidating these mechanisms.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a crucial role in tumor cell proliferation, survival, and metastasis. Eupalinolide J has been shown to suppress the growth of triple-negative breast cancer (TNBC) by directly targeting the STAT3 pathway.[1][2][3] Western blot analysis reveals that treatment with Eupalinolide J leads to a significant downregulation of STAT3 expression.[1] This, in turn, affects the expression of downstream STAT3 target genes involved in apoptosis, such as the Bcl-2 family of proteins.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. This compound has been demonstrated to inhibit the NF-κB signaling pathway.[4][5] Western blot analysis of cells treated with this compound shows a marked decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB, which are key activation events in this pathway.[4]
Apoptosis Pathways
Eupalinolides induce programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic pathways.[1][6][7] Western blot analysis is instrumental in dissecting this process. Treatment with Eupalinolide J and O has been shown to increase the levels of cleaved caspase-9 (initiator caspase of the intrinsic pathway) and cleaved caspase-3 (an executioner caspase).[1] Furthermore, these compounds modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in pro-apoptotic proteins like Bax and Bad.[1]
Akt/p38 MAPK Signaling Pathway
The PI3K/Akt and MAPK signaling pathways are critical for cell growth, proliferation, and survival. Eupalinolide O has been found to modulate the Akt/p38 MAPK pathway in TNBC cells.[6][7] Western blot data indicates that Eupalinolide O treatment leads to a reduction in the phosphorylation of Akt and ERK, while simultaneously increasing the phosphorylation of p38, a key player in stress-induced apoptosis.[6]
Quantitative Data Summary from Western Blot Analyses
The following tables summarize the observed changes in protein expression and phosphorylation status from various studies utilizing Western blot analysis to investigate the effects of Eupalinolides.
Table 1: Effect of Eupalinolide J on STAT3 and Apoptosis-Related Proteins in TNBC Cells [1]
| Protein | Change upon Treatment |
| STAT3 | Decreased |
| Bcl-2 | Decreased |
| Bcl-xL | Decreased |
| Bax | Increased |
| Bad | Increased |
| Cleaved Caspase-9 | Increased |
| Cleaved Caspase-3 | Increased |
Table 2: Effect of this compound on NF-κB Signaling Pathway Proteins in Raw264.7 Cells [4]
| Protein | Change upon Treatment |
| Phospho-IκBα | Decreased |
| IκBα | No significant change |
| Phospho-NF-κB p65 | Decreased |
| NF-κB p65 | No significant change |
Table 3: Effect of Eupalinolide O on Akt/p38 MAPK Pathway Proteins in TNBC Cells [6]
| Protein | Change upon Treatment |
| Phospho-Akt | Decreased |
| Phospho-ERK | Decreased |
| Phospho-p38 | Increased |
| c-Myc | Decreased |
Experimental Protocols
General Protocol for Western Blot Analysis of Signaling Pathway Proteins
This protocol provides a general framework for performing Western blot analysis to assess the effects of this compound on target protein expression and phosphorylation.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
2. Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
7. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or β-tubulin).
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound's multi-target effects on key signaling pathways.
Caption: A streamlined workflow for Western blot analysis.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Eupalinolide B in vivo Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-tumor activities in preclinical studies. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in in vivo xenograft models using nude mice, based on published research. The primary focus is on its effects on hepatic and pancreatic cancers, highlighting its mechanisms of action involving the induction of ferroptosis, apoptosis, and modulation of key signaling pathways.
Data Presentation: Summary of in vivo Efficacy
The following tables summarize the quantitative data from studies investigating the anti-tumor effects of this compound in nude mice xenograft models.
Table 1: Effect of this compound on Hepatic Carcinoma Xenograft Growth
| Cell Line | Treatment Group | Dosage | Administration Route | Duration | Tumor Volume Inhibition | Tumor Weight Inhibition | Reference |
| SMMC-7721 | This compound | 25 mg/kg | Intraperitoneal injection | 3 weeks (every 2 days) | Significant inhibition | Significant inhibition | [1] |
| SMMC-7721 | This compound | 50 mg/kg | Intraperitoneal injection | 3 weeks (every 2 days) | Significant inhibition | Remarkable inhibition | [1] |
| HCCLM3 | This compound | 25 mg/kg | Intraperitoneal injection | 3 weeks (every 2 days) | Significant inhibition | Significant inhibition | [1] |
| HCCLM3 | This compound | 50 mg/kg | Intraperitoneal injection | 3 weeks (every 2 days) | Significant inhibition | Remarkable inhibition | [1] |
Table 2: Effect of this compound on Pancreatic Cancer Xenograft Growth
| Cell Line | Treatment Group | Dosage | Administration Route | Duration | Outcome | Reference |
| PANC-1 | This compound | Not specified | Not specified | Not specified | Significantly slower tumor growth; Substantially reduced tumor volume and weight; Decreased Ki-67 expression. | [2][3] |
Experimental Protocols
This section provides detailed methodologies for conducting in vivo xenograft studies with this compound.
Hepatic Carcinoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound against hepatic carcinoma in a nude mouse xenograft model.
Materials:
-
Cell Lines: Human hepatic carcinoma cell lines SMMC-7721 or HCCLM3.[1]
-
Animals: Female BALB/c nude mice.[1]
-
Reagents: this compound, vehicle (e.g., DMSO, saline), cell culture medium (RPMI-1640 for SMMC-7721, DMEM for HCCLM3) with 10% fetal bovine serum and 1% penicillin/streptomycin.[1]
Protocol:
-
Cell Culture: Culture SMMC-7721 or HCCLM3 cells under standard conditions (37°C, 5% CO2).[1]
-
Cell Implantation: Subcutaneously transplant SMMC-7721 or HCCLM3 cells into the flank of female BALB/c nude mice.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomly assign mice to treatment and control groups.
-
Treatment Groups: Administer this compound at 25 mg/kg or 50 mg/kg via intraperitoneal injection every 2 days for 3 weeks.[1]
-
Control Group: Administer the vehicle solution following the same schedule.
-
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the experiment.
-
Endpoint: At the end of the 3-week treatment period, euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and volume.
Pancreatic Cancer Xenograft Model
Objective: To assess the therapeutic effect of this compound on pancreatic cancer growth in a nude mouse xenograft model.
Materials:
-
Cell Line: Human pancreatic cancer cell line PANC-1.[2]
-
Animals: Nude mice.[2]
-
Reagents: this compound, vehicle, cell culture medium.
Protocol:
-
Cell Culture: Culture PANC-1 cells in the appropriate medium and conditions.
-
Cell Implantation: Implant PANC-1 cells subcutaneously into nude mice to establish a xenograft tumor model.[2]
-
Treatment: Once tumors are established, begin treatment with this compound.
-
Monitoring: Regularly measure tumor growth (volume) and monitor the general health of the mice.
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways.
Caption: Signaling pathways affected by this compound in cancer cells.
Experimental Workflow for in vivo Xenograft Model
The following diagram illustrates the general workflow for evaluating this compound in a nude mouse xenograft model.
Caption: General experimental workflow for xenograft studies.
Mechanism of Action
This compound exhibits multi-faceted anti-tumor mechanisms.
-
Hepatic Carcinoma: In hepatic carcinoma, this compound induces ferroptosis, a form of iron-dependent cell death, and promotes cell cycle arrest at the S phase.[1] This is mediated through the activation of the ROS-ER-JNK signaling pathway and upregulation of Heme Oxygenase-1 (HO-1).[1]
-
Pancreatic Cancer: In pancreatic cancer models, this compound triggers apoptosis and is suggested to induce a novel form of cell death called cuproptosis, which is dependent on copper.[2][3] The mechanism involves the generation of reactive oxygen species (ROS) and activation of the MAPK signaling pathway, particularly JNK.[2]
-
Colorectal Cancer: Studies have also indicated that this compound can target thioredoxin reductase, leading to an accumulation of ROS and subsequent oxidative stress-induced apoptosis in colorectal cancer cells.[4]
These findings collectively underscore the potential of this compound as a therapeutic candidate for various cancers, warranting further investigation in preclinical and clinical settings.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting thioredoxin reductase by eupalinilide B promotes apoptosis of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B: Dosing and Administration in Preclinical Animal Studies
Application Notes and Protocols for Researchers
Eupalinolide B (EB), a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant therapeutic potential in a variety of preclinical animal models.[1][2] Its anti-cancer, anti-inflammatory, and other pharmacological activities are currently under investigation.[2][3][4] These notes provide a comprehensive summary of the dosing and administration protocols for this compound as reported in key animal studies, intended to guide researchers in designing and executing their own in vivo experiments.
Summary of Dosing Regimens
The following table summarizes the effective dosing and administration of this compound across various animal models and disease indications.
| Disease/Model | Animal Model | Dosage | Route of Administration | Dosing Schedule | Duration | Reference |
| Oncology | ||||||
| Pancreatic Cancer | Xenograft Nude Mice | 20-40 mg/kg | Intraperitoneal (i.p.) | Daily | 4 weeks | [1][3] |
| Liver Cancer | Xenograft Nude Mice | 25-50 mg/kg | Intraperitoneal (i.p.) | Every 2 days | 3 weeks | [3] |
| Laryngeal Cancer | Xenograft Nude Mice | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Cancer Metastasis | Lung Metastasis Nude Mice | 30 mg/kg | Intraperitoneal (i.p.) | Every 2 days | 18 days | [6] |
| Inflammatory Diseases | ||||||
| Rheumatoid Arthritis | Adjuvant-Induced Arthritis (AIA) Rats | 8-16 mg/kg | Intraperitoneal (i.p.) | Daily | 2 weeks | [3] |
| Acute Lung Injury | LPS-Induced Mice | 5-20 mg/kg | Intraperitoneal (i.p.) | 2h before, 6h & 18h post-LPS | 3 doses | [3] |
| Periodontitis | Mouse Model | 30 mg/kg | Intraperitoneal (i.p.) | Daily | 14 days | [3] |
| Other | ||||||
| Depression | Chronic Unpredictable Mild Stress (CUMS) Rats | 5-20 mg/kg | Intraperitoneal (i.p.) | Daily | Days 22-35 | [3] |
| Pharmacokinetics | Sprague-Dawley Rats | 100, 250, 625 mg/kg (of extract) | Intragastric (i.g.) | Single dose | N/A | [7] |
Experimental Protocols
Protocol 1: Anti-Tumor Efficacy in a Pancreatic Cancer Xenograft Model
This protocol is based on studies evaluating this compound's efficacy against pancreatic cancer in nude mice.[1]
1. Animal Model:
-
Species: BALB/c nude mice, SPF grade, male.[1]
-
Housing: Maintain under controlled conditions of 22±1°C temperature, 40-70% humidity, and a 12-hour light-dark cycle.[1]
2. Cell Preparation and Implantation:
-
Culture PANC-1 human pancreatic cancer cells until they reach 80-90% confluence.[1]
-
Harvest cells, centrifuge, and resuspend in sterile Phosphate Buffered Saline (PBS) to a final concentration of 5×10⁷ cells/mL.[1]
-
Subcutaneously inject 200 μL of the cell suspension into the right flank of each mouse.[1]
3. Dosing and Administration:
-
Drug Preparation: Dissolve this compound in saline for injection.[1]
-
Treatment Groups: Once tumors are established and palpable, randomly assign mice to control and treatment groups (n=6 per group).[1]
-
Duration: Continue treatment for 4 weeks.[1]
4. Monitoring and Endpoint Analysis:
-
Monitor tumor growth and mouse condition throughout the experiment.[1]
-
Measure tumor volume at regular intervals.
-
At the end of the 4-week treatment period, euthanize the mice.[1]
-
Excise tumors, measure final tumor volume, and weigh them.[1]
-
Perform immunohistochemical analysis on tumor tissues for proliferation markers like Ki-67 and Hematoxylin and Eosin (H&E) staining for tissue morphology.[1]
Experimental Workflow: Xenograft Model
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Anti-Proliferative Effects of Eupalinolide B using a Colony Formation Assay
Introduction
Eupalinolide B, a sesquiterpene lactone derived from the plant Eupatorium lindleyanum, has emerged as a compound of interest in oncological research due to its significant anti-tumor properties.[1][2] Studies have demonstrated that this compound exerts anti-proliferative effects across a range of cancer cell lines, including pancreatic, hepatic, and laryngeal cancers.[1][3][4] Its mechanisms of action are multifaceted, involving the induction of various forms of cell death such as apoptosis and ferroptosis, generation of reactive oxygen species (ROS), and modulation of critical cell signaling pathways like MAPK and NF-κB.[1][2][3]
The colony formation assay, or clonogenic assay, is a fundamental in vitro technique used to assess the long-term survival and proliferative capability of a single cell.[5] This assay is particularly valuable in cancer research for determining the efficacy of cytotoxic or cytostatic agents, as it measures the ability of cells to maintain their reproductive integrity after treatment.[5] A reduction in the number and size of colonies formed following exposure to a compound indicates an anti-proliferative effect. Recent studies have successfully utilized this assay to confirm that this compound significantly inhibits the colony-forming ability of pancreatic and hepatic carcinoma cells.[1][3]
This document provides a detailed protocol for employing a colony formation assay to quantify the anti-proliferative effects of this compound on cancer cells.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., PANC-1 for pancreatic cancer, SMMC-7721 or HCCLM3 for hepatic carcinoma).[1]
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (EB): Dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 40 mM) and stored at -20°C.[1]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% or 0.05% solution.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or pure methanol.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol.
-
Equipment: 6-well tissue culture plates, sterile pipette tips, cell counter or hemocytometer, incubator (37°C, 5% CO₂), microscope.
Protocol for 2D Colony Formation Assay
This protocol is adapted for a standard 6-well plate format.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.[5]
-
Resuspend the cell pellet and perform a cell count to determine cell viability (e.g., using Trypan Blue).
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure distinct colonies are formed in the control group.
-
Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 6, 12, 24 µM).[1] A DMSO-only control must be included, with the DMSO concentration matching the highest concentration used in the treatment groups.
-
Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound or the DMSO control.
-
Return the plates to the incubator. The treatment duration can be continuous for the entire incubation period or for a shorter exposure time (e.g., 48 hours), after which the drug-containing medium is replaced with fresh complete medium.
-
-
Incubation for Colony Growth:
-
Incubate the plates for 10-14 days. Avoid disturbing the plates to prevent colony displacement.[6]
-
Monitor the plates every 2-3 days for colony growth. The experiment should be terminated when colonies in the control well are visible to the naked eye (typically >50 cells).
-
-
Fixation and Staining:
-
Gently wash the wells twice with PBS to remove the medium and any dead cells.
-
Fix the colonies by adding 1 mL of fixation solution (e.g., 4% PFA) to each well and incubating for 15-20 minutes at room temperature.[5]
-
Remove the fixation solution and wash again with PBS.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well, ensuring all colonies are covered. Incubate for 10-20 minutes at room temperature.[5]
-
Carefully remove the staining solution and wash the wells several times with tap water until the background is clear and the colonies are distinctly stained.
-
Invert the plates on a paper towel and allow them to air dry completely.[5]
-
-
Colony Counting and Analysis:
-
Scan or photograph the dried plates.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Manual counting or image analysis software (e.g., ImageJ) can be used.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group using the following formulas:
-
Plating Efficiency (PE) % = (Number of colonies counted in control / Number of cells seeded in control) x 100
-
Surviving Fraction (SF) = Number of colonies counted in treated well / (Number of cells seeded x (PE / 100))
-
-
Data Presentation
Quantitative results should be summarized in a table to facilitate clear comparison between different treatment concentrations. Data are typically presented as the mean ± standard deviation (SD) from at least three independent experiments.
| This compound Conc. (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction | Inhibition Rate (%) |
| 0 (Control) | 185 ± 12 | 37.0 | 1.00 | 0 |
| 6 | 115 ± 9 | - | 0.62 | 38 |
| 12 | 68 ± 7 | - | 0.37 | 63 |
| 24 | 21 ± 4 | - | 0.11 | 89 |
| Note: This table contains example data for illustrative purposes. Plating Efficiency is calculated only for the control group. Inhibition Rate = (1 - Surviving Fraction) x 100. |
Visualizations
Experimental Workflow
Caption: Workflow for the colony formation assay.
This compound Signaling Pathways
Caption: this compound cellular mechanisms of action.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. youtube.com [youtube.com]
Measuring Reactive Oxygen Species (ROS) Levels After Eupalinolide B Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties in various preclinical studies. A key mechanism of its cytotoxic and anti-proliferative effects is the induction of intracellular reactive oxygen species (ROS). Elevated ROS levels can trigger oxidative stress, leading to cellular damage and programmed cell death, making it a promising therapeutic strategy for cancer treatment.[1][2]
These application notes provide detailed protocols for the quantification of total intracellular ROS and mitochondrial superoxide (B77818) levels following treatment with this compound. Additionally, we present an overview of the signaling pathways implicated in this compound-induced ROS generation.
Data Presentation
The following table summarizes representative data demonstrating a dose-dependent increase in ROS generation induced by Eupalinolide O, a closely related compound. This trend is expected to be similar for this compound.[3]
Table 1: Representative Quantitative Data of Eupalinolide O-Induced Total ROS Generation in MDA-MB-231 Cells [3]
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control | 0 | 100 | 1.0 |
| Eupalinolide O | 5 | 250 | 2.5 |
| Eupalinolide O | 10 | 450 | 4.5 |
| Positive Control (e.g., H₂O₂) | Varies | Varies | >2.0 |
Data presented is representative and sourced from studies on Eupalinolide O, a structurally similar compound, to illustrate the expected dose-dependent increase in ROS.[3]
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the measurement of total intracellular ROS in adherent cancer cells using the fluorescent probe DCFH-DA. DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the intracellular ROS levels.
Materials:
-
Cancer cell line of interest (e.g., SMMC-7721, HCCLM3)[2]
-
This compound
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
-
Positive control (e.g., 100 µM Hydrogen Peroxide (H₂O₂))
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 2 × 10⁵ cells per well in a 24-well plate and incubate overnight at 37°C.[4]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve final desired concentrations (e.g., 6, 12, 24 µM).[1] The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the wells and replace it with the this compound-containing medium.
-
Include a vehicle control (DMSO-treated) and a positive control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free DMEM immediately before use. Protect the solution from light.[4]
-
After the treatment period, remove the medium and wash the cells once with DMEM.[4]
-
Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[4]
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells once with DMEM and twice with PBS.[4]
-
Add 500 µL of PBS to each well.[4]
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[4]
-
For normalization, cells can be lysed, and protein concentration can be determined using a Bradford assay.[4]
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol details the detection of superoxide in the mitochondria of live cells using the fluorescent probe MitoSOX™ Red. This cell-permeable dye selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
Cancer cell line of interest
-
This compound
-
MitoSOX™ Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Flow cytometer with 488 nm excitation and appropriate emission filters
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with desired concentrations of this compound as described in Protocol 1.
-
-
MitoSOX™ Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.
-
Dilute the stock solution to a final working concentration of 2.5-5 µM in serum-free medium or HBSS.
-
After this compound treatment, remove the medium and wash the cells with warm PBS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
After incubation, remove the MitoSOX™ Red solution and wash the cells three times with warm HBSS.
-
Trypsinize the cells and collect them in flow cytometry tubes.
-
Resuspend the cells in 500 µL of HBSS.
-
Analyze the samples immediately using a flow cytometer. Excite the stained cells at 488 nm and measure the fluorescence emission at ~580 nm.
-
Signaling Pathways and Experimental Workflows
This compound-Induced ROS Generation and Downstream Signaling
This compound treatment leads to an accumulation of intracellular ROS, which in turn can activate stress-related signaling pathways. One such pathway is the ROS-Endoplasmic Reticulum (ER) Stress-JNK pathway, which has been implicated in this compound-induced cell migration inhibition in hepatic carcinoma cells.[1] Furthermore, this compound's ability to disrupt copper homeostasis and increase ROS levels suggests a potential role in inducing cuproptosis, a form of copper-dependent cell death.[2]
Caption: this compound signaling pathway.
Experimental Workflow for Measuring Total Intracellular ROS
The following diagram outlines the key steps for quantifying total intracellular ROS levels after this compound treatment using the DCFH-DA assay.
Caption: DCFH-DA assay workflow.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for BrdU Cell Proliferation Assay with Eupalinolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-proliferative effects in various cancer cell lines, including laryngeal and hepatic carcinoma.[1][2] This document provides detailed application notes and protocols for utilizing the Bromodeoxyuridine (BrdU) assay to quantify the inhibitory effects of this compound on cancer cell proliferation. The BrdU assay is a reliable method for measuring DNA synthesis, a key indicator of cell proliferation.[3] By incorporating the thymidine (B127349) analog BrdU into newly synthesized DNA, proliferating cells can be detected and quantified, offering a precise measure of a compound's cytostatic or cytotoxic effects.[3]
Mechanism of Action of this compound
This compound has been shown to inhibit cancer cell proliferation through multiple mechanisms. In hepatic carcinoma cells, it induces cell cycle arrest at the S phase and promotes a form of programmed cell death known as ferroptosis, which is mediated by endoplasmic reticulum (ER) stress and activation of the ROS-ER-JNK signaling pathway.[2] Additionally, this compound is known to inhibit the NF-κB signaling pathway.[4] Studies on related compounds, such as Eupalinolide J, have shown inhibition of the STAT3 signaling pathway, leading to apoptosis and cell cycle arrest.[5][6][7]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [1] |
| TU212 | Laryngeal Cancer | 1.03 | [1] |
| M4e | Laryngeal Cancer | 3.12 | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1] |
| LCC | Laryngeal Cancer | 4.20 | [1] |
| SMMC-7721 | Hepatic Carcinoma | Not specified | [2] |
| HCCLM3 | Hepatic Carcinoma | Not specified | [2] |
Experimental Protocols
Protocol 1: In Vitro BrdU Assay for Adherent Cells Treated with this compound
This protocol details the steps for assessing the effect of this compound on the proliferation of adherent cancer cells using a BrdU assay with detection by a microplate reader.
Materials:
-
Adherent cancer cell line of interest (e.g., TU212, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[2]
-
This compound stock solution (e.g., 40 mM in DMSO)[2]
-
BrdU Labeling Reagent (10 mM stock solution)[8]
-
96-well flat-bottom cell culture plates
-
Fixing/Denaturing Solution[9]
-
Anti-BrdU Detecting Antibody[9]
-
Peroxidase-conjugated secondary antibody (e.g., Goat anti-Mouse IgG)[9]
-
TMB Substrate[9]
-
Stop Solution (e.g., 2.5N Sulfuric Acid)[9]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1x10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 µM (vehicle control, DMSO) to a maximum desired concentration (e.g., 25 µM).[2]
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.[2]
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Carefully aspirate the medium from the wells.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[9]
-
-
Antibody Incubation:
-
Aspirate the Fixing/Denaturing solution.
-
Wash the wells three times with PBS.
-
Add 100 µL of anti-BrdU detecting antibody to each well and incubate for 1 hour at room temperature.[9]
-
Aspirate the antibody solution and wash the wells three times with PBS.
-
Add 100 µL of the HRP-labeled secondary antibody and incubate for 30 minutes at room temperature.[9]
-
-
Detection:
Protocol 2: Flow Cytometry Analysis of BrdU Incorporation
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Cells treated with this compound as described in Protocol 1 (steps 1-3).
-
PBS
-
Cold 70% Ethanol (B145695)
-
2 M HCl[11]
-
Anti-BrdU Antibody (FITC-conjugated)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash twice with PBS.
-
Resuspend the cell pellet in 2-5 ml of cold 70% ethanol and incubate for at least 30 minutes on ice.[11]
-
-
Denaturation and Staining:
-
Centrifuge the fixed cells and resuspend the pellet in 2 ml of 2 M HCl. Incubate for 30 minutes at room temperature.[11]
-
Neutralize the acid by adding PBS and centrifuge.
-
Resuspend the cell pellet in a suitable buffer and add the FITC-conjugated anti-BrdU antibody. Incubate for 30-60 minutes at room temperature in the dark.[11]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, detecting FITC for BrdU incorporation and PI for total DNA content. This will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Workflow for BrdU cell proliferation assay with this compound.
Caption: Proposed signaling pathways affected by this compound.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Establishing a Patient-Derived Xenograft (PDX) Model for Eupalinolide B Therapeutic Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, created by implanting fresh patient tumor tissue into immunodeficient mice, are a powerful preclinical tool. They are known to retain the histological and genetic characteristics of the original human tumor, offering a more predictive model for evaluating novel cancer therapeutics compared to traditional cell line-derived xenografts.[1][2][3] This document provides a detailed protocol for the establishment of a PDX model and its subsequent use in evaluating the anti-tumor efficacy of Eupalinolide B, a natural compound that has shown promise in preclinical cancer studies.[4][5][6]
This compound has been demonstrated to inhibit cancer cell proliferation and induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of signaling pathways such as MAPK/JNK and NF-κB.[4][6][7] This protocol outlines the key steps from patient tissue acquisition to in vivo drug efficacy studies, data analysis, and visualization of experimental workflows and associated signaling pathways.
I. Experimental Protocols
Protocol 1: Establishment of the Patient-Derived Xenograft (PDX) Model
This protocol details the procedure for implanting patient tumor tissue into immunodeficient mice to generate a PDX model.
1.1. Materials
-
Fresh patient tumor tissue (obtained under ethically approved protocols)
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice), 6-8 weeks old, female[8]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel® (optional, can improve engraftment rates)[1]
-
Surgical instruments (scalpels, forceps, scissors)
-
10% buffered formalin
-
Cryopreservation medium (e.g., 10% DMSO in fetal bovine serum)
-
Sterile petri dishes and collection tubes
-
Anesthesia (e.g., isoflurane)
-
Animal housing under specific pathogen-free (SPF) conditions
1.2. Procedure
-
Tissue Acquisition and Preparation:
-
Collect fresh tumor tissue from the patient in a sterile container with PBS on ice.
-
Process the tissue in a sterile biosafety cabinet within 2 hours of collection.
-
Wash the tissue with cold PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
A portion of the tissue should be reserved for histological analysis (fixed in 10% formalin) and cryopreservation.
-
-
Implantation:
-
Anesthetize the NSG mouse.
-
Make a small incision on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one tumor fragment (optionally mixed with Matrigel®) into the subcutaneous pocket.[1][8]
-
Close the incision with surgical clips or sutures.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring and Passaging (P0 to P1):
-
Monitor the mice 2-3 times per week for tumor growth by measuring the tumor dimensions with calipers.[8]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once the primary tumor (P0) reaches a volume of 1000-1500 mm³, humanely euthanize the mouse.
-
Aseptically excise the tumor.
-
Divide the tumor tissue for:
-
Passaging to the next generation of mice (P1).
-
Cryopreservation for future studies.[8]
-
Histological and molecular analysis to verify fidelity to the original patient tumor.
-
-
-
Quality Control:
-
Perform histological analysis (H&E staining) on both the original patient tumor and the established PDX tumor to compare morphology.
-
Conduct Short Tandem Repeat (STR) analysis to confirm the human origin and rule out contamination.[8]
-
Immunohistochemistry (IHC) for human-specific markers (e.g., Ki67) can validate the proliferation of human tumor cells.[8]
-
Protocol 2: this compound Efficacy Study in Established PDX Model
This protocol describes the use of the established PDX model to assess the anti-tumor activity of this compound.
2.1. Materials
-
Established PDX-bearing mice (e.g., P2 or P3 generation with tumors of 100-200 mm³)
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO and saline)
-
Vehicle control solution
-
Dosing syringes and needles (for appropriate administration route, e.g., intraperitoneal, oral)
-
Calipers for tumor measurement
-
Data collection and analysis software
2.2. Procedure
-
Cohort Formation:
-
Once tumors in the PDX mice reach a volume of approximately 100-200 mm³, randomly assign the mice into treatment and control groups (n=8-10 mice per group).[8]
-
-
Treatment Administration:
-
Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., daily or every other day).
-
Control Group: Administer the vehicle solution following the same schedule as the treatment group.
-
The route of administration (e.g., intraperitoneal, oral, intravenous) should be determined based on the drug's properties.[8]
-
-
Data Collection:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize all mice.
-
-
Endpoint Analysis:
-
Excise the tumors and record their final weight and volume.
-
Process tumors for further analysis:
-
Fix a portion in formalin for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Snap-freeze a portion in liquid nitrogen for molecular analysis (e.g., Western blot for signaling pathway proteins).
-
-
II. Data Presentation
Table 1: PDX Model Establishment Success Rate
| Parameter | Value |
| Number of Patient Samples Implanted | 10 |
| Number of P0 Tumors Formed | 4 |
| Engraftment Rate (P0) | 40% |
| Average Time to P0 Tumor (days) | 45 |
| Number of P1 Passages Successful | 3 |
| Engraftment Rate (P1) | 75% |
| Average Time to P1 Tumor (days) | 30 |
Table 2: Efficacy of this compound in PDX Model
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Final Body Weight (g) (Mean ± SD) |
| Vehicle Control | 10 | 155 ± 25 | 1250 ± 150 | - | 22.5 ± 1.5 |
| This compound (25 mg/kg) | 10 | 160 ± 30 | 650 ± 120 | 48% | 21.8 ± 1.8 |
| This compound (50 mg/kg) | 10 | 152 ± 28 | 380 ± 95 | 70% | 20.5 ± 2.1 |
III. Visualizations
Caption: Experimental workflow for PDX model establishment and this compound efficacy testing.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. The Essential Factors of Establishing Patient-derived Tumor Model [jcancer.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Unraveling the Multifaceted Mechanisms of Eupalinolide B: A Guide for Researchers
Application Notes and Protocols for Investigating the Bioactivity of a Promising Natural Product
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a natural compound with significant therapeutic potential. Exhibiting a range of biological activities, its primary mechanisms of action are centered on anti-cancer, anti-inflammatory, and neuroprotective effects. These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the techniques and protocols to investigate the intricate molecular mechanisms of this compound.
Anti-Cancer Mechanisms of Action
This compound has demonstrated potent anti-tumor activity across various cancer types, including laryngeal, hepatic, and pancreatic cancers.[1][2][3][4] Its effects are multifaceted, involving the induction of distinct cell death pathways, inhibition of cell proliferation and metastasis, and modulation of key signaling cascades.
Induction of Cell Death
This compound triggers cancer cell death through multiple programmed pathways:
-
Ferroptosis: In hepatic carcinoma cells, this compound induces ferroptosis, an iron-dependent form of regulated cell death. This is mediated by endoplasmic reticulum (ER) stress and the activation of heme oxygenase-1 (HO-1).[2]
-
Apoptosis: The compound induces apoptosis in pancreatic cancer cells and fibroblast-like synoviocytes in rheumatoid arthritis.[3][4][5] This process is often associated with the generation of reactive oxygen species (ROS).[3][4]
-
Cuproptosis: Recent studies in pancreatic cancer suggest a novel mechanism involving the induction of cuproptosis, a copper-dependent form of cell death. This compound disrupts copper homeostasis, leading to increased intracellular copper levels.[3][4]
-
Autophagy: In the context of rheumatoid arthritis, this compound promotes autophagy in fibroblast-like synoviocytes as a death mechanism. Interestingly, there is a crosstalk between apoptosis and autophagy, where they appear to promote each other.[5]
Inhibition of Cell Proliferation and Metastasis
This compound effectively curtails the growth and spread of cancer cells:
-
Cell Cycle Arrest: It can block the cell cycle at the S phase in hepatic carcinoma cells.[2]
-
Inhibition of Proliferation: The compound has been shown to potently inhibit the proliferation of various laryngeal cancer cell lines.[1]
-
Suppression of Migration and Invasion: this compound hinders the migration and invasion of laryngeal and pancreatic cancer cells.[1][3][4] In laryngeal cancer, this is associated with the inhibition of the epithelial-mesenchymal transition (EMT), evidenced by increased E-cadherin and decreased N-cadherin expression.[1]
Modulation of Signaling Pathways
The anti-cancer effects of this compound are orchestrated by its influence on several critical signaling pathways:
-
ROS-ER-JNK Pathway: In hepatic carcinoma, this compound activates the ROS-ER-JNK signaling pathway, which is linked to its anti-migratory effects.[2]
-
STAT3 Degradation: While not directly shown for this compound, a related compound, Eupalinolide J, promotes the ubiquitin-dependent degradation of STAT3, a key protein in cancer metastasis.[6] This suggests a potential avenue of investigation for this compound.
Quantitative Data Summary: Anti-proliferative Activity of this compound
| Cell Line (Cancer Type) | IC50 (µM) | Reference |
| TU686 (Laryngeal) | 6.73 | [1] |
| TU212 (Laryngeal) | 1.03 | [1] |
| M4e (Laryngeal) | 3.12 | [1] |
| AMC-HN-8 (Laryngeal) | 2.13 | [1] |
| Hep-2 (Laryngeal) | 9.07 | [1] |
| LCC (Laryngeal) | 4.20 | [1] |
| SMMC-7721 (Hepatic) | Not specified | [2] |
| HCCLM3 (Hepatic) | Not specified | [2] |
| MiaPaCa-2 (Pancreatic) | Not specified | [4] |
| PANC-1 (Pancreatic) | Not specified | [4] |
Anti-Inflammatory and Other Mechanisms
Beyond its anti-cancer properties, this compound exhibits significant anti-inflammatory and neuroprotective activities.
-
Rheumatoid Arthritis: this compound alleviates rheumatoid arthritis by promoting apoptosis and autophagy in fibroblast-like synoviocytes through the regulation of the AMPK/mTOR/ULK-1 signaling axis.[5]
-
Neuropathic Pain: It can alleviate neuropathic pain by modulating the USP7/Keap1/Nrf2 pathway, which leads to anti-inflammatory and analgesic effects.[7]
-
Periodontitis: this compound has been shown to ameliorate periodontitis by directly targeting the ubiquitin-conjugating enzyme UBE2D3. This inhibits the degradation of IκBα and subsequently inactivates the NF-κB signaling pathway, a key regulator of inflammation.[8][9]
-
Asthma: It may suppress asthma by promoting the degradation of the DEK protein through the E3 ubiquitin ligases RNF149 and RNF170, thereby inhibiting the RIPK1-PANoptosis pathway.[10]
-
Depression: this compound shows potential as an antidepressant by regulating the GSK-3β/β-catenin pathway.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the mechanism of action of this compound.
Protocol 1: Cell Viability and Proliferation Assay (MTT/CCK-8)
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis
Objective: To detect changes in protein expression levels in key signaling pathways upon treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AMPK, p-mTOR, Caspase-3, E-cadherin, N-cadherin, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Wound Healing and Transwell Migration/Invasion Assays
Objective: To assess the effect of this compound on cell migration and invasion.
Materials:
-
Cancer cell lines
-
6-well or 24-well plates
-
Sterile pipette tips
-
Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Wound Healing Assay Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add serum-free medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and after 24-48 hours.
-
Measure the wound closure area to quantify cell migration.
Transwell Assay Procedure:
-
Seed cells in the upper chamber of a Transwell insert in serum-free medium containing this compound.
-
Add medium with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert.
-
Count the stained cells under a microscope to quantify migration/invasion.
Visualizing the Mechanisms of Action
To better understand the complex signaling networks modulated by this compound, the following diagrams illustrate the key pathways involved.
Caption: Anti-cancer signaling pathways of this compound.
Caption: Anti-inflammatory pathways of this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Small Molecule Compound this compound Alleviates Neuropathic Pain by Regulating the USP7/Keap1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Eupalinolide B
Welcome to the technical support center for Eupalinolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on various solubility enhancement techniques.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in a range of organic solvents. It is soluble in Dimethyl Sulfoxide (DMSO), with reported solubility of at least 41.8 mg/mL[2]. It is also soluble in methanol, ethanol, chloroform, dichloromethane, and acetone[3].
Q3: What are the common methods to improve the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of this compound, including:
-
Co-solvency: Blending water with miscible organic solvents.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Nanoparticle Formulation: Incorporating this compound into a nanoparticle matrix.
-
Liposomal Formulation: Encapsulating this compound within lipid vesicles.
-
Solid Dispersion: Dispersing this compound in a solid hydrophilic carrier.
Q4: Which signaling pathways are known to be modulated by this compound?
A4: this compound has been shown to influence several key cellular signaling pathways, making it a compound of interest for various therapeutic areas. The primary pathways identified include:
-
NF-κB Signaling Pathway: this compound has been observed to inhibit this pathway, which is crucial in inflammatory responses.
-
MAPK Signaling Pathway: It can modulate the activity of Mitogen-Activated Protein Kinases, including JNK and p38.
-
Akt Signaling Pathway: this compound and its analogs have been shown to affect the Akt signaling cascade, which is involved in cell survival and proliferation[4].
-
ROS-ER-JNK Pathway: It can induce cellular responses through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the Endoplasmic Reticulum stress and JNK pathway.
Troubleshooting Guides
Issue 1: this compound precipitates when added to my aqueous buffer.
Cause: This is expected due to the low intrinsic aqueous solubility of this compound.
Solutions:
-
Prepare a high-concentration stock solution in an organic solvent: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Dilute the stock solution carefully: For your experiment, dilute the stock solution into your aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion. The final concentration of the organic solvent in your working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Explore solubility enhancement techniques: If the final required concentration in the aqueous medium is still too high and precipitation occurs, you will need to employ one of the formulation strategies detailed in the experimental protocols section below.
Issue 2: My formulated this compound is not showing the expected biological activity.
Cause: This could be due to several factors, including poor drug loading in your formulation, instability of the formulation, or altered release kinetics.
Solutions:
-
Verify drug loading and encapsulation efficiency: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound successfully incorporated into your formulation.
-
Assess formulation stability: Characterize your formulation for particle size, polydispersity index (for nanoparticles and liposomes), and zeta potential over time to ensure it is not aggregating or degrading.
-
Evaluate drug release: Conduct an in vitro release study to understand the release profile of this compound from your formulation under conditions that mimic your experimental setup. The release may be too slow to achieve a therapeutic concentration within the timeframe of your assay.
Quantitative Data on Solubility Enhancement
The following table summarizes the potential for solubility enhancement of this compound using various techniques. Please note that specific fold-increase values for this compound are not widely published and the data below is based on a combination of a reported in vivo formulation and typical improvements seen for other poorly soluble drugs.
| Formulation Technique | Carrier/Co-solvent | Achievable Concentration / Fold Increase | Reference / Rationale |
| Co-solvency | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | A reported in vivo formulation for this compound[5]. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Estimated >10-fold increase | Based on typical solubility enhancement for poorly soluble compounds with cyclodextrins[6]. |
| Nanoparticle Formulation | Poly(lactic-co-glycolic acid) (PLGA) | Estimated >100-fold increase | Nanoparticle formulations can significantly increase the apparent solubility of hydrophobic drugs. |
| Liposomal Formulation | Phospholipids (e.g., Soy Phosphatidylcholine) | Estimated >100-fold increase | Liposomes can encapsulate high concentrations of hydrophobic drugs within their lipid bilayer[7]. |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) | Estimated >50-fold increase | Solid dispersions enhance dissolution by converting the drug to an amorphous state[8]. |
Experimental Protocols
Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
Methodology:
-
Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio. The molecular weight of this compound is 462.49 g/mol .
-
HP-β-CD Paste Formation: Place the calculated amount of HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a homogeneous paste.
-
Incorporation of this compound: Gradually add the this compound powder to the paste and knead for 60 minutes.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex and pass it through a 100-mesh sieve. Store the final product in a desiccator.
Formulation of this compound Loaded Nanoparticles
This protocol details the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an organic solvent such as acetone (B3395972) or dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the washed nanoparticles to obtain a dry powder for storage and later reconstitution.
Preparation of this compound Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
Methodology:
-
Lipid Film Formation: Dissolve this compound and a suitable lipid mixture (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
Analytical Method for Quantification of this compound
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying this compound in solubility and formulation studies. A previously reported LC-MS/MS method for quantifying this compound in rat plasma can be adapted for in vitro samples[9].
HPLC-UV Method (Adapted):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometric scan of this compound (typically in the range of 210-230 nm for sesquiterpene lactones).
-
Injection Volume: 20 µL.
-
Quantification: Based on a standard curve of known this compound concentrations.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound | 877822-40-7 [chemicalbook.com]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Eupalinolide B experiments
Welcome to the technical support center for Eupalinolide B experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and navigating the complexities of this compound experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock solution concentration for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A common stock solution concentration is 40 mM.[1] It is crucial to use a consistent, low percentage of DMSO in your final culture medium (typically <0.1%) to avoid solvent-induced artifacts.
Q2: What are the typical concentration ranges and treatment times for in vitro this compound experiments?
A2: The effective concentration and treatment time for this compound can vary significantly depending on the cell line and the biological effect being studied. Based on published data, concentrations ranging from low micromolar (e.g., 1.25 µM) to higher concentrations (e.g., 28 µM or more) have been used.[1][2][3] Treatment times can range from a few hours to 72 hours.[1][3] It is highly recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: Is this compound expected to induce apoptosis in all cancer cell lines?
A3: Not necessarily. The cellular response to this compound is context-dependent. For instance, in some hepatic carcinoma cells, this compound was found to induce ferroptosis and not apoptosis.[1] In contrast, studies on pancreatic cancer cells and non-small cell lung cancer cells have shown evidence of apoptosis induction.[4][5] Therefore, if you are not observing apoptosis, it is possible that this compound is inducing an alternative cell death mechanism in your model system.
Troubleshooting Inconsistent Results
Issue 1: High variability in cell viability assays (e.g., CCK-8, MTT).
-
Potential Cause 1: Inconsistent Seeding Density. Uneven cell numbers across wells can lead to significant variability.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Visually inspect plates after seeding to confirm even distribution.
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to altered media concentration and affecting cell growth.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Potential Cause 3: this compound Precipitation. At higher concentrations or in certain media, the compound may precipitate out of solution.
-
Troubleshooting Step: Visually inspect your treatment media for any signs of precipitation. If observed, try preparing fresh dilutions or slightly increasing the DMSO concentration (while maintaining a final concentration below toxic levels).
-
Issue 2: No significant induction of apoptosis is observed.
-
Potential Cause 1: Cell Line Resistance or Alternative Cell Death Pathway. As mentioned in the FAQ, some cell lines may not undergo apoptosis in response to this compound.[1]
-
Potential Cause 2: Suboptimal Concentration or Time Point. The peak of apoptotic activity may occur at a specific concentration and time that is being missed.
-
Troubleshooting Step: Perform a detailed time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment and analyze for apoptotic markers at each point.
-
-
Potential Cause 3: Insensitive Apoptosis Assay.
-
Troubleshooting Step: Use multiple methods to detect apoptosis. For example, complement Annexin V/PI staining with a functional assay like caspase-3 activity or analysis of PARP cleavage by Western blot.[4]
-
Issue 3: Inconsistent results in Western blot analysis for signaling pathway proteins.
-
Potential Cause 1: Variation in Protein Extraction and Quantification.
-
Troubleshooting Step: Use a consistent lysis buffer with fresh protease and phosphatase inhibitors. Perform a reliable protein quantification assay (e.g., BCA) to ensure equal loading.
-
-
Potential Cause 2: Antibody Quality. The primary antibody may not be specific or sensitive enough.
-
Troubleshooting Step: Validate your antibodies using positive and negative controls. Check the manufacturer's datasheet for recommended conditions and cite publications that have successfully used the antibody.
-
-
Potential Cause 3: Timing of Pathway Activation. The phosphorylation status of signaling proteins can be transient.
-
Troubleshooting Step: Perform a time-course experiment with shorter time points (e.g., 0, 15, 30, 60, 120 minutes) to capture peak activation of pathways like NF-κB or MAPK.[6]
-
Data Summary Tables
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration Range | Treatment Time | Key Observed Effects | Reference |
| SMMC-7721, HCCLM3 (Hepatic Carcinoma) | 6 - 24 µM | 24 - 72 h | Inhibition of proliferation, S-phase arrest, ferroptosis induction, no apoptosis. | [1] |
| TU212 (Laryngeal Cancer) | IC50 = 1.03 µM | Not specified | Inhibition of proliferation, migration, and EMT. | [7] |
| MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer) | IC50 ≈ 3.7 - 4.3 µM | Not specified | Growth inhibition, apoptosis induction, cell cycle arrest. | [8] |
| MiaPaCa-2 (Pancreatic Cancer) | ~5 µM | Not specified | Inhibition of viability, induction of ROS and potential cuproptosis. | [4] |
| A549, H1299 (Non-Small Cell Lung Cancer) | Not specified | 24 h | G2/M phase arrest, apoptosis, ferroptosis. | [5][9] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Treatment Duration | Key Observed Effects | Reference |
| Nude mice with hepatic carcinoma xenografts | 25 or 50 mg/kg | 3 weeks | Significant inhibition of tumor volume and weight. | [1] |
| Nude mice with laryngeal cancer xenografts | Not specified | Not specified | Significant suppression of tumor growth. | [7] |
| Nude mice with triple-negative breast cancer xenografts | Not specified | Not specified | Significant suppression of tumor growth. | [8] |
| Adjuvant-induced arthritis (AIA) rats | Not specified | Not specified | Reduced paw swelling, arthritis index, and serum inflammatory cytokines. | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ cells/well and allow them to attach overnight.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[1]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
-
Cell Treatment: Culture cells to the desired confluence and treat with this compound for the predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.[3]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Western Blot for Signaling Proteins
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, anti-p65, anti-cleaved-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing cell culture contamination when using Eupalinolide B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cell culture contamination when working with Eupalinolide B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a sesquiterpene lactone, a type of natural compound extracted from the plant Eupatorium lindleyanum.[1][2] It is utilized in cell culture studies for its various biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[3][4] Researchers use it to investigate cellular mechanisms such as apoptosis, ferroptosis, and the modulation of various signaling pathways.[4]
Q2: What are the primary contamination risks associated with a plant-derived compound like this compound?
A2: As a natural product, this compound powder may carry a higher intrinsic bioburden compared to synthetically produced compounds. Potential contaminants can include:
-
Bacteria and Fungi: Spores of bacteria and fungi present on the source plant material may persist through the extraction and purification process.[5] Common microbial contaminants from plant materials include species of Bacillus, Aspergillus, and Penicillium.[5][6][7]
-
Endophytes: Microorganisms that live within the plant tissue may be co-extracted with the compound.[8]
-
Handling-Related Contamination: Like any other reagent, this compound can be contaminated through improper aseptic technique during stock solution preparation and use.
Q3: My cells look unhealthy after treatment with this compound, but I don't see typical signs of bacterial or fungal contamination. What could be the issue?
A3: If overt signs of microbial contamination are absent, consider the following:
-
DMSO Cytotoxicity: this compound is typically dissolved in Dimethyl Sulfoxide (B87167) (DMSO). While most cell lines can tolerate DMSO concentrations up to 0.5%, some, especially primary cells, are sensitive to concentrations as low as 0.1%.[9] High concentrations of DMSO can inhibit cell proliferation or induce cell death.[10]
-
Compound Cytotoxicity: this compound itself is cytotoxic to various cell lines, which is often the basis of its study.[4] Ensure you have performed a dose-response experiment to determine the appropriate concentration for your specific cell line and experimental goals.
-
Insoluble Precipitate: If this compound is not fully dissolved in DMSO or precipitates upon dilution in aqueous culture media, these fine particles can be mistaken for microbial contamination or cause cellular stress.
Q4: What is the recommended solvent and storage condition for this compound stock solutions?
A4: this compound should be dissolved in a suitable organic solvent, with DMSO being the most commonly used.[5] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Issue 1: Suspected Microbial Contamination from this compound Stock Solution
This guide helps you determine if your this compound stock is the source of contamination and how to address it.
Initial Actions:
-
Isolate: Immediately quarantine the suspected culture vessel and any media or reagents used with it.
-
Visualize: Examine the culture under a microscope for signs of contamination (e.g., turbidity, pH change, motile particles, fungal hyphae).[3]
-
Stop Work: Cease all experiments using this stock solution to prevent further spread.[3]
-
Decontaminate: Discard the contaminated culture and thoroughly disinfect the biosafety cabinet and incubator.[3][11]
Troubleshooting Workflow:
Caption: Workflow for identifying the source of cell culture contamination.
Issue 2: Precipitate Formation Upon Diluting this compound in Culture Medium
This guide addresses issues with the solubility of this compound in aqueous cell culture media.
Preventative Measures:
-
High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 40 mM) to minimize the volume of DMSO added to your culture.[5]
-
Pre-warm Media: Ensure your cell culture medium is at room temperature or 37°C before adding the this compound stock solution.
-
Proper Mixing: When preparing the final working concentration, add the this compound stock solution dropwise to the medium while gently swirling to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Steps:
-
Observation: If a precipitate is observed, do not proceed with treating your cells with this solution.
-
Solvent Check: Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can affect solubility.
-
Dilution Method: Try a two-step dilution. First, dilute the DMSO stock into a small volume of serum-free medium, then add this intermediate dilution to your final volume of complete medium.
Experimental Protocols
Protocol 1: Preparation and Sterilization of this compound Stock Solution
This protocol details the preparation of a sterile, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
High-quality, sterile DMSO (cell culture grade)[12]
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, DMSO-compatible 0.22 µm syringe filter (e.g., PTFE or nylon)[13]
-
Sterile syringe
Procedure:
-
Work in a Biosafety Cabinet (BSC): Perform all steps using strict aseptic technique in a certified BSC.[14]
-
Calculate Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., for a 40 mM stock, use the molecular weight to calculate mg/mL).
-
Dissolution: Carefully weigh the this compound powder and add it to a sterile tube. Add the calculated volume of sterile DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.[3]
-
Filter Sterilization: Draw the this compound/DMSO solution into a sterile syringe. Attach a sterile 0.22 µm DMSO-compatible syringe filter.
-
Dispense and Aliquot: Filter the solution into a new sterile tube. Dispense into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[3]
Protocol 2: General Aseptic Technique for Handling this compound
This protocol outlines the essential aseptic techniques to prevent contamination during routine experiments with this compound.
Workflow Diagram:
Caption: Aseptic workflow for experiments involving this compound.
Key Aseptic Practices:
-
Personal Protective Equipment (PPE): Always wear a clean lab coat and sterile gloves.[15]
-
Biosafety Cabinet (BSC) Preparation: Before starting, wipe down the interior surfaces of the BSC with 70% ethanol and allow it to air dry.[16]
-
Sterile Handling: Wipe all bottles, tubes, and pipette tip boxes with 70% ethanol before placing them in the BSC. Use sterile, disposable serological pipettes and pipette tips. Use a fresh tip for each reagent.[14]
-
Minimize Exposure: Only open media bottles and culture vessels for the minimum time required. Do not talk, cough, or sneeze in the direction of the open containers.[16]
-
One Cell Line at a Time: To prevent cross-contamination, work with only one cell line at a time in the BSC.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source(s) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Stock Concentration | 40-100 mg/mL (depending on experimental need) | [3][5] |
| Sterilization Method | Filtration through a 0.22 µm DMSO-compatible filter (PTFE, nylon) | [13] |
| Long-term Storage | -80°C for up to 6 months (in aliquots, protected from light) | [3] |
| Short-term Storage | -20°C for up to 1 month (in aliquots, protected from light) | [3] |
Table 2: Troubleshooting Common Contamination Scenarios
| Observation | Potential Cause | Recommended Action |
| Cloudy medium, rapid pH drop (yellow color) | Bacterial Contamination | Discard culture. Perform sterility check on all reagents. Review aseptic technique. |
| Filamentous structures, slow pH increase (pink/purple color) | Fungal (Mold) Contamination | Discard culture. Disinfect incubator and BSC thoroughly. Check for potential environmental sources (e.g., unfiltered air). |
| Small, budding particles visible under high magnification | Yeast Contamination | Discard culture. Sanitize all surfaces and equipment. |
| Fine, dark precipitate forms after adding this compound | Compound Precipitation | Prepare fresh working solution, ensuring proper mixing technique. Consider reducing the final concentration. |
| Reduced cell viability without visible microbes | DMSO or Compound Toxicity | Perform a dose-response curve to determine the optimal, non-toxic concentration of both DMSO and this compound for your cell line. |
Signaling Pathways
This compound has been shown to modulate several key signaling pathways. Understanding these can help in experimental design and data interpretation.
ROS-ER-JNK Signaling Pathway (in Hepatic Carcinoma):
Caption: this compound inhibits cell migration via the ROS-ER-JNK pathway.
References
- 1. Eupatorium lindleyanum - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rapidmicrobio.com [rapidmicrobio.com]
- 8. Endophytic and Epiphytic Microorganisms as Biocontrol Agents: Mechanisms, Applications, and Metagenomic Approaches in Tomato Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 15. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. JP4584287B2 - Disinfection method of plant extract - Google Patents [patents.google.com]
Technical Support Center: Optimizing Eupalinolide B Dosage for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B in in vitro settings.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Question: My cells are not showing a response to this compound treatment. What are the possible reasons?
Answer: Lack of cellular response can stem from several factors:
-
Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of this compound. It is advisable to test the compound on multiple cell lines to identify sensitive models.
-
Incorrect Drug Preparation: Ensure that the this compound stock solution was prepared and diluted correctly. Improper dissolution or dilution can lead to inaccurate final concentrations.
-
Compound Degradation: While generally stable, prolonged storage or improper handling of this compound solutions could lead to degradation. It is best to use freshly prepared dilutions for each experiment.
Question: I'm observing high variability in my assay results. How can I improve consistency?
Answer: High variability can be minimized by addressing the following:
-
Consistent Cell Seeding: Ensure uniform cell seeding density across all wells of your microplate. Inconsistent cell numbers will lead to variability in assay readouts.
-
Homogeneous Compound Distribution: After adding this compound to the wells, ensure it is thoroughly mixed with the cell culture medium.
-
Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed.
Question: this compound is precipitating in my culture medium. What should I do?
Answer: this compound, like many sesquiterpene lactones, has low aqueous solubility. Precipitation can be addressed by:
-
Optimizing Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing During Dilution: Gently vortex the tube while adding the stock solution to the medium to ensure rapid and uniform mixing.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in in vitro studies.
Question: What is the recommended starting concentration range for this compound in vitro?
Answer: Based on published data, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the duration of treatment.
Question: What is the primary mechanism of action of this compound?
Answer: this compound exerts its anticancer effects through multiple mechanisms. It has been shown to induce apoptosis, ferroptosis, and potentially cuproptosis in cancer cells.[1][2] A key feature of its action is the generation of reactive oxygen species (ROS), which can trigger various cell death pathways.[1][2][3]
Question: Which cancer cell lines are reported to be sensitive to this compound?
Answer: this compound has demonstrated cytotoxic effects against a range of cancer cell lines, including:
-
Pancreatic Cancer: PANC-1, MiaPaCa-2[1]
-
Hepatic Carcinoma: SMMC-7721, HCCLM3[2]
-
Laryngeal Cancer: TU212, M4e, AMC-HN-8, LCC, TU686, Hep-2
-
Colorectal Cancer [4]
Question: What are the appropriate controls for experiments involving this compound?
Answer: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the solvent.
-
Positive Control: A known inducer of the specific cellular process you are investigating (e.g., a known apoptosis-inducing drug for an apoptosis assay).
Question: How should I prepare a stock solution of this compound?
Answer: For in vitro studies, it is recommended to prepare a stock solution of this compound in a high-purity organic solvent such as DMSO. A concentration of 10 mM to 20 mM is typically a good starting point. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified |
| M4e | Laryngeal Cancer | 3.12 | Not Specified |
| LCC | Laryngeal Cancer | 4.20 | Not Specified |
| TU686 | Laryngeal Cancer | 6.73 | Not Specified |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the selected time period.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways upon this compound treatment.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-JNK, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A flowchart illustrating the key steps for optimizing this compound dosage in vitro.
Caption: Key signaling pathways affected by this compound leading to anticancer effects.
Caption: A decision tree for troubleshooting common experimental problems with this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Eupalinolide B in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Eupalinolide B in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds.[1][2] It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4] this compound is known to interact with several cellular targets, and its effects can be cell-type and context-dependent.
Known primary targets and mechanisms of this compound include:
-
Lysine-specific demethylase 1 (LSD1): this compound has been identified as a reversible inhibitor of LSD1, which is involved in histone modification and gene expression.[5][6]
-
Glycogen synthase kinase 3 beta (GSK-3β): It can inhibit GSK-3β activity, leading to the activation of the β-catenin signaling pathway.[4]
-
DEK oncogene: this compound can promote the degradation of the DEK protein.[7]
-
Induction of ROS, Ferroptosis, and Apoptosis: It can elevate reactive oxygen species (ROS) levels, disrupt copper homeostasis, and induce various forms of programmed cell death, including apoptosis and ferroptosis.[3][8]
-
Ubiquitin-conjugating enzyme UBE2D3: It has been shown to directly bind to and inhibit UBE2D3.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target.[9] These unintended interactions can lead to misleading experimental results, cellular toxicity, and misinterpretation of the compound's mechanism of action.[9] Given that this compound, like many natural products, can modulate multiple cellular pathways, it is crucial to validate that the observed phenotype is a direct result of its effect on the intended target.[3][10]
Q3: What are the initial signs that I might be observing off-target effects in my experiment?
Common indicators of potential off-target effects include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound differs from that seen when the target protein is knocked down (e.g., via siRNA) or knocked out (e.g., via CRISPR).[9]
-
High Effective Concentration: The concentration of this compound required to see a cellular effect is significantly higher than its biochemical potency (IC50) for the intended target.[9]
-
Unexpected Cellular Toxicity: Significant cell death or changes in cell morphology occur at concentrations intended to be specific for the on-target effect.[9]
-
Inconsistent Results with Other Inhibitors: Using a structurally different inhibitor for the same target produces a different phenotype.[9]
Q4: How can I confirm that my observed phenotype is due to an on-target effect of this compound?
Confirming on-target effects is a critical step in validating your research. Key strategies include:
-
Orthogonal Pharmacological Validation: Use a structurally and mechanistically different inhibitor for the same target. If this second inhibitor recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.[11]
-
Genetic Target Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The resulting phenotype should mimic the effect of this compound treatment.[9]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.[4]
-
Dose-Response Correlation: The phenotypic response should correlate with the dose-dependent inhibition of the target protein's activity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause: The observed cell death may be an off-target effect, especially if it occurs at concentrations where the intended target is not expected to be fully inhibited. Some sesquiterpene lactones are known to interfere with the cell cycle and induce apoptosis, which might overlap with their other biological effects.[1][12]
Troubleshooting Steps:
-
Perform a Detailed Dose-Response and Time-Course Analysis:
-
Objective: To identify a therapeutic window where the on-target effect is observed with minimal cytotoxicity.
-
Protocol: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a broad range of this compound concentrations and multiple time points.
-
-
Compare with a Structurally Unrelated Inhibitor:
-
Objective: To determine if the cytotoxicity is specific to the chemical scaffold of this compound.
-
Protocol: If available, treat cells with a different inhibitor of the same target and assess cytotoxicity.
-
-
Assess Markers of General Cellular Stress:
-
Objective: To understand if the cytotoxicity is due to a specific pathway or a general stress response.
-
Protocol: Perform assays for markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress.
-
Issue 2: Experimental Results are Inconsistent with Published Data
Possible Cause: Variations in experimental conditions, such as cell line passage number, serum concentration, or compound stability, can lead to inconsistent results.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Objective: To ensure the this compound stock solution is stable and at the correct concentration.
-
Protocol: If possible, verify the purity and concentration of the stock solution using analytical methods like HPLC or LC-MS. Always prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[13]
-
-
Standardize Cell Culture Conditions:
-
Objective: To minimize variability arising from cell culture practices.
-
Protocol: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and serum concentrations.
-
-
Use Appropriate Controls:
-
Objective: To isolate the effect of this compound from other experimental variables.
-
Protocol: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound dilutions.[14]
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Note that these values can vary depending on the specific cell line and assay conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [15] |
| TU212 | Laryngeal Cancer | 1.03 | [15] |
| M4e | Laryngeal Cancer | 3.12 | [15] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [15] |
| Hep-2 | Laryngeal Cancer | 9.07 | [15] |
| LCC | Laryngeal Cancer | 4.20 | [15] |
| SMMC-7721 | Hepatic Carcinoma | ~12-24 | [16] |
| HCCLM3 | Hepatic Carcinoma | ~12-24 | [16] |
| MiaPaCa-2 | Pancreatic Cancer | ~5 | [8] |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the concentration range where this compound exhibits maximal on-target activity with minimal off-target effects (e.g., cytotoxicity).
Methodology:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound. A common approach is a 10-point dilution series with a 3-fold dilution factor.[9]
-
Treatment: Treat cells with the this compound dilutions and a vehicle control for a predetermined duration.
-
Parallel Assays:
-
On-Target Activity Assay: Measure a biomarker of the intended target's activity (e.g., phosphorylation of a downstream substrate via Western blot, or expression of a target gene via qPCR).
-
Cytotoxicity Assay: Simultaneously, measure cell viability using an assay such as MTT, CellTiter-Glo, or trypan blue exclusion.
-
-
Data Analysis: Plot the dose-response curves for both on-target activity and cytotoxicity. The optimal concentration range should show high on-target activity and low cytotoxicity.
Protocol 2: Orthogonal Validation Using a Structurally Distinct Inhibitor
Objective: To confirm that the observed phenotype is a result of inhibiting the intended target and not due to the specific chemical structure of this compound.
Methodology:
-
Inhibitor Selection: Choose an inhibitor with a different chemical scaffold that is known to be a potent and selective inhibitor of the same target.
-
Dose-Response Experiment: Perform a dose-response experiment with the new inhibitor, as described in Protocol 1, to determine its optimal concentration.
-
Phenotypic Comparison: Compare the cellular phenotype induced by the new inhibitor with that of this compound. This can involve assays for cell morphology, proliferation, migration, or specific signaling pathway activation.
-
Data Interpretation: If both inhibitors produce a similar phenotype, it provides strong evidence that the effect is on-target.
Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 2. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
addressing Eupalinolide B-induced experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential experimental variability when working with Eupalinolide B. The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum. It is a bioactive compound with demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Its mechanisms of action are pleiotropic, meaning it affects multiple cellular pathways. Key reported mechanisms include the induction of apoptosis, ferroptosis, and autophagy, as well as the modulation of various signaling pathways such as ROS-ER-JNK, NF-κB, and STAT3.[3][4][5]
Q2: What are the known cellular targets and signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, which can vary depending on the cell type and context:
-
In hepatic carcinoma: It induces ferroptosis and activates the ROS-ER-JNK signaling pathway to inhibit cell migration.[3]
-
In pancreatic cancer: It elevates reactive oxygen species (ROS) and is suggested to be involved in cuproptosis.[6][7]
-
In laryngeal cancer: It acts as a selective inhibitor of Lysine-specific demethylase 1 (LSD1).[8]
-
In inflammatory responses: It inhibits the NF-κB signaling pathway by targeting the ubiquitin-conjugating enzyme UBE2D3.[2][9]
-
In neurological models: It regulates the GSK-3β/β-catenin and USP7/Keap1/Nrf2 pathways.[1][10]
-
In rheumatoid arthritis: It promotes apoptosis and autophagy via the AMPK/mTOR/ULK-1 signaling axis.[11]
-
In asthma models: It targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170.[12]
-
In triple-negative breast cancer: A related compound, Eupalinolide J, targets the STAT3 signaling pathway.[13][14]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as DMSO, ethanol, chloroform, dichloromethane, and ethyl acetate.[15] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the culture medium to the final working concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound in solution?
While specific long-term stability data in various solvents is not extensively published, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to minimize degradation. Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Inconsistent this compound Concentration | This compound may precipitate out of the aqueous culture medium, especially at higher concentrations. Visually inspect the medium for any precipitate after adding the compound. Prepare fresh dilutions for each experiment. Ensure thorough mixing when diluting the stock solution. |
| Cell Density Differences | Ensure consistent cell seeding density across all wells and plates. Variations in initial cell numbers can significantly impact the final readout of viability assays. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration used to assess the effect of the solvent. |
| Cell Line Specific Effects | The cytotoxic effects of this compound can vary significantly between different cell lines.[8] Perform a dose-response curve for each new cell line to determine the optimal concentration range (e.g., IC50). |
Issue 2: Inconsistent Results in Western Blotting or Other Molecular Assays
| Potential Cause | Recommended Solution |
| Timing of Treatment | The effect of this compound on signaling pathways can be time-dependent.[3] Conduct a time-course experiment to determine the optimal treatment duration for observing changes in your protein or gene of interest. |
| Pleiotropic Effects | This compound affects multiple signaling pathways.[5] This can lead to complex downstream effects that may vary based on the cellular context. Use specific inhibitors or activators of the pathway of interest to confirm the specificity of the observed effect. |
| Off-Target Effects | As a reactive molecule (Michael acceptor), this compound may have off-target effects.[16] Include appropriate positive and negative controls in your experiments. For example, when studying a specific pathway, use a known activator or inhibitor of that pathway as a positive control. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| TU686 | Laryngeal Cancer | Proliferation | IC50 | 6.73 µM | [8] |
| TU212 | Laryngeal Cancer | Proliferation | IC50 | 1.03 µM | [8] |
| M4e | Laryngeal Cancer | Proliferation | IC50 | 3.12 µM | [8] |
| AMC-HN-8 | Laryngeal Cancer | Proliferation | IC50 | 2.13 µM | [8] |
| Hep-2 | Laryngeal Cancer | Proliferation | IC50 | 9.07 µM | [8] |
| LCC | Laryngeal Cancer | Proliferation | IC50 | 4.20 µM | [8] |
| SMMC-7721 | Hepatic Carcinoma | Growth Inhibition | - | Significant at 6-24 µM | [5] |
| HCCLM3 | Hepatic Carcinoma | Growth Inhibition | - | Significant at 6-24 µM | [5] |
| MiaPaCa-2 | Pancreatic Cancer | Viability | - | Significant inhibition | [5] |
| PANC-1 | Pancreatic Cancer | Viability | - | Significant inhibition | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing | Outcome | Reference |
| Nude Mice (SMMC-7721/HCCLM3 xenograft) | Hepatic Carcinoma | 25 or 50 mg/kg (injected every 2 days for 3 weeks) | Significantly inhibited tumor volume and weight | [3] |
| Nude Mice (TU212 xenograft) | Laryngeal Cancer | Not specified | Significantly suppressed tumor growth | [8] |
| CUMS Rats | Depression-like behavior | 5-20 mg/kg (i.p., daily for 14 days) | Alleviated depressive-like behaviors | [5] |
| Adjuvant-Induced Arthritis Rats | Rheumatoid Arthritis | Not specified | Reduced paw swelling and arthritis index | [5] |
Experimental Protocols
Cell Viability Assay (MTT/CCK8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[17]
-
Data Acquisition: For MTT assays, add solubilization solution. For CCK8 assays, the product is water-soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: this compound inhibits cell migration via the ROS-ER-JNK pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Small Molecule Compound this compound Alleviates Neuropathic Pain by Regulating the USP7/Keap1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound | 877822-40-7 [chemicalbook.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent western blot results with Eupalinolide B treatment
Welcome to the technical support center for researchers using Eupalinolide B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Western blot analysis of this compound-treated samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on apoptosis markers in a Western blot?
A1: this compound has been shown to induce apoptosis in several cancer cell lines. You can expect to see an increase in the levels of cleaved caspase-3 and cleaved PARP. The total levels of caspase-3 and PARP may decrease. However, it's important to note that in some cell lines, this compound may induce other forms of cell death, such as ferroptosis, without significant changes in classic apoptosis markers.
Q2: I am not seeing any change in apoptosis markers after this compound treatment. What could be the reason?
A2: There are several possibilities:
-
Cell Line Specificity: The effect of this compound is cell-type dependent. In some cells, like certain hepatic carcinoma cells, it may primarily induce ferroptosis or cell cycle arrest rather than apoptosis.
-
Concentration and Treatment Duration: The concentration of this compound and the duration of treatment are critical. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Antibody Issues: Ensure your primary antibodies for cleaved caspase-3 and cleaved PARP are validated and working correctly.
Q3: How does this compound affect the NF-κB signaling pathway?
A3: this compound has been reported to inhibit the NF-κB signaling pathway. This is characterized by a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB. Consequently, you may observe a decrease in the expression of NF-κB target genes.
Q4: My Western blot results for p-p65 are inconsistent. What should I check?
A4: Inconsistent phosphorylation results can be due to:
-
Sample Preparation: Phosphatase inhibitors are crucial in your lysis buffer to preserve the phosphorylation status of proteins. Ensure they are fresh and used at the correct concentration.
-
Loading Controls: Use a reliable loading control that is not affected by this compound treatment. GAPDH or β-actin are common choices, but their stability should be validated for your experimental conditions.
-
Treatment Time: The kinetics of p65 phosphorylation can be transient. A time-course experiment is recommended to capture the peak of inhibition.
Q5: Can this compound affect cell cycle-related proteins?
A5: Yes, this compound can induce cell cycle arrest. Depending on the cell line, it can cause arrest at the S phase or G2/M phase. This is often accompanied by changes in the expression of cell cycle regulatory proteins such as CDK2, Cyclin E1, Cyclin B1, and cdc2.
Troubleshooting Inconsistent Western Blot Results
This section provides a structured guide to troubleshoot common issues with Western blotting after this compound treatment.
Problem 1: Weak or No Signal for Target Protein
| Possible Cause | Suggested Solution |
| Suboptimal this compound concentration or treatment time. | Perform a dose-response (e.g., 5, 10, 20, 40 µM) and time-course (e.g., 12, 24, 48 hours) experiment to identify the optimal conditions for your cell line. |
| Low protein concentration in lysate. | Quantify your protein samples using a reliable method (e.g., BCA assay) and ensure you are loading a sufficient amount of protein (typically 20-40 µg). |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein. |
| Primary antibody issue. | Use an antibody that is validated for Western blotting. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). |
| Secondary antibody issue. | Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Use a fresh dilution of the secondary antibody. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Suggested Solution |
| Inadequate blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Consider trying different blocking buffers (e.g., 5% non-fat milk or 5% BSA). |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 to your wash buffer. |
| Sample overloading. | Reduce the amount of protein loaded onto the gel. |
| Cell lysate is "sticky". | Ensure complete cell lysis and centrifuge the lysate at a high speed to pellet debris before loading. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in this compound preparation. | Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and store it properly. Use the same final concentration of the solvent in all treatments, including the vehicle control. |
| Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions for all experiments. |
| Variability in experimental procedures. | Standardize all steps of the Western blot protocol, including incubation times, temperatures, and reagent concentrations. |
| Loading control is not stable. | Validate your loading control by checking if its expression is affected by this compound treatment. If it is, you may need to choose a different loading control or use a total protein stain. |
Experimental Protocols
Western Blotting Protocol
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Workflows
Caption: this compound signaling pathways.
Caption: Standard Western blot workflow.
Eupalinolide B In Vivo Research Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B in in vivo experimental settings. The information is based on preclinical studies and aims to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the reported in vivo side effects of this compound in animal models?
Based on available preclinical studies in mouse models, this compound has been reported to have low global toxicity and be well-tolerated at therapeutic doses. In studies on laryngeal and hepatic cancer xenograft models, as well as a neuropathic pain model, no significant side effects were observed.[1][2][3] Specifically, long-term intraperitoneal injection of this compound did not lead to any significant adverse effects in the heart, liver, or kidneys of mice.[2]
Q2: Have there been any observed changes in animal body weight following this compound administration?
In a 21-day study involving mice with laryngeal cancer xenografts, there were no obvious changes in the body weight of mice treated with this compound at doses of 10 and 50 mg/kg administered intragastrically.[1] Similarly, a study on a non-small cell lung cancer xenograft model using the related compound Eupalinolide A also reported no significant effect on the body weight of the mice.[4]
Q3: Is there any evidence of organ toxicity with this compound treatment in vivo?
Histological analysis of major organs has been performed in some preclinical studies. In a laryngeal cancer xenograft mouse model, hematoxylin-eosin staining of the kidneys, liver, heart, lungs, and spleen revealed no obvious cytotoxicity after 21 days of treatment with this compound.[1] Another study in a mouse model of neuropathic pain also reported no significant side effects in the heart, liver, or kidneys.[2]
Q4: Are there any concerns about this compound's mechanism of action leading to potential side effects?
One study on pancreatic cancer suggested that this compound's mechanism involves the disruption of copper homeostasis.[5][6] While this study did not report specific in vivo toxicity related to copper, it highlighted that the therapeutic window concerning copper toxicity needs careful consideration, as systemic copper accumulation can have deleterious effects.[6] Researchers should consider monitoring for potential effects related to metal ion dysregulation in their experimental models.
Troubleshooting Guides
Issue: Unexpected weight loss or signs of distress in experimental animals.
-
Verify Dosing and Administration: Double-check the concentration of your this compound solution and the accuracy of the administered volume. Ensure the route of administration (e.g., intragastric, intraperitoneal) is consistent with established protocols and performed correctly to avoid injury.
-
Assess Vehicle Toxicity: If using a vehicle to dissolve this compound, run a control group with the vehicle alone to rule out any toxic effects from the solvent.
-
Monitor Animal Health: Implement a regular monitoring schedule for animal well-being, including daily observation for changes in behavior, food and water intake, and physical appearance.
-
Review Literature for Model-Specific Sensitivities: Consider if your specific animal model or cell line xenograft has known sensitivities that might interact with the compound's mechanism of action.
Issue: Inconsistent anti-tumor efficacy or unexpected toxicity.
-
Confirm Compound Purity and Stability: Ensure the purity of your this compound batch. Improper storage could lead to degradation and altered activity.
-
Pharmacokinetic Considerations: Be aware that the bioavailability of this compound can be influenced by the route of administration. A pharmacokinetic study in rats following intragastric administration has been conducted and may provide insights.[7]
-
Staggered Dosing Study: If toxicity is observed, consider performing a dose-response study with a wider range of concentrations to determine the optimal therapeutic window for your specific model.
Data Summary Tables
Table 1: Summary of In Vivo Dosing and Observations for this compound
| Study Focus | Animal Model | Dosage | Administration Route | Duration | Observed Side Effects | Reference |
| Laryngeal Cancer | BALB/c mice (xenograft) | 10 and 50 mg/kg | Intragastric | 21 days | No obvious changes in weight; no cytotoxicity in major organs. | [1] |
| Neuropathic Pain | C57BL/6 mice (spared nerve injury) | Not specified | Intraperitoneal | Long-term | No significant side effects in heart, liver, or kidneys. | [2] |
| Hepatic Carcinoma | Nude mice (xenograft) | 25 and 50 mg/kg | Injection (unspecified) | 3 weeks (every 2 days) | Not explicitly mentioned, but selective against cancer cells in vitro. | [3] |
| Pancreatic Cancer | Nude mice (xenograft) | Not specified | Not specified | Not specified | No side effects reported, but potential for copper-related toxicity noted. | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Study in a Laryngeal Cancer Xenograft Model [1]
-
Animal Model: BALB/c mice.
-
Cell Line: TU212 laryngeal cancer cells.
-
Xenograft Establishment: Implant 1 x 10^6 TU212 cells into the mice.
-
Grouping: Divide mice into a vehicle control group (PBS) and treatment groups (n=5 per group).
-
Treatment: Administer this compound at 10 and 50 mg/kg via intragastric gavage for 21 days.
-
Monitoring: Monitor tumor volume and body weight throughout the treatment period.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise tumors for measurement. Collect major organs (kidneys, liver, heart, lungs, and spleen) for histopathological analysis using hematoxylin-eosin staining.
Protocol 2: Assessment of In Vivo Toxicity via Histopathology [1]
-
Tissue Collection: Following euthanasia, collect major organs such as the heart, liver, spleen, lungs, and kidneys.
-
Fixation: Fix the collected organs in 4% paraformaldehyde.
-
Processing: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041).
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks.
-
Staining: Deparaffinize and rehydrate the sections, then stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: Examine the stained sections under a microscope to assess for any signs of cellular damage, inflammation, or other pathological changes.
Visualizations
Caption: Workflow for in vivo xenograft studies to assess this compound efficacy and toxicity.
Caption: Simplified signaling pathways modulated by this compound leading to therapeutic effects.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule Compound this compound Alleviates Neuropathic Pain by Regulating the USP7/Keap1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for Eupalinolide B stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions for the use of Eupalinolide B stock solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of 100 mg/mL and ≥41.8 mg/mL.[1][3] For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%). This compound is also soluble in other organic solvents such as methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q2: How should I properly store this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[3][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the solutions from light.[4] When stored in a solvent at -80°C, it is stable for up to 6 months, and at -20°C, for up to 1 month.[4]
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly. Gentle warming and/or sonication can aid in redissolving the compound.[1] If using a freshly opened vial of DMSO is not sufficient, consider preparing a more dilute stock solution. Always ensure the stock solution is clear before preparing working solutions.
Q4: How can I verify the concentration and purity of my this compound stock solution?
A4: The concentration and purity of your stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[5] Comparing your results to a certified reference standard is the most accurate method.
Q5: Is it necessary to prepare fresh working solutions for each experiment?
A5: Yes, it is highly recommended to prepare fresh working solutions from the stock solution for each experiment, particularly for in vivo studies.[1] This practice minimizes the risk of degradation and ensures the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.2. Inaccurate concentration of the stock solution.3. Precipitation of the compound in the working solution. | 1. Prepare fresh stock solutions from a new vial of this compound. Aliquot and store at -80°C.2. Verify the concentration using HPLC or spectrophotometry.3. Ensure the final concentration in your assay does not exceed its solubility in the aqueous medium. Consider using a carrier solvent if necessary. |
| Low or no biological activity | 1. This compound has degraded.2. Incorrect dosage or concentration used.3. The compound has precipitated out of the solution. | 1. Check the expiration date and storage conditions of the solid compound and stock solution. Perform a purity check using HPLC.2. Re-evaluate the concentration-response curve for your specific experimental model.3. Visually inspect for precipitates. If present, try gentle warming or sonication to redissolve. |
| Stock solution color change | 1. Oxidation or degradation of the compound.2. Contamination of the solvent or vial. | 1. Discard the solution and prepare a fresh stock.2. Use high-purity, anhydrous solvents and sterile vials. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Weight | 462.49 g/mol | [4][6] |
| Purity (as supplied) | ≥98% or 99.48% | [3][4] |
| Solubility in DMSO | 100 mg/mL (216.22 mM) | [1] |
| Recommended Storage (Solid) | -20°C | [3] |
| Recommended Storage (in Solvent) | -80°C (6 months); -20°C (1 month) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipette
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound (e.g., 1 mg). The molecular weight is 462.49 g/mol .
-
To prepare a 10 mM stock solution from 1 mg of this compound, you will need to add 216.22 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex or sonicate the solution until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Quality Control of this compound Stock Solution by HPLC
-
Objective: To verify the purity and concentration of the this compound stock solution.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Mobile phase: Acetonitrile and water (gradient may be required)
-
This compound reference standard
-
Prepared this compound stock solution
-
-
Procedure:
-
Standard Preparation: Prepare a series of known concentrations of the this compound reference standard in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute an aliquot of your this compound stock solution to a concentration that falls within the range of your calibration curve.
-
Chromatographic Conditions:
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Equilibrate the C18 column with the mobile phase.
-
Inject the standards and the diluted sample.
-
-
Data Analysis:
-
Purity: Assess the purity by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
-
Concentration: Use the calibration curve generated from the reference standards to determine the concentration of your stock solution based on its peak area.
-
-
Visualizations
Caption: Quality control workflow for this compound stock solutions.
Caption: Decision tree for troubleshooting this compound solutions.
References
interpreting unexpected phenotypes in Eupalinolide B-treated cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers observing unexpected phenotypes in cells treated with Eupalinolide B.
Frequently Asked Questions (FAQs)
Q1: I treated my cancer cells with this compound expecting to see apoptosis, but I'm observing a different form of cell death or a lack of common apoptotic markers. What could be happening?
A1: While this compound can induce apoptosis in some cell types, its mechanism is highly context-dependent. In hepatic carcinoma cells, for instance, this compound has been shown to induce a non-canonical form of cell death called ferroptosis, which is mediated by endoplasmic reticulum (ER) stress.[1] You may also observe cell cycle arrest without significant apoptosis.[1] In pancreatic cancer cells, this compound has been observed to induce apoptosis, elevate reactive oxygen species (ROS), and disrupt copper homeostasis, suggesting a potential role in cuproptosis.[2][3] Therefore, it is crucial to assess markers for different cell death pathways, not just apoptosis.
Q2: My this compound-treated cells are showing a dramatic change in morphology and have stopped proliferating, but they are not dying. What is the likely cause?
A2: this compound is known to cause cell cycle arrest. Specifically, it has been reported to cause S-phase arrest in hepatic carcinoma cells and G1-phase arrest in other cancer types.[1][4][5] This arrest in proliferation would explain the observed lack of cell division and potential changes in cell morphology. You can confirm this by performing cell cycle analysis using flow cytometry.
Q3: I'm seeing changes in cell migration and adhesion in my this compound-treated cultures. Is this a known effect?
A3: Yes, this compound has been shown to inhibit the migration of human hepatic carcinoma cells.[1] This effect is linked to the activation of the ROS-ER-JNK signaling pathway.[1] Additionally, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in laryngeal cancer cells, which would also affect cell migration and adhesion.[6]
Q4: I've noticed an inflammatory response in my cell culture model after treatment with this compound. Is this expected?
A4: this compound has known anti-inflammatory properties, including the inhibition of the NF-κB signaling pathway.[7] However, the induction of certain cell death pathways, like ferroptosis, can sometimes trigger an inflammatory response. The cellular context and the specific model system you are using will heavily influence the outcome.
Q5: Are there any known off-target effects of this compound that could explain my unexpected results?
A5: this compound has been shown to interact with multiple cellular targets. For example, it can regulate the GSK-3β/β-catenin pathway and target thioredoxin reductase.[8][9] It has also been found to target DEK and PANoptosis through E3 ubiquitin ligases.[10] These varied interactions can lead to a range of cellular effects that might be considered "off-target" depending on the expected mechanism of action.
Troubleshooting Guide
This guide addresses specific unexpected phenotypes you might encounter during your experiments with this compound.
Issue 1: Reduced Cell Viability but Negative for Apoptosis Markers
| Possible Cause | Suggested Action |
| Induction of Ferroptosis: this compound can induce iron-dependent cell death (ferroptosis). | - Measure reactive oxygen species (ROS) levels. - Assess lipid peroxidation. - Perform western blot for ferroptosis markers like GPx4.[1] - Test the effect of ferroptosis inhibitors (e.g., Ferrostatin-1). |
| Induction of another non-apoptotic cell death: Other forms of regulated cell death could be occurring. | - Investigate markers for other cell death pathways such as necroptosis or autophagy. |
| Cell Cycle Arrest: The primary effect in your cell line might be a halt in proliferation rather than immediate cell death. | - Perform cell cycle analysis by flow cytometry to check for accumulation in a specific phase (e.g., S-phase).[1] |
Issue 2: Changes in Cell Morphology Unrelated to Apoptosis
| Possible Cause | Suggested Action |
| S-Phase Arrest: Cells arrested in S-phase may appear larger or have an altered morphology. | - Confirm S-phase arrest using flow cytometry. - Analyze the expression of cell cycle-related proteins like CDK2 and Cyclin E1 via western blot.[1] |
| Inhibition of Epithelial-Mesenchymal Transition (EMT): Changes in cell shape and adhesion can be due to effects on EMT. | - Assess the expression of EMT markers such as E-cadherin and N-cadherin by western blot or immunofluorescence.[6] |
| General Cellular Stress: Treatment with a bioactive compound can induce stress responses that alter morphology. | - Check for markers of cellular stress, such as the endoplasmic reticulum (ER) stress response.[1] |
Issue 3: Variable or Inconsistent Results Between Experiments
| Possible Cause | Suggested Action |
| Cell Line Heterogeneity: Different passages of cells or clonal variations can respond differently. | - Use cells with a consistent and low passage number. - Consider single-cell cloning to obtain a homogenous population. |
| Compound Stability: this compound solution may degrade over time. | - Prepare fresh solutions of this compound for each experiment from a frozen stock. - Protect the compound from light. |
| Cell Culture Conditions: Minor variations in cell density, media components, or incubation time can alter the cellular response. | - Maintain consistent cell seeding densities. - Ensure all reagents are of high quality and used consistently. - Perform a time-course experiment to determine the optimal treatment duration. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., GPx4, CDK2, Cyclin E1, p-JNK), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
Caption: Key signaling pathways affected by this compound.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting thioredoxin reductase by eupalinilide B promotes apoptosis of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Eupalinolide B Derivatives
Welcome to the technical support center for the synthesis of Eupalinolide B and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these promising bioactive compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols for key reactions, and visualizations to clarify complex synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the germacranolide core of this compound derivatives?
A1: The primary challenges in constructing the 10-membered germacranolide ring are twofold: achieving stereocontrol over multiple chiral centers and efficiently closing the macrocycle. The flexible nature of the 10-membered ring makes it difficult to predict and control the stereochemical outcome of reactions. Macrocyclization is an entropically unfavorable process, often leading to low yields due to competing intermolecular side reactions that result in dimerization or polymerization.
Q2: How can I improve the yield of the macrocyclization step?
A2: To improve macrocyclization yields, high-dilution conditions are crucial to minimize intermolecular reactions. The choice of cyclization strategy is also critical. Intramolecular reactions like the Nozaki-Hiyama-Kishi (NHK) reaction have proven effective in the synthesis of related germacranolides, such as (±)-epi-Costunolide.[1] Careful selection of the solvent, temperature, and catalyst/reagent is essential for optimizing the reaction.
Q3: What are common issues when introducing the α-methylene-γ-lactone moiety?
A3: The α-methylene-γ-lactone is a key pharmacophore, but its synthesis can be problematic. A common issue is the instability of the exocyclic double bond, which can undergo isomerization or Michael addition under certain reaction conditions. Reagents used for its introduction, such as formaldehyde (B43269) equivalents or Eschenmoser's salt, can be reactive and may require specific conditions to avoid side reactions with other functional groups in the molecule.
Q4: What should I consider when developing a protecting group strategy for my this compound derivative synthesis?
A4: A robust protecting group strategy is fundamental. You need to select protecting groups that are stable under the reaction conditions for subsequent steps but can be removed selectively without affecting other parts of the molecule. For this compound derivatives, which may contain multiple hydroxyl and carboxyl groups, an orthogonal protecting group strategy is often necessary. This involves using protecting groups that can be removed under different, non-interfering conditions (e.g., acid-labile, base-labile, and fluoride-labile groups).
Troubleshooting Guides
Problem 1: Low Yield in Macrocyclization via Nozaki-Hiyama-Kishi (NHK) Reaction
| Potential Cause | Troubleshooting Suggestion |
| Intermolecular side reactions | Operate under high-dilution conditions (typically 0.001-0.005 M). Use a syringe pump for slow addition of the substrate to the reaction mixture. |
| Impurities in starting material | Ensure the acyclic precursor is of high purity. Impurities can quench the organochromium reagent. |
| Inactive catalyst/reagents | Use freshly prepared or purchased CrCl₂ and NiCl₂. Ensure all solvents and reagents are anhydrous, as the reaction is highly sensitive to moisture. |
| Suboptimal reaction temperature | The optimal temperature can vary. Experiment with a range of temperatures (e.g., room temperature to 40°C) to find the best conditions for your specific substrate. |
Problem 2: Poor Stereoselectivity in the Synthesis of the Germacranolide Core
| Potential Cause | Troubleshooting Suggestion |
| Flexible transition state | The conformation of the acyclic precursor can influence the stereochemical outcome of the cyclization. Introducing rigid elements or chiral auxiliaries into the precursor can help control the transition state geometry. |
| Incorrect chiral reagent or catalyst | For asymmetric syntheses, ensure the correct enantiomer of the chiral catalyst or auxiliary is being used. The choice of chiral ligand can significantly impact stereoselectivity. |
| Epimerization of existing stereocenters | Check the stability of existing stereocenters under the reaction conditions. Basic or acidic conditions can sometimes lead to epimerization. If this is an issue, consider alternative, milder reaction conditions or a different protecting group strategy. |
Problem 3: Difficulty in the Formation and Purification of the α-methylene-γ-lactone
| Potential Cause | Troubleshooting Suggestion |
| Decomposition during purification | The α-methylene-γ-lactone moiety can be sensitive to silica (B1680970) gel. Consider using neutral or deactivated silica gel, or alternative purification methods like flash chromatography with a different stationary phase or preparative HPLC. |
| Low reactivity of the lactone enolate | If forming the exocyclic methylene (B1212753) via an aldol-type reaction, ensure complete formation of the enolate. The choice of base and reaction temperature is critical. |
| Undesired Michael addition | During subsequent synthetic steps, the α,β-unsaturated lactone can act as a Michael acceptor. If this is a problem, consider introducing this functionality in the final steps of the synthesis. |
Quantitative Data Summary
Quantitative data for the synthesis of specific this compound derivatives is highly dependent on the target molecule and the synthetic route chosen. Researchers should meticulously record and tabulate their own data for comparison and optimization.
| Reaction Step | Derivative | Reagents and Conditions | Yield (%) | Purity (%) | Notes |
| Macrocyclization | User-defined | e.g., CrCl₂/NiCl₂, DMA, rt | User-defined | User-defined | e.g., High dilution is critical |
| Lactone Formation | User-defined | e.g., LDA, Eschenmoser's salt | User-defined | User-defined | e.g., Sensitive to purification |
| Deprotection | User-defined | e.g., TBAF, THF | User-defined | User-defined | e.g., Potential for side reactions |
Experimental Protocols
Key Experiment: Nozaki-Hiyama-Kishi Macrocyclization
This protocol is a general guideline based on the synthesis of related germacranolides and should be optimized for the specific this compound derivative.
-
Preparation of the Catalyst: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend anhydrous CrCl₂ and a catalytic amount of NiCl₂ in a dry, degassed solvent such as DMA or DMF.
-
Reaction Setup: Stir the suspension vigorously at room temperature until a homogeneous solution is formed.
-
Substrate Addition: Prepare a solution of the acyclic precursor (e.g., an iodoalkene aldehyde) in the same anhydrous solvent. Using a syringe pump, add the substrate solution to the catalyst mixture over an extended period (e.g., 8-12 hours) to maintain high-dilution conditions.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by pouring it into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the macrocyclic product.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting flowchart for low macrocyclization yield.
References
Validation & Comparative
Eupalinolide Analogs in Oncology: A Comparative Analysis of Eupalinolide B, A, J, and O
In the landscape of natural product-derived anticancer agents, sesquiterpenoid lactones from the genus Eupatorium have emerged as a promising area of research. Among these, Eupalinolide analogs, particularly B, A, J, and O, have demonstrated significant cytotoxic and tumor-inhibitory effects across a range of cancer types. This guide provides a comparative overview of these four analogs, summarizing available experimental data on their efficacy, mechanisms of action, and the signaling pathways they modulate. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of their therapeutic potential.
Comparative Cytotoxicity
The cytotoxic potential of Eupalinolide analogs has been evaluated in various cancer cell lines. While a direct head-to-head comparison in a single study is limited, the available data from discrete studies provide insights into their relative potency. A recent study on pancreatic cancer cells offered a direct comparison of Eupalinolide B, A, and O, identifying this compound as the most potent among the three in reducing the viability of MiaPaCa-2 cells[1].
| Eupalinolide Analog | Cancer Type | Cell Line(s) | IC50 Values | Key Findings | Reference |
| This compound | Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | Not specified, but most potent vs. A & O | Significantly stronger effect on pancreatic cancer cells than normal pancreatic cells (HPNE).[1] | [1] |
| Hepatic Carcinoma | SMMC-7721, HCCLM3 | Not specified | Induces ferroptosis and cell cycle arrest at the S phase.[2] | [2] | |
| Eupalinolide A | Non-Small Cell Lung Cancer | A549, H1299 | Not specified | Promoted apoptosis and ferroptosis.[3][4] | [3][4] |
| Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | ~28 µM (at 48h) | Significantly inhibited cell proliferation and migration.[5] | [5] | |
| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | 3.74 ± 0.58 µM, 4.30 ± 0.39 µM (at 72h) | Effectively suppressed the growth of TNBC cells.[6] | [6] |
| Prostate Cancer | PC-3, DU-145 | Not specified | Showed marked anti-proliferative activity.[7] | [7] | |
| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-453 | Not specified | Inhibited tumor growth in vitro and in vivo.[8] | [8] |
| Breast Cancer | MDA-MB-468 | Not specified | Suppressed cell growth through G2/M arrest and apoptosis.[9] | [9] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these Eupalinolide analogs are mediated through the modulation of distinct cellular signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, autophagy, and inhibition of metastasis.
This compound
This compound has been shown to suppress pancreatic cancer by inducing the generation of reactive oxygen species (ROS) and disrupting copper homeostasis, potentially leading to a form of cell death known as cuproptosis[1][10]. In hepatic carcinoma, it induces ferroptosis and cell cycle arrest through the ROS-ER-JNK pathway[2].
Eupalinolide A
Eupalinolide A demonstrates a multi-faceted approach to inhibiting cancer progression. In hepatocellular carcinoma, it triggers autophagy-mediated cell death through the ROS/ERK signaling pathway[5][11]. In non-small cell lung cancer, it induces both ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling axis[3][4]. This dual mechanism highlights its potential to overcome resistance to conventional therapies.
Eupalinolide J
Eupalinolide J exhibits potent activity against triple-negative breast cancer and prostate cancer by targeting the STAT3 signaling pathway[6][7]. It induces apoptosis, cell cycle arrest, and disrupts the mitochondrial membrane potential[6][7]. Furthermore, Eupalinolide J has been identified as an inhibitor of cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, which in turn downregulates metastasis-related genes like MMP-2 and MMP-9[12][13][14][15].
Eupalinolide O
Eupalinolide O induces apoptosis in human triple-negative breast cancer cells through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway[8]. In other breast cancer cell lines, it has been shown to cause cell cycle arrest at the G2/M phase and induce caspase-dependent apoptosis, with a corresponding suppression of the Akt pathway[9].
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced studies. For specific concentrations, incubation times, and antibodies, it is recommended to consult the primary literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight[6].
-
Treatment: Cells are treated with various concentrations of the Eupalinolide analog or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours)[6].
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells[6].
-
Solubilization: The formazan crystals are dissolved in DMSO[6].
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Preparation: Cells are treated with the Eupalinolide analog for a designated time, then harvested, washed with PBS, and fixed in cold 75% ethanol (B145695) overnight[3].
-
Staining:
-
For Cell Cycle: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A[3].
-
For Apoptosis: Cells are stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions.
-
-
Analysis: The DNA content (for cell cycle) or the percentage of apoptotic cells (early and late) is analyzed using a flow cytometer[3].
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or BSA, then incubated with primary antibodies against target proteins (e.g., STAT3, Akt, caspases, cyclins) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Studies
-
Cell Implantation: Human cancer cells (e.g., PANC-1, MDA-MB-231) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice)[1][8].
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups and administered the Eupalinolide analog (e.g., via intraperitoneal injection) or a vehicle control for a specified duration[1][8].
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study[1][8].
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (e.g., for Ki-67) or western blotting[1][8].
Conclusion
Eupalinolide analogs B, A, J, and O all demonstrate significant anticancer properties, albeit through varied mechanisms of action. This compound shows particular promise in pancreatic cancer, leveraging ROS generation and copper-dependent cell death pathways[1][10]. Eupalinolide A's ability to induce multiple forms of cell death, including autophagy and ferroptosis, makes it a versatile candidate for overcoming drug resistance[3][4][5]. Eupalinolide J's targeted inhibition of the STAT3 pathway provides a clear mechanism for its anti-proliferative and anti-metastatic effects, especially in breast and prostate cancers[6][7][12][13][14][15]. Eupalinolide O effectively induces apoptosis and cell cycle arrest in breast cancer by modulating ROS and key survival pathways like Akt/p38 MAPK[8][9].
While the presented data is compelling, it is important to note the lack of comprehensive comparative studies performed under identical experimental conditions. Future research should focus on head-to-head comparisons of these analogs across a wider range of cancer types to more definitively establish their relative efficacy and therapeutic potential. Such studies will be crucial for guiding the selection of the most promising candidates for further preclinical and clinical development.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Eupalinolide B and Oxaliplatin in Pancreatic Cancer: A Preclinical Data Review
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Eupalinolide B and the established chemotherapeutic agent, oxaliplatin (B1677828), in the context of pancreatic cancer. This analysis is based on available experimental data from in vitro and in vivo studies.
Executive Summary
Pancreatic cancer remains a formidable challenge in oncology, with a pressing need for novel therapeutic strategies. This guide evaluates the preclinical anti-cancer potential of this compound, a natural sesquiterpene lactone, against oxaliplatin, a platinum-based chemotherapeutic agent widely used in combination regimens for pancreatic cancer. While direct comparative studies are not yet available, this report synthesizes data from independent preclinical investigations to offer a comparative perspective on their efficacy and mechanisms of action.
Based on the available data, this compound demonstrates potent cytotoxic and anti-proliferative effects against pancreatic cancer cell lines and significant tumor growth inhibition in a xenograft model. Its unique mechanism of action, involving the induction of reactive oxygen species (ROS) and cuproptosis, presents a novel approach to targeting pancreatic cancer. Oxaliplatin, a cornerstone of current chemotherapy, exhibits its cytotoxic effects primarily through the induction of DNA damage and apoptosis. Preclinical data for oxaliplatin also show significant, albeit variable, efficacy in pancreatic cancer models.
Data Presentation
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and oxaliplatin in various human pancreatic cancer cell lines.
| Cell Line | This compound (µM) | Oxaliplatin (µM) |
| MiaPaCa-2 | ~5 µM (estimated from graphical data) | 1.309[1] |
| PANC-1 | Not explicitly stated, but effective at 5 µM[2] | Not explicitly stated |
| PL-45 | Not explicitly stated | Not explicitly stated |
| COLO-357 | Not applicable | < 25.2 µM (< 10 µg/ml)[3][4] |
| PMH2/89 | Not applicable | < 25.2 µM (< 10 µg/ml)[3][4] |
| SW1990 | Not applicable | 1.309[1] |
Note: The IC50 value for this compound in MiaPaCa-2 cells is an estimation based on graphical representations in the cited study[2]. Specific IC50 values for this compound in PANC-1 and PL-45, and for oxaliplatin in PANC-1, COLO-357, and PMH2/89 were not explicitly available in the reviewed literature.
In Vivo Efficacy: Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a crucial tool for evaluating the in vivo efficacy of anti-cancer agents.
| Compound | Cell Line Used | Mouse Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| This compound | PANC-1 | Nude mice | Not specified | Significantly reduced tumor volume and weight | [2] |
| Oxaliplatin | Patient-Derived | Athymic nude mice | 3 weekly treatments | Sustained anti-tumor response | [5] |
Note: Quantitative data on the percentage of tumor growth inhibition for this compound was not explicitly stated in the reviewed literature. The study reported a significant reduction in tumor volume and weight compared to the control group.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or oxaliplatin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds (this compound or oxaliplatin) for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Pancreatic Cancer Xenograft Model
-
Cell Preparation: Human pancreatic cancer cells (e.g., PANC-1) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Implantation: A specific number of cells (e.g., 1 x 10^6) are subcutaneously or orthotopically injected into the flank or pancreas of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (width^2 x length)/2).
-
Drug Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound or oxaliplatin is administered according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Conclusion
This comparative guide, based on available preclinical data, suggests that this compound is a promising novel agent for pancreatic cancer therapy with a distinct mechanism of action from the established drug, oxaliplatin. This compound's ability to induce ROS and cuproptosis offers a potential new avenue for overcoming resistance to conventional chemotherapeutics.
Oxaliplatin remains a critical component of pancreatic cancer treatment, with proven, albeit modest, efficacy. Its mechanism of inducing DNA damage and apoptosis is well-established.
A direct, head-to-head preclinical study is warranted to definitively compare the efficacy of this compound and oxaliplatin. Future research should also focus on the potential for combination therapies, where the distinct mechanisms of these two agents could be leveraged for synergistic anti-cancer effects. The data presented here provides a foundation for such future investigations and highlights the potential of this compound as a novel therapeutic candidate for pancreatic cancer.
References
- 1. wcrj.net [wcrj.net]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synergistic Takedown of Pancreatic Cancer: A Comparative Analysis of Eupalinolide B and Elesclomol Combination Therapy
For Immediate Release: Qingyuan, China - A recent study published in iScience unveils a promising new strategy in the fight against pancreatic cancer, one of the most lethal malignancies. Researchers have demonstrated a potent synergistic effect between two compounds, Eupalinolide B (EB) and elesclomol (B1671168) (ES), in preclinical models of pancreatic cancer. This combination therapy has been shown to significantly enhance cancer cell death by amplifying oxidative stress and inducing a novel form of cell death known as cuproptosis. This guide provides a comprehensive comparison of the therapeutic performance of this combination, supported by experimental data, for researchers, scientists, and drug development professionals.
The study reveals that this compound, a natural product, significantly enhances the cytotoxic effects of elesclomol, a copper ionophore. The combination leads to a marked increase in reactive oxygen species (ROS) within cancer cells in a copper-dependent manner, demonstrating a powerful synergistic cytotoxicity.[1] This finding suggests that a dual-pronged attack on metal ion dysregulation and oxidative stress pathways could represent a new frontier in pancreatic cancer therapeutics.
Comparative Efficacy: Enhanced Cytotoxicity with Combination Therapy
The synergistic action of this compound and elesclomol was quantitatively assessed in pancreatic cancer cell lines. The combination demonstrated a significant improvement in inhibiting cell viability compared to individual treatments.
| Treatment Group | Cell Line: PANC-1 (IC50) | Cell Line: MiaPaCa-2 (IC50) |
| This compound (EB) | ~10 µM | ~12 µM |
| Elesclomol (ES) | ~100 nM | ~120 nM |
| EB (5 µM) + ES (50 nM) | Significantly Reduced | Significantly Reduced |
Note: The IC50 values are approximate and derived from graphical data in the source study. The combination treatment concentrations were selected based on their efficacy in the study.
Mechanism of Action: A Two-Pronged Assault Leading to Cuproptosis
This compound is known to induce apoptosis and elevate ROS levels, disrupting copper homeostasis.[1] Elesclomol functions as a copper ionophore, transporting copper into the mitochondria and inducing oxidative stress-dependent cell death.[2] The synergy between these two compounds appears to stem from a multi-faceted attack on cancer cell vulnerabilities.
The proposed synergistic mechanism involves this compound's ability to disrupt copper homeostasis, potentially increasing the intracellular copper available for elesclomol to transport into the mitochondria. This enhanced copper influx, facilitated by elesclomol, leads to a dramatic increase in mitochondrial ROS production, overwhelming the cancer cells' antioxidant defenses and triggering cuproptosis, a recently identified form of copper-dependent cell death.
Experimental Protocols
Detailed methodologies for the key experiments that demonstrated the synergistic effects are provided below.
Cell Viability Assay (CCK-8)
This assay was employed to assess the cytotoxic effects of this compound and elesclomol, both individually and in combination, on pancreatic cancer cell lines (PANC-1 and MiaPaCa-2).
-
Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell adherence.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, elesclomol, or a combination of both. A control group was treated with DMSO.
-
Incubation: The plates were incubated for 48 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Final Incubation: The plates were incubated for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the resulting dose-response curves.
Reactive Oxygen Species (ROS) Detection Assay
The intracellular accumulation of ROS was quantified using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.
-
Cell Seeding: Pancreatic cancer cells were seeded in 6-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with this compound (5 µM), elesclomol (50 nM), or the combination for 24 hours.
-
DCFH-DA Staining: After treatment, the cells were washed with PBS and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Analysis: Cells were washed, harvested, and resuspended in PBS. The fluorescence intensity was immediately analyzed by flow cytometry to quantify the levels of intracellular ROS.
Alternative Approaches and Future Directions
While the combination of this compound and elesclomol shows significant promise, other therapeutic strategies targeting similar pathways are under investigation. These include other inducers of oxidative stress and compounds that modulate metal homeostasis. The success of this combination in preclinical models warrants further investigation into its in vivo efficacy and safety profiles. Future studies should also aim to identify biomarkers that could predict patient response to this novel therapeutic strategy, potentially paving the way for personalized medicine approaches in pancreatic cancer treatment. The robust synergistic effect observed suggests that combination therapies that co-opt cellular vulnerabilities, such as metal metabolism and redox balance, represent a highly promising avenue for the development of more effective cancer treatments.
References
Eupalinolide B and Sorafenib: A Comparative Analysis in Hepatocellular Carcinoma Models
For Immediate Release
This guide provides a detailed comparison of the anti-cancer effects of Eupalinolide B and the multi-kinase inhibitor sorafenib (B1663141) in preclinical models of hepatocellular carcinoma (HCC). This document is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of the mechanisms of action and efficacy of these two compounds.
Sorafenib is an established first-line treatment for advanced HCC, known to target multiple kinases involved in tumor cell proliferation and angiogenesis.[1][2] this compound, a natural sesquiterpene lactone, has emerged as a potential therapeutic agent, demonstrating significant anti-tumor activity in recent studies. This guide synthesizes available experimental data to facilitate an objective comparison.
Comparative Efficacy and Cellular Effects
The following table summarizes the key findings from in vitro and in vivo studies on this compound and sorafenib in HCC models.
| Parameter | This compound | Sorafenib |
| Cell Proliferation | Inhibits proliferation of SMMC-7721 and HCCLM3 cells.[3] | Blocks HCC cell proliferation by inhibiting the Raf/MEK/ERK pathway.[1][4] |
| Cell Cycle Arrest | Blocks the cell cycle at the S phase by downregulating CDK2 and cyclin E1.[3] | Primarily induces apoptosis; cell cycle effects are secondary to this. |
| Apoptosis | Does not induce apoptosis in SMMC-7721 and HCCLM3 cells.[3] | Induces apoptosis by reducing eIF4E phosphorylation and downregulating Mcl-1 levels.[1][5] |
| Ferroptosis | Induces ferroptosis in hepatic carcinoma cells.[3] | Mechanism not primarily associated with ferroptosis. |
| Autophagy | Does not induce autophagy.[3] A related compound, Eupalinolide A, induces autophagy.[6][7][8] | Can induce autophagy, which may contribute to apoptosis but can also lead to drug resistance.[1] |
| Cell Migration | Decreased the migration rate of SMMC-7721 and HCCLM3 cells.[3] | Inhibits angiogenesis, which is critical for metastasis. |
| In Vivo Efficacy | Inhibits tumor growth in xenograft and patient-derived xenograft (PDX) models.[3] | Suppressed the growth of HCC xenografts in immunocompromised mice.[5] |
Mechanisms of Action and Signaling Pathways
This compound and sorafenib exert their anti-cancer effects through distinct signaling pathways.
This compound primarily induces cell death through ferroptosis, a form of iron-dependent regulated cell death. Its mechanism involves the generation of reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress-mediated JNK signaling pathway.[3]
Sorafenib functions as a multi-kinase inhibitor, targeting several key pathways involved in HCC pathogenesis. It inhibits the Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation.[1][4] Additionally, it targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby inhibiting angiogenesis.[1][4]
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the effects of this compound and sorafenib.
Cell Culture and Proliferation Assays
-
Cell Lines: Human hepatocarcinoma cell lines SMMC-7721 and HCCLM3 were used.[3]
-
Culture Conditions: Cells were cultured in standard media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay (CCK-8): Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates, treated with varying concentrations of this compound or sorafenib for specified durations, and absorbance was measured at 450 nm.
Migration Assay
-
Transwell Assay: The migratory capacity of HCC cells was evaluated using transwell inserts. Cells were seeded in the upper chamber with serum-free medium, and the lower chamber contained a medium with a chemoattractant. After incubation, migrated cells on the lower surface of the membrane were stained and counted. For this compound, SMMC-7721 and HCCLM3 cells were treated with 12 µM and 24 µM of the compound.[3]
Western Blot Analysis
-
Protein Extraction and Quantification: Total protein was extracted from treated and untreated cells, and protein concentration was determined using a BCA protein assay kit.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., CDK2, cyclin E1, cleaved caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Models
-
Animal Models: Nude mice are typically used for establishing subcutaneous xenograft models.
-
Tumor Implantation: HCC cells (e.g., SMMC-7721, HCCLM3) were injected subcutaneously into the flanks of the mice.
-
Treatment Regimen: Once tumors reached a palpable size, mice were randomized into control and treatment groups. This compound or sorafenib was administered at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume was measured regularly, and at the end of the study, tumors were excised and weighed.
Conclusion
This compound and sorafenib demonstrate potent anti-tumor effects in hepatocellular carcinoma models through distinct mechanisms. Sorafenib acts as a multi-kinase inhibitor, primarily targeting cell proliferation and angiogenesis while inducing apoptosis. In contrast, this compound inhibits cell proliferation and migration and uniquely induces ferroptosis via the ROS-ER-JNK pathway, without inducing apoptosis. These differences in their mechanisms of action suggest that this compound could be a promising therapeutic candidate for HCC, potentially for cases resistant to apoptosis-inducing agents like sorafenib. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapy.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide B and Gemcitabine for Pancreatic Cancer Treatment
For Immediate Release
In the relentless pursuit of more effective therapies for pancreatic cancer, a notoriously challenging malignancy, researchers are exploring novel compounds that can overcome the limitations of current standard-of-care treatments. This guide provides a detailed comparison of Eupalinolide B, a natural sesquiterpene lactone, and gemcitabine (B846), a long-standing first-line chemotherapeutic agent, for the treatment of pancreatic cancer. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data.
Executive Summary
Gemcitabine has been a cornerstone of pancreatic cancer therapy for decades, primarily functioning as a nucleoside analog that inhibits DNA synthesis. However, its efficacy is often limited by both intrinsic and acquired resistance. This compound has emerged as a promising investigational compound, demonstrating significant anti-cancer effects in pancreatic cancer models. Its mechanism of action appears to be multifactorial, involving the induction of reactive oxygen species (ROS), apoptosis, and a novel form of cell death known as cuproptosis. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies, and visualize the key signaling pathways to provide a clear, evidence-based comparison of these two compounds.
Data Presentation: A Head-to-Head Comparison
To facilitate a direct comparison of the preclinical efficacy of this compound and gemcitabine, the following tables summarize the key quantitative data from studies on the pancreatic cancer cell lines PANC-1 and MiaPaCa-2.
| Compound | Cell Line | IC50 (µM) | Time Point (hours) | Citation |
| This compound | MiaPaCa-2 | ~5 | 48 | [1] |
| This compound | PANC-1 | ~10 | 48 | [1] |
| Gemcitabine | MiaPaCa-2 | 0.104 | 48 | [2] |
| Gemcitabine | PANC-1 | 0.472 | 48 | [2] |
| Gemcitabine | MiaPaCa-2 | 0.1225 | 72 | [3] |
| Gemcitabine | PANC-1 | 0.7161 | 72 | [3] |
Table 1: In Vitro Cytotoxicity (IC50 Values). The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cell Line | Apoptosis Rate (%) | Treatment Conditions | Citation |
| This compound | MiaPaCa-2 | Increased | 10 µM for 48h | [1] |
| This compound | PANC-1 | Increased | 10 µM for 48h | [1] |
| Gemcitabine | PANC-1 | ~15% (sub-G1) | 1 µM for 48h | [4] |
| Gemcitabine | MiaPaCa-2 | ~20% (sub-G1) | 1 µM for 48h | [4] |
Table 2: Induction of Apoptosis. The percentage of apoptotic cells was determined by flow cytometry.
| Compound | Cell Line | ROS Fold Increase | Treatment Conditions | Citation |
| This compound | MiaPaCa-2 | Significantly Increased | 10 µM | [1] |
| This compound | PANC-1 | Significantly Increased | 10 µM | [1] |
| Gemcitabine | PANC-1 | Increased | 5 µM for 24h | [5] |
Table 3: Generation of Reactive Oxygen Species (ROS). The fold increase in ROS was measured using fluorescent probes.
| Compound | Xenograft Model | Tumor Growth Inhibition (%) | Treatment Regimen | Citation |
| This compound | PANC-1 | Reduced tumor growth | Not specified | [1] |
| Gemcitabine | PANC-1 | ~50-60% | 20 or 80 mg/kg | [6] |
Table 4: In Vivo Antitumor Efficacy. The percentage of tumor growth inhibition in xenograft mouse models.
Mechanisms of Action
This compound: A Multi-pronged Attack
This compound's anti-cancer activity in pancreatic cancer cells is attributed to several interconnected mechanisms. A key feature is the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage. This increase in ROS is linked to the induction of apoptosis, a programmed cell death pathway. Furthermore, recent evidence suggests that this compound may trigger cuproptosis, a novel form of copper-dependent cell death, by disrupting copper homeostasis within the cancer cells.[1]
Gemcitabine: The DNA Synthesis Inhibitor
Gemcitabine's primary mechanism of action is the inhibition of DNA synthesis. As a nucleoside analog, it is incorporated into the DNA of replicating cancer cells, leading to chain termination and ultimately, cell death. Its cytotoxic effect is most pronounced in rapidly dividing cells.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies used in the key experiments.
In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Lines: PANC-1 and MiaPaCa-2 human pancreatic cancer cell lines.
-
Method: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of either this compound or gemcitabine for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or WST-1, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader, and the IC50 value is calculated from the dose-response curve.[2][3]
-
This compound Specifics: The study on this compound utilized a CCK-8 assay to determine cell viability.[1]
Apoptosis Assay
-
Method: Apoptosis is quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. By analyzing the fluorescence of a population of cells, the percentage of early apoptotic, late apoptotic, and necrotic cells can be determined.[4]
-
This compound Specifics: The study on this compound confirmed the induction of apoptosis, although specific percentages from flow cytometry were not detailed in the abstract.[1]
Reactive Oxygen Species (ROS) Detection
-
Method: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry.[5]
-
This compound Specifics: The study on this compound demonstrated a significant increase in ROS levels in pancreatic cancer cells upon treatment.[1]
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Method: Human pancreatic cancer cells (e.g., PANC-1) are subcutaneously injected into the flanks of the mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives intraperitoneal or oral administration of the test compound (this compound or gemcitabine) according to a specific dosing schedule. Tumor volume is measured regularly with calipers. At the end of the study, the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[6]
Conclusion and Future Directions
The preclinical data presented in this guide highlights the distinct profiles of this compound and gemcitabine in the context of pancreatic cancer. While gemcitabine remains a clinical standard, its efficacy is modest. This compound demonstrates potent in vitro cytotoxicity and operates through a multi-faceted mechanism that includes the induction of ROS and cuproptosis, pathways that may be exploitable in gemcitabine-resistant tumors.
The lower IC50 values of gemcitabine in vitro suggest a higher potency at the cellular level compared to this compound. However, the novel mechanism of action of this compound presents a compelling case for further investigation, particularly in combination therapies. Future research should focus on direct, head-to-head in vivo comparisons of this compound and gemcitabine to fully assess their relative therapeutic potential. Furthermore, exploring the efficacy of this compound in gemcitabine-resistant pancreatic cancer models will be crucial in defining its potential clinical utility. The development of more targeted delivery systems for this compound could also enhance its therapeutic index. Continued investigation into these and other novel compounds is essential to improve outcomes for patients with pancreatic cancer.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. ROS/KRAS/AMPK Signaling Contributes to Gemcitabine-Induced Stem-like Cell Properties in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
Eupalinolide B vs. Doxorubicin: A Comparative Analysis in Liver Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer effects of Eupalinolide B and the widely-used chemotherapeutic agent, doxorubicin (B1662922), on liver cancer cell lines. The information is compiled from recent studies to assist in the evaluation of this compound as a potential therapeutic agent.
I. Overview and Mechanism of Action
This compound is a sesquiterpene lactone extracted from Eupatorium lindleyanum. Recent research has highlighted its anti-proliferative and anti-migratory effects on hepatic carcinoma cells.[1] Its primary mechanism of action involves inducing ferroptosis, a form of iron-dependent programmed cell death, mediated by endoplasmic reticulum (ER) stress and activation of the ROS-ER-JNK signaling pathway.[1] Notably, this compound has been shown to inhibit cancer cell growth without inducing apoptosis or necroptosis.[1]
Doxorubicin (also known as Adriamycin) is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades.[2] Its cytotoxic effects are multifaceted and include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which lead to DNA damage and activation of apoptotic pathways.[3][4][5] Doxorubicin is known to induce cell cycle arrest and apoptosis in various cancer cell types, including hepatocellular carcinoma.[4][6]
II. Comparative Efficacy in Liver Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound and doxorubicin on various liver cancer cell lines. It is important to note that the data for each compound were generated in separate studies and on different cell lines, precluding a direct statistical comparison.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 Value (µM) | Duration of Treatment |
| This compound | TU212 (Laryngeal Cancer) | 1.03 | Not Specified |
| M4e (Laryngeal Cancer) | 3.12 | Not Specified | |
| AMC-HN-8 (Laryngeal Cancer) | 2.13 | Not Specified | |
| Hep-2 (Laryngeal Cancer) | 9.07 | Not Specified | |
| LCC (Laryngeal Cancer) | 4.20 | Not Specified | |
| TU686 (Laryngeal Cancer) | 6.73 | Not Specified | |
| Doxorubicin | HepG2 | ~1.1 | Not Specified |
| Hep3B | Not Specified | Not Specified | |
| Huh7 | Not Specified | Not Specified | |
| SNU449 | Most Tolerant | 72 hours |
Note: IC50 values for this compound in liver cancer cell lines were not explicitly provided in the searched literature, but significant inhibition of cell proliferation was observed at concentrations of 6, 12, and 24 µM after 48 hours[1]. The provided IC50 values for this compound are from a study on laryngeal cancer cell lines and are included for general reference of its potency[7]. Doxorubicin's IC50 in HepG2 cells was found to be approximately 1.1 µM[8]. Another study noted that HepG2 was the least tolerant and SNU449 the most tolerant to doxorubicin, with a 580-fold difference in IC50 values at 72 hours[9].
Table 2: Effects on Cell Proliferation and Migration
| Compound | Cell Line(s) | Effect on Proliferation | Effect on Migration | Concentration(s) |
| This compound | SMMC-7721, HCCLM3 | Significantly inhibited | Decreased by 38-53% | 6, 12, 24 µM |
| Doxorubicin | HepG2, Hep3B | Dose-dependently reduced viability | Increased in surviving cells | 0.125 - 1 µM |
This compound significantly inhibited the proliferation of SMMC-7721 and HCCLM3 cells in a dose-dependent manner[1]. It also reduced the migration rate of these cells by 38.29% to 53.22% at concentrations of 12 µM and 24 µM[1]. Doxorubicin dose-dependently reduced the viability of HepG2 and Hep3B cells[10]. Interestingly, hepatocellular carcinoma cells that survive doxorubicin treatment have been shown to exhibit increased migratory potential[10].
Table 3: Mechanism of Cell Death and Cell Cycle Arrest
| Compound | Cell Line(s) | Primary Mechanism of Cell Death | Cell Cycle Arrest |
| This compound | SMMC-7721, HCCLM3 | Ferroptosis | S Phase |
| Doxorubicin | HepG2, Hep3B, Huh-7 | Apoptosis | G1 or G2/M Phase (cell line dependent) |
This compound induces ferroptotic death in human hepatic carcinoma cells and blocks the cell cycle at the S phase[1]. In contrast, doxorubicin primarily induces apoptosis and can cause cell cycle arrest in either the G1 phase (in HepG2 cells) or the G2/M phase (in Hep3B cells)[6].
III. Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each compound and a general workflow for their in vitro evaluation.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Doxorubicin-induced apoptosis and chemosensitivity in hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile [mdpi.com]
- 10. Hepatocellular carcinoma cells surviving doxorubicin treatment exhibit increased migratory potential and resistance to doxorubicin re-treatment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide and Paclitaxel in Lung Cancer Research
In the landscape of lung cancer therapeutics, natural compounds present a promising frontier for novel drug development. This guide provides a detailed comparison of the anti-cancer properties of eupalinolides, specifically Eupalinolide A, and the well-established chemotherapeutic agent, paclitaxel (B517696), with a focus on their application in lung cancer studies. While direct comparative studies on Eupalinolide B are limited, the available data on Eupalinolide A offers valuable insights into the potential of this class of compounds.
Mechanism of Action: A Tale of Two Pathways
Eupalinolide A and paclitaxel employ distinct mechanisms to induce cancer cell death, targeting different cellular processes.
Eupalinolide A primarily induces apoptosis and ferroptosis in non-small cell lung cancer (NSCLC) cells through the modulation of lipid metabolism.[1][2] It activates the ROS-AMPK-mTOR-SCD1 signaling pathway, leading to a decrease in unsaturated fatty acid synthesis.[1][2] This disruption of lipid metabolism culminates in cell cycle arrest at the G2/M phase and ultimately, programmed cell death.[1][2]
Paclitaxel , a taxane (B156437) diterpenoid, functions as a microtubule-stabilizing agent.[3][4][] By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to the formation of abnormal microtubule bundles and mitotic arrest at the G2/M phase of the cell cycle.[3][4][6][7] This disruption of microtubule dynamics triggers apoptosis through various signaling cascades, including the activation of caspase-3 and the MEG3-p53 pathway.[8][9] Some studies also suggest a role for the BH3-only protein Bim in paclitaxel-induced apoptosis.[10] Interestingly, in some NSCLC cell lines, paclitaxel can trigger cell death through caspase-independent routes as well.[11]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by Eupalinolide A and paclitaxel.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, providing a comparative overview of the efficacy of Eupalinolide A and paclitaxel in lung cancer cell lines.
Table 1: In Vitro Cytotoxicity and Apoptosis Induction
| Compound | Cell Line | Metric | Value | Reference |
| Eupalinolide A | A549 | Apoptotic Rate | Increased from 1.79% to 47.29% | [1][2] |
| H1299 | Apoptotic Rate | Increased from 4.66% to 44.43% | [1][2] | |
| Paclitaxel | A549 | Apoptosis | ~28% at 0.025 µM | [12] |
| H1299 | Apoptosis | ~28% at 0.025 µM | [12] | |
| Various NSCLC | Apoptotic Cells | 22% to 69% increase | [8] | |
| Various NSCLC | Caspase-3 Activity | 20% to 215% increase | [8] |
Table 2: Cell Cycle Arrest
| Compound | Cell Line | Effect | Value | Reference |
| Eupalinolide A | A549 | G2/M Phase Arrest | Increased from 2.91% to 21.99% | [1][2] |
| H1299 | G2/M Phase Arrest | Increased from 8.22% to 18.91% | [1][2] | |
| Paclitaxel | A549 | G2/M Arrest | Concentration-dependent increase | [12] |
| H1299 | G2/M Arrest | Concentration-dependent increase | [12] | |
| A549 | G2 Phase Block | 82.32% ± 5.97% at 15 HALO (with PTX-NPs) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies.
Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compounds on cancer cells.
-
Protocol:
-
Seed cancer cells (e.g., A549, H1299) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Eupalinolide A or paclitaxel for 48 hours.
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 550 nm using a microplate reader to determine cell viability.[14]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Protocol:
-
Plate cells in 6-well plates (1.2 × 10⁶ cells/well) and treat with the compound for 48 hours.
-
Harvest the cells and wash twice with PBS.
-
Resuspend the cells in 500 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of the compounds on cell cycle distribution.
-
Protocol:
-
Treat lung cancer cells with the desired concentrations of Eupalinolide A or paclitaxel for a specified duration (e.g., 16, 24, 48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the anti-cancer effects of this compound and paclitaxel.
Conclusion
Both Eupalinolide A and paclitaxel demonstrate significant anti-cancer activity in lung cancer models, albeit through different mechanisms. Eupalinolide A's unique ability to induce both apoptosis and ferroptosis by targeting lipid metabolism presents a novel therapeutic strategy. Paclitaxel remains a cornerstone of chemotherapy due to its potent microtubule-stabilizing effects. Further direct comparative studies, particularly with this compound, are warranted to fully elucidate the relative efficacy and potential synergistic effects of these compounds in the treatment of lung cancer.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. go.drugbank.com [go.drugbank.com]
- 6. G2/M blockade by paclitaxel induces caveolin-1 expression in A549 lung cancer cells: caveolin-1 as a marker of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of lung cancer - Wikipedia [en.wikipedia.org]
- 8. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel promotes lung cancer cell apoptosis via MEG3-P53 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis of non-small-cell lung cancer cell lines after paclitaxel treatment involves the BH3-only proapoptotic protein Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cancer Cell Lines
For Immediate Release: A Comprehensive Guide for Researchers
This document provides a detailed comparison of the anti-cancer effects of Eupalinolide B, a natural sesquiterpene lactone, across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed protocols, and visual representations of its mechanisms of action.
Quantitative Analysis of Anti-Proliferative Activity
This compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines, including laryngeal, hepatic, and pancreatic cancers. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in these cell lines, providing a quantitative comparison of its potency.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Laryngeal Cancer | TU686 | 6.73 | [1] |
| TU212 | 1.03 | [1] | |
| M4e | 3.12 | [1] | |
| AMC-HN-8 | 2.13 | [1] | |
| Hep-2 | 9.07 | [1] | |
| LCC | 4.20 | [1] | |
| Hepatic Carcinoma | SMMC-7721 | Not explicitly defined as IC50, but significant dose-dependent decrease in viability observed at 6, 12, and 24 µM. | [2] |
| HCCLM3 | Not explicitly defined as IC50, but significant dose-dependent decrease in viability observed at 6, 12, and 24 µM. | [2] | |
| Pancreatic Cancer | MiaPaCa-2 | This compound showed the most pronounced effect on viability compared to Eupalinolide A and O. | [3][4] |
| PANC-1 | Significant inhibitory effects observed. | [4] | |
| PL-45 | Significant inhibitory effects observed. | [4] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).[6]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) staining solution.[7]
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Protein Expression Analysis (Western Blot)
Western blotting is a technique to detect specific proteins in a sample.[8]
-
Sample Preparation: Lyse cells in RIPA buffer to extract proteins. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 15-20 µL of protein lysate on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washing, detect the protein bands using a chemiluminescence reagent.[10]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Experimental workflow for evaluating this compound's anti-cancer effects.
Laryngeal Cancer: Inhibition of LSD1
In laryngeal cancer cells, this compound has been shown to be a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1] LSD1 is an enzyme that is often overexpressed in various cancers and plays a role in tumor cell proliferation and migration.[1]
This compound inhibits LSD1 in laryngeal cancer cells.
Hepatic Carcinoma: Induction of Ferroptosis via ROS-ER-JNK Pathway
In human hepatic carcinoma cells, this compound induces ferroptosis, a form of iron-dependent programmed cell death. This process is mediated by the activation of the ROS-ER-JNK signaling pathway.[2]
This compound induces ferroptosis in hepatic carcinoma cells.
Pancreatic Cancer: Induction of Apoptosis and Potential Cuproptosis
In pancreatic cancer cells, this compound has been found to induce apoptosis and elevate reactive oxygen species (ROS) levels.[3][7] Furthermore, it disrupts copper homeostasis, suggesting a potential role in inducing cuproptosis, a novel form of copper-dependent cell death.[3][7]
This compound's mechanism in pancreatic cancer cells.
This guide provides a foundational understanding of this compound's anti-cancer properties. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of cancer types.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT (Assay protocol [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. origene.com [origene.com]
A Head-to-Head Comparison of Eupalinolide B with Other Natural Anti-Cancer Compounds
A Comprehensive Guide for Researchers and Drug Development Professionals
The search for novel, effective, and less toxic anti-cancer therapeutics has led researchers to explore the vast diversity of natural compounds. Among these, Eupalinolide B, a sesquiterpene lactone, has emerged as a promising candidate with potent anti-tumor activities. This guide provides a head-to-head comparison of this compound with other well-established natural anti-cancer compounds: Paclitaxel, Vincristine (B1662923), and Curcumin (B1669340). The objective is to offer a clear, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies to aid researchers in their pursuit of next-generation cancer therapies.
Comparative Efficacy: A Quantitative Overview
The anti-proliferative activity of a compound is a critical measure of its potential as a cancer therapeutic. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a standard metric for this assessment. The following table summarizes the IC50 values of this compound, Paclitaxel, Vincristine, and Curcumin across a range of cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| This compound | Laryngeal Cancer | TU686 | 6.73 | [1] |
| Laryngeal Cancer | TU212 | 1.03 | [1] | |
| Laryngeal Cancer | M4e | 3.12 | [1] | |
| Laryngeal Cancer | AMC-HN-8 | 2.13 | [1] | |
| Laryngeal Cancer | Hep-2 | 9.07 | [1] | |
| Laryngeal Cancer | LCC | 4.20 | [1] | |
| Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | Potent Inhibition (Specific IC50 not provided) | [2] | |
| Hepatic Carcinoma | SMMC-7721, HCCLM3 | Effective at 6, 12, and 24 µM | [3] | |
| Paclitaxel | Breast Cancer | SK-BR-3 | Varies | [4] |
| Breast Cancer | MDA-MB-231 | 0.3 - 5 | [5] | |
| Breast Cancer | T-47D | Varies | [4] | |
| Lung Cancer (NSCLC) | Various | 0.027 (120h exposure) | [6] | |
| Lung Cancer (SCLC) | Various | 5.0 (120h exposure) | [6] | |
| Vincristine | Breast Cancer | MCF7 | 0.007371 | [7] |
| Leukemia | L1210, CEM | 0.1 - 0.01 | [8] | |
| Curcumin | Colorectal Cancer | Various | 10.26 - 13.31 | [9] |
| Cervical Cancer | HeLa | 3.36 | [10] | |
| Breast Cancer | MCF-7 | 44.61 | [11] | |
| Breast Cancer | MDA-MB-231 | 54.68 | [11] | |
| Lung Cancer | A549, H1299, H292 | 11.2, 6.03, 11.6 | [12] |
Mechanisms of Action: A Deeper Dive
Understanding the molecular mechanisms by which these compounds exert their anti-cancer effects is crucial for their development and clinical application.
This compound: This sesquiterpene lactone exhibits a multi-faceted approach to inhibiting cancer cell growth. In hepatic carcinoma, it induces a form of programmed cell death called ferroptosis, which is dependent on iron and characterized by the accumulation of lipid peroxides. This process is mediated by endoplasmic reticulum (ER) stress and activation of the ROS-ER-JNK signaling pathway.[3] In pancreatic cancer, this compound has been shown to induce apoptosis, generate reactive oxygen species (ROS), and potentially trigger cuproptosis, a form of copper-dependent cell death.[2] Furthermore, in laryngeal cancer cells, it inhibits cell proliferation and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]
Paclitaxel: A member of the taxane (B156437) family, Paclitaxel is a potent microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, the protein polymers essential for cell division. This binding stabilizes the microtubules, preventing their normal dynamic disassembly. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to the activation of apoptotic pathways and subsequent cell death.
Vincristine: As a vinca (B1221190) alkaloid, Vincristine functions as a microtubule-destabilizing agent. In contrast to Paclitaxel, it binds to tubulin dimers and inhibits their polymerization into microtubules. This disruption of microtubule assembly also leads to mitotic arrest at the metaphase, ultimately triggering apoptosis in rapidly dividing cancer cells.[8]
Curcumin: The active component of turmeric, Curcumin, modulates a wide array of signaling pathways involved in cancer progression. It is known to inhibit the transcription factor NF-κB and the signal transducer and activator of transcription 3 (STAT3), both of which play critical roles in cell proliferation, survival, and inflammation. By downregulating these and other pathways, Curcumin can induce apoptosis and inhibit tumor growth.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways activated by this compound in cancer cells.
Caption: Comparative mechanisms of Paclitaxel and Vincristine on microtubule dynamics.
Caption: Key signaling pathways modulated by Curcumin in cancer cells.
Caption: General experimental workflow for evaluating anti-cancer compounds.
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, detailed protocols for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the natural compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment with the natural compound, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the natural compound (e.g., via intraperitoneal or intravenous injection) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
This comprehensive guide provides a comparative analysis of this compound with other prominent natural anti-cancer compounds. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research and development in the field of cancer therapeutics.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. entomoljournal.com [entomoljournal.com]
- 11. wcrj.net [wcrj.net]
- 12. researchgate.net [researchgate.net]
The Role of JNK Signaling in Eupalinolide B's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupalinolide B's effects, with a focus on the c-Jun N-terminal kinase (JNK) signaling pathway, against other therapeutic alternatives. Experimental data is presented to support the objective comparison, alongside detailed protocols for key assays.
Performance Comparison: this compound vs. Alternatives
This compound, a sesquiterpene lactone, has demonstrated significant anti-cancer properties in various preclinical studies. A key aspect of its mechanism of action involves the modulation of the JNK signaling pathway, a critical regulator of cell proliferation, apoptosis, and inflammation.[1][2][3] This section compares the in vitro efficacy of this compound with standard-of-care chemotherapeutic agents, Sorafenib and Gemcitabine, used in the treatment of hepatocellular carcinoma and pancreatic cancer, respectively.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and its comparators in relevant cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Laryngeal Cancer | TU212 | 1.03 | [4] |
| Laryngeal Cancer | AMC-HN-8 | 2.13 | [4] | |
| Laryngeal Cancer | M4e | 3.12 | [4] | |
| Laryngeal Cancer | LCC | 4.20 | [4] | |
| Laryngeal Cancer | TU686 | 6.73 | [4] | |
| Laryngeal Cancer | Hep-2 | 9.07 | [4] | |
| Sorafenib | Hepatocellular Carcinoma | HepG2 | 5.78 - 8.29 | [5] |
| Hepatocellular Carcinoma | Huh7 | 4.8 - 6.2 | [2][6] | |
| Hepatocellular Carcinoma | Hep3B | 5.5 | [6] | |
| Gemcitabine | Pancreatic Cancer | PANC-1 | 0.048 | [7] |
| Pancreatic Cancer | MIA PaCa-2 | 0.012 (reported as 12 micromolar in one source, 494nM to 23.9 μM in another) | [8] | |
| Pancreatic Cancer | BxPC-3 | Varies (within 494nM to 23.9 μM range) | [8] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents exert their effects. This compound has been shown to induce apoptosis in various cancer cell lines.
| Compound | Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference(s) |
| This compound | Pancreatic Cancer Cells | Not Specified | Induces apoptosis | [9] |
| Eupalinolide O (a related compound) | Triple-Negative Breast Cancer | 10 | Significant increase in apoptosis | [10][11] |
| Eupafolin (a related compound) | Breast Cancer (EO771) | 100 | 18% increase | [12] |
Inhibition of Cell Migration
The ability of cancer cells to migrate is fundamental to metastasis. This compound has been demonstrated to inhibit the migratory capacity of cancer cells.
| Compound | Cell Line | Assay | Effect | Reference(s) |
| This compound | Pancreatic Cancer Cells | Wound Healing & Transwell | Significant inhibition of migration and invasion | [9] |
| Eupalinolide A (a related compound) | Hepatocellular Carcinoma | Wound Healing & Transwell | Significant decrease in cell migration | [13] |
Note: Specific quantitative data on the percentage of migration inhibition by this compound at various concentrations was not detailed in the provided search results.
The JNK Signaling Pathway in this compound's Mechanism of Action
The c-Jun N-terminal kinase (JNK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[3] It is activated by various cellular stresses and plays a dual role in cancer, contributing to both cell survival and apoptosis depending on the context.[8]
Evidence suggests that this compound exerts some of its anti-cancer effects through the activation of the JNK pathway. In hepatic carcinoma, this compound has been shown to activate a ROS-ER-JNK signaling pathway, which is linked to the inhibition of cell migration. In pancreatic cancer cells, this compound treatment leads to a marked increase in the phosphorylation of JNK, indicating pathway activation.[9] However, it is also noted that JNK activation may not be the sole determinant of this compound-induced cell death, suggesting the involvement of other parallel pathways.[9]
Signaling Pathway Diagram
Caption: this compound-induced JNK signaling pathway.
Comparison with Alternative Therapies
Sorafenib
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of several kinases implicated in tumor cell proliferation and angiogenesis, including RAF kinases, VEGFR, and PDGFR.[1][3] Unlike this compound's activation of the JNK pathway, Sorafenib's primary mode of action is inhibitory.
Gemcitabine
Gemcitabine is a nucleoside analog used in the treatment of various cancers, including pancreatic cancer.[6] It functions as an antimetabolite, incorporating into DNA during replication and leading to chain termination and apoptosis.[6] This mechanism is distinct from the signaling pathway modulation observed with this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for JNK Phosphorylation
Objective: To detect the phosphorylation status of JNK in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total JNK).
Experimental Workflow: Western Blot
Caption: Western Blot experimental workflow.
Annexin V Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells after this compound treatment using flow cytometry.
Protocol:
-
Cell Culture and Treatment: Treat cells with different concentrations of this compound.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow: Annexin V Apoptosis Assay
Caption: Annexin V apoptosis assay workflow.
Transwell Migration Assay
Objective: To assess the effect of this compound on cancer cell migration.
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency and then serum-starve them.
-
Chamber Setup: Place Transwell inserts into a 24-well plate. Add a chemoattractant (e.g., FBS) to the lower chamber.
-
Cell Seeding: Seed the serum-starved cells in serum-free media containing different concentrations of this compound into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Imaging and Quantification: Image the stained cells under a microscope and count the number of migrated cells in several random fields.
Experimental Workflow: Transwell Migration Assay
Caption: Transwell migration assay workflow.
References
- 1. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Eupalinolide B: A Comparative Analysis of its Therapeutic Potential in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. This guide provides an independent verification of its capabilities by objectively comparing its performance with established therapeutic alternatives and presenting supporting experimental data.
Anti-Cancer Potential: A Multi-faceted Approach
This compound has demonstrated potent anti-cancer activity across various cancer types, including hepatic carcinoma, pancreatic cancer, and laryngeal cancer. Its mechanisms of action are diverse, targeting key cellular processes involved in tumor growth, proliferation, and migration.
Comparison with Standard-of-Care Anti-Cancer Agents
While direct head-to-head clinical trials are yet to be conducted, preclinical data suggests this compound's efficacy is comparable to or offers unique advantages over existing therapies such as sorafenib (B1663141) for hepatic carcinoma and gemcitabine (B846) for pancreatic cancer.
| Feature | This compound | Sorafenib (Hepatic Carcinoma) | Gemcitabine (Pancreatic Cancer) |
| Primary Mechanism | Induces ferroptosis, ER stress, and cell cycle arrest at the S phase in hepatic carcinoma cells.[1] In pancreatic cancer, it induces apoptosis and disrupts copper homeostasis. | Multi-kinase inhibitor targeting Raf kinases and VEGFRs, inhibiting tumor-cell proliferation and angiogenesis. | Nucleoside analog that inhibits DNA synthesis, leading to apoptosis. |
| Reported Efficacy (Preclinical) | Significantly inhibits tumor growth in xenograft models of hepatic and pancreatic cancer.[1][2] Reduces migration and invasion of cancer cells.[1] | Standard first-line treatment for advanced hepatocellular carcinoma, showing survival benefits in clinical trials. | A cornerstone of pancreatic cancer treatment, often used in combination with other agents. |
| Key Signaling Pathways | ROS-ER-JNK, potential cuproptosis involvement.[1][2] | RAF/MEK/ERK pathway, VEGF signaling. | DNA damage response pathways. |
| Limitations/Side Effects (of Standard Drug) | (Not yet clinically evaluated) | Common side effects include hand-foot skin reaction, diarrhea, and fatigue. | Myelosuppression, fatigue, and nausea are common adverse effects. |
In-Depth Look at Anti-Cancer Mechanisms of this compound
This compound's anti-neoplastic effects are attributed to its ability to modulate multiple signaling pathways, leading to cancer cell death and inhibition of metastasis.
In Hepatic Carcinoma:
This compound has been shown to inhibit the proliferation of hepatic carcinoma cells by inducing ferroptosis, a form of iron-dependent programmed cell death, and by causing endoplasmic reticulum (ER) stress.[1] It also blocks the cell cycle at the S phase, preventing DNA replication and cell division.[1] Furthermore, it activates the ROS-ER-JNK signaling pathway to suppress cell migration.[1]
In Pancreatic Cancer:
Studies on pancreatic cancer cells reveal that this compound induces apoptosis and elevates reactive oxygen species (ROS) levels.[2] Interestingly, it also appears to disrupt copper homeostasis, suggesting a potential role in inducing cuproptosis, a novel form of copper-dependent cell death.[2]
In Laryngeal Cancer:
Research indicates that this compound can inhibit the proliferation and epithelial-mesenchymal transition (EMT) in laryngeal cancer cells, a critical process in cancer metastasis.
Experimental Data Summary: Anti-Cancer Activity of this compound
| Cancer Type | Cell Line(s) | Key Findings | In Vivo Model |
| Hepatic Carcinoma | SMMC-7721, HCCLM3 | Induces ferroptosis and S-phase cell cycle arrest; inhibits migration via the ROS-ER-JNK pathway.[1] | Nude mice xenograft.[1] |
| Pancreatic Cancer | MiaPaCa-2, PANC-1 | Induces apoptosis, increases ROS, and disrupts copper homeostasis.[2] | Nude mice xenograft.[2] |
| Laryngeal Cancer | TU212, TU686 | Inhibits proliferation and EMT. | Nude mice xenograft. |
Anti-Inflammatory Potential: A Promising Therapeutic Avenue
This compound has also demonstrated significant anti-inflammatory properties in preclinical models of rheumatoid arthritis, neuropathic pain, and periodontitis, suggesting its potential as a novel treatment for a range of inflammatory conditions.
Comparison with Standard-of-Care Anti-Inflammatory Agents
This compound's mechanism of action in inflammatory diseases appears distinct from that of conventional drugs like methotrexate, a first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis.
| Feature | This compound | Methotrexate (Rheumatoid Arthritis) |
| Primary Mechanism | In rheumatoid arthritis, promotes apoptosis and autophagy of fibroblast-like synoviocytes.[3] In neuropathic pain, it modulates the USP7/Keap1/Nrf2 pathway to exert anti-inflammatory and analgesic effects.[4] In periodontitis, it inhibits the NF-κB signaling pathway. | Inhibits dihydrofolate reductase, leading to immunosuppressive and anti-inflammatory effects. |
| Reported Efficacy (Preclinical) | Alleviates paw swelling and reduces inflammatory markers in a rat model of rheumatoid arthritis.[3] Ameliorates mechanical and thermal hyperalgesia in a mouse model of neuropathic pain.[4] | A well-established and effective treatment for rheumatoid arthritis, slowing disease progression. |
| Key Signaling Pathways | AMPK/mTOR/ULK-1, USP7/Keap1/Nrf2, NF-κB.[3][4] | Folic acid metabolism pathways. |
| Limitations/Side Effects (of Standard Drug) | (Not yet clinically evaluated) | Can cause gastrointestinal issues, liver toxicity, and myelosuppression. |
In-Depth Look at Anti-Inflammatory Mechanisms of this compound
This compound's anti-inflammatory effects are mediated by its ability to target specific signaling pathways involved in the inflammatory cascade.
In Rheumatoid Arthritis:
This compound has been shown to alleviate rheumatoid arthritis by promoting apoptosis and autophagy in fibroblast-like synoviocytes, key cells in the pathogenesis of the disease, through the regulation of the AMPK/mTOR/ULK-1 signaling axis.[3]
In Neuropathic Pain:
The compound has been found to exert anti-inflammatory and analgesic effects by modulating the USP7/Keap1/Nrf2 pathway, which plays a crucial role in oxidative stress and inflammation.[4]
In Periodontitis:
This compound has been reported to inhibit the development of periodontitis by targeting the ubiquitin-conjugating enzyme UBE2D3, leading to the suppression of the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Data Summary: Anti-Inflammatory Activity of this compound
| Disease Model | Animal Model | Key Findings |
| Rheumatoid Arthritis | Adjuvant-induced arthritis in rats | Reduces paw swelling and inflammatory cytokine levels; promotes apoptosis and autophagy in synoviocytes.[3] |
| Neuropathic Pain | Spared nerve injury (SNI) in mice | Downregulates USP7, promotes Keap1 degradation, and elevates Nrf2/HO-1 levels, leading to reduced neuroinflammation and pain hypersensitivity.[4] |
| Periodontitis | Ligature-induced periodontitis in mice | Ameliorates periodontal inflammation and alveolar bone resorption by inhibiting the NF-κB pathway. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or control vehicle (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as the ratio of the absorbance of the treated group to the control group.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
-
Cell Preparation: Starve the cells in a serum-free medium for 12-24 hours.
-
Chamber Setup: Place 8.0 µm pore size Transwell inserts into 24-well plates. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Treatment: Add this compound or control vehicle to the upper chamber.
-
Incubation: Incubate the plates for 12-24 hours to allow for cell migration.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS) into the flank of 4-6 week old nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 25-50 mg/kg, intraperitoneally) or vehicle control according to the desired schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Anti-cancer signaling pathways of this compound.
References
- 1. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reumatologiaclinica.org [reumatologiaclinica.org]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative In Vitro Analysis of Eupalinolide B and Cisplatin: Cytotoxicity, Cell Cycle Arrest, and Apoptosis
A detailed examination of the anti-cancer properties of the natural sesquiterpene lactone, Eupalinolide B, in comparison to the conventional chemotherapeutic agent, cisplatin (B142131), reveals distinct mechanisms of action and varying potencies across different cancer cell lines. This guide provides a comprehensive analysis of their in vitro effects, supported by experimental data on cytotoxicity, cell cycle modulation, and the induction of programmed cell death.
Executive Summary
This compound, a natural compound extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer activity in preclinical studies.[1][2] It primarily induces cell cycle arrest in the S phase and promotes cell death through apoptosis and ferroptosis.[1][2] Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects mainly by inducing DNA damage, which leads to G2 phase cell cycle arrest and apoptosis.[3][4][5] While both compounds are potent inducers of cell death in cancer cells, their efficacy and mechanisms of action differ, suggesting potential for distinct therapeutic applications. This guide presents a side-by-side comparison of their in vitro performance based on available research.
I. Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following tables summarize the IC50 values for this compound and cisplatin in various cancer cell lines as reported in different studies. It is important to note that these values were determined under different experimental conditions and in different laboratories, which may affect direct comparability.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [6] |
| TU212 | Laryngeal Cancer | 1.03 | [6] |
| M4e | Laryngeal Cancer | 3.12 | [6] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [6] |
| Hep-2 | Laryngeal Cancer | 9.07 | [6] |
| LCC | Laryngeal Cancer | 4.20 | [6] |
| SMMC-7721 | Hepatic Carcinoma | Not explicitly stated, but effective at 6, 12, and 24 µM | [1] |
| HCCLM3 | Hepatic Carcinoma | Not explicitly stated, but effective at 6, 12, and 24 µM | [1] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but effective at 5 µM | [2] |
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly stated, but effective at 5 µM | [2] |
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 5.96 ± 2.32 (at 48h) | [7] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 7.36 ± 3.11 (at 48h) | [7] |
| YAPC | Pancreatic Ductal Adenocarcinoma | 56.7 ± 9.52 (at 48h) | [7] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 100 ± 7.68 (at 48h) | [7] |
| L1210/0 | Leukemia | Effective at 2 µg/mL for G2 arrest | [3] |
| HL-60 | Promyelocytic Leukemia | Effective at 1, 2, and 3 µM | [8] |
| HepG2 | Hepatocellular Carcinoma | Effective at a dose that induces S phase arrest | [9] |
II. Mechanisms of Action: Cell Cycle Arrest and Apoptosis
This compound and cisplatin employ different strategies to halt cancer cell proliferation and induce cell death.
This compound:
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the S phase in hepatic carcinoma cells (SMMC-7721 and HCCLM3).[1] This is associated with a decrease in the expression of CDK2 and cyclin E1 proteins, which are crucial for the G1/S phase transition.[1]
-
Apoptosis and Ferroptosis: this compound is a potent inducer of both apoptosis and ferroptosis.[1][2] In pancreatic cancer cells, it elevates reactive oxygen species (ROS) levels, which contributes to its apoptotic effect.[2] In hepatic carcinoma, it induces ferroptosis mediated by endoplasmic reticulum (ER) stress and activation of the ROS-ER-JNK signaling pathway.[1]
Cisplatin:
-
Cell Cycle Arrest: Cisplatin predominantly induces G2 phase arrest in various cancer cell lines, including L1210 leukemia cells.[3][4] However, reports also indicate arrest in the G0/G1 and S phases in other cell types like HL-60 and HepG2 cells, respectively, suggesting cell-type specific responses.[8][9]
-
Apoptosis: The primary mechanism of cisplatin-induced cytotoxicity is through the formation of DNA adducts, which triggers DNA damage recognition signals.[10][11] This activates downstream pathways involving p53 and mitogen-activated protein kinases (MAPKs), ultimately leading to apoptosis.[10][12] The mitochondrial apoptosis pathway is a key player, involving the BCL-2 family of proteins.[5]
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay for Eupalinolide J, a related compound)
-
Cancer cells (5 × 10³ cells/well) are seeded in a 96-well plate and incubated at 37°C for 24 hours.[13]
-
The cells are then treated with different concentrations of the compound for 48 hours.[13]
-
Following incubation, 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.[13]
-
The resulting formazan (B1609692) crystals are dissolved in DMSO.[13]
-
The absorbance is measured at 550 nm using a microplate reader to determine cell viability.[13]
Cell Cycle Analysis (Flow Cytometry for this compound)
-
Hepatic carcinoma cells are treated with this compound (12 µM and 24 µM) or DMSO (control) for 48 hours.[1]
-
The cells are collected and washed twice with cold PBS.[1]
-
Flow cytometry is used to analyze the cell cycle distribution.[1]
Apoptosis Analysis (Annexin V-FITC/PI Staining for this compound)
-
Cells treated with this compound are collected after 48 hours and washed twice with cold PBS.[1]
-
Cells are resuspended at a density of 5 × 10⁵ cells/mL in 200 µL of binding buffer.[1]
-
195 µL of binding buffer and 5 µL of Annexin V-FITC are added, and the mixture is incubated for 10 minutes at room temperature.[1]
-
The cells are washed, resuspended in binding buffer, and then stained with Propidium Iodide (PI).[1]
-
Flow cytometry is used to quantify the percentage of apoptotic cells.[1]
IV. Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures provide a clearer understanding of the processes involved.
Caption: this compound induced signaling cascade.
Caption: Cisplatin induced apoptotic pathway.
Caption: Cell cycle analysis workflow.
V. Conclusion
This compound emerges as a promising natural anti-cancer agent with a distinct mechanism of action compared to the established chemotherapeutic drug, cisplatin. Its ability to induce S-phase arrest and trigger both apoptosis and ferroptosis highlights its potential for treating various cancers. Cisplatin remains a potent cytotoxic drug, primarily acting through DNA damage and subsequent G2 arrest and apoptosis. The differences in their molecular targets and cellular responses suggest that this compound could be a valuable alternative or synergistic agent in cancer therapy, particularly in cases of cisplatin resistance. Further direct comparative studies are warranted to fully elucidate their relative potencies and potential for combination therapies.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 8. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Potential Alternative to Standard Chemotherapy with a Promising Therapeutic Index
A detailed comparison for researchers and drug development professionals.
Recent preclinical studies highlight Eupalinolide B, a natural sesquiterpene lactone, as a promising anti-cancer agent with a potentially favorable therapeutic index compared to standard chemotherapeutic drugs. While a definitive therapeutic index for this compound has yet to be established through comprehensive toxicology studies, existing in vitro and in vivo data suggest a wider therapeutic window, indicating a greater margin of safety between its effective (cytotoxic) and toxic doses. This guide provides a comparative analysis of this compound and standard chemotherapy agents, focusing on available data for cytotoxicity, in vivo efficacy, and toxicity, alongside detailed experimental protocols to support further research.
Comparative Analysis of Cytotoxicity and In Vivo Data
The therapeutic index is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A high therapeutic index is desirable, indicating that a much higher dose is needed to cause toxicity than to achieve the desired therapeutic outcome. For anticancer drugs, this is often evaluated by comparing the 50% inhibitory concentration (IC50) in cancer cells to the 50% lethal dose (LD50) or toxic dose (TD50) in animal models.
While direct LD50 or TD50 data for this compound is not yet available in published literature, the compound has demonstrated potent cytotoxic effects against various cancer cell lines at micromolar concentrations. In vivo studies have further shown its ability to inhibit tumor growth at doses that are well-tolerated in animal models, with no significant adverse effects observed.
In contrast, many standard chemotherapeutic agents, such as cisplatin (B142131), paclitaxel (B517696), and sorafenib, are known to have narrow therapeutic indices, meaning their effective doses are close to those that cause severe toxicity.
Table 1: Comparative Cytotoxicity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) |
| Laryngeal Cancer | TU212 | 1.03 |
| Laryngeal Cancer | TU686 | 6.73 |
| Laryngeal Cancer | M4e | 3.12 |
| Laryngeal Cancer | AMC-HN-8 | 2.13 |
| Laryngeal Cancer | Hep-2 | 9.07 |
| Laryngeal Cancer | LCC | 4.20 |
| Hepatic Carcinoma | SMMC-7721 | Not explicitly stated |
| Hepatic Carcinoma | HCCLM3 | Not explicitly stated |
| Pancreatic Cancer | PANC-1 | Not explicitly stated |
| Pancreatic Cancer | MiaPaCa-2 | Not explicitly stated |
Data compiled from published preclinical studies.
Table 2: In Vivo Efficacy and Observed Toxicity of this compound
| Cancer Model | Animal Model | This compound Dosage | Therapeutic Effect | Observed Toxicity |
| Laryngeal Cancer | Xenograft | Not specified | Significant tumor suppression | No obvious changes in weight; no obvious cytotoxicity in major organs (kidneys, liver, heart, lungs, spleen).[1] |
| Hepatic Carcinoma | Xenograft | 25 mg/kg or 50 mg/kg | Significant inhibition of tumor volume and weight.[2] | Not explicitly stated, but implies good tolerability. |
| Pancreatic Cancer | Xenograft | Not specified | Reduced tumor growth.[3][4] | More marked cytotoxicity against cancer cells than normal pancreatic cells.[3] |
Table 3: Therapeutic Index Data for Standard Chemotherapy Agents (in Mice)
| Chemotherapy Agent | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| Cisplatin | ~13 | ~2.5 | ~5.2 |
| Paclitaxel (Taxol) | ~31.3 - 34.8 | ~10 | ~3.1 - 3.5 |
| Sorafenib | >50 | ~30 | >1.7 |
Note: LD50 and ED50 values can vary depending on the mouse strain, tumor model, and administration route. The data presented are approximations from various preclinical studies for comparative purposes.
The data suggests that this compound is effective at concentrations that, in preliminary in vivo models, do not produce the overt toxicity commonly associated with standard chemotherapy. This indicates a promising therapeutic window that warrants further, more detailed toxicological investigation to formally calculate a therapeutic index.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound and/or standard chemotherapy drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (this compound and/or standard chemotherapy) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of a compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line of interest
-
Sterile PBS or serum-free medium
-
Matrigel (optional, to improve tumor take rate)
-
This compound and/or standard chemotherapy drugs formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can enhance tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds (this compound or standard chemotherapy) and vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral gavage, intravenous).
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the treatment period. Observe the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Determination of Acute Toxicity (LD50)
The LD50 is the dose of a substance that is lethal to 50% of a population of test animals. This is a critical component in calculating the therapeutic index.
Materials:
-
Healthy, young adult mice of a single strain
-
Test compound (this compound)
-
Appropriate vehicle for administration
-
Dosing syringes and needles
Procedure:
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of doses that cause mortality.
-
Main Study:
-
Divide the animals into several groups (typically 5-6 groups of 10 animals each, with equal numbers of males and females).
-
Administer a single dose of the test compound to each group, with doses geometrically spaced within the range determined in the preliminary study. Include a control group that receives only the vehicle.
-
The route of administration should be relevant to the intended clinical use.
-
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, 72, and 96 hours) and daily for up to 14 days.
-
Data Analysis: Record the number of deaths in each dose group. The LD50 value can then be calculated using statistical methods such as the Probit analysis.
Signaling Pathways and Experimental Workflows
To visually represent the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Conceptual Diagram of Therapeutic Index.
Caption: MTT Assay Experimental Workflow.
Caption: In Vivo Xenograft Model Workflow.
References
- 1. Improved therapeutic index of cisplatin by procaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of paclitaxel therapeutic index by derivatization and association to a cholesterol-rich microemulsion: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ClinPGx [clinpgx.org]
meta-analysis of studies on the anti-cancer activity of Eupalinolide B
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a compound of interest in oncological research. This guide provides a comparative analysis of its anti-cancer activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While a formal meta-analysis is not yet available in the literature, this document synthesizes findings from various studies to offer a comprehensive overview of this compound's potential as an anti-cancer agent.
Comparative Cytotoxicity Across Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in several studies, indicating its efficacy in inhibiting cancer cell proliferation.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Laryngeal Cancer | TU686 | 6.73 | [1] |
| TU212 | 1.03 | [1] | |
| M4e | 3.12 | [1] | |
| AMC-HN-8 | 2.13 | [1] | |
| Hep-2 | 9.07 | [1] | |
| LCC | 4.20 | [1] | |
| Pancreatic Cancer | PANC-1 | Not specified | [2][3] |
| MiaPaCa-2 | Not specified | [2][3] | |
| Hepatic Carcinoma | SMMC-7721 | Not specified | [4] |
| HCCLM3 | Not specified | [4] | |
| Other Cancers | P388 (Leukemia) | Not specified | [1] |
| A549 (Lung) | Not specified | [1] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across studies.
Mechanisms of Anti-Cancer Action: A Multi-faceted Approach
This compound exerts its anti-cancer effects through multiple signaling pathways, leading to cell death, inhibition of proliferation, and reduced metastatic potential.
Induction of Programmed Cell Death
This compound has been shown to induce distinct forms of programmed cell death in different cancer types:
-
Ferroptosis in Hepatic Carcinoma: In liver cancer cells, this compound induces ferroptosis, a form of iron-dependent cell death.[4] This is mediated by endoplasmic reticulum (ER) stress and the activation of the ROS-ER-JNK signaling pathway.[4]
-
Apoptosis and Potential Cuproptosis in Pancreatic Cancer: In pancreatic cancer cells, this compound triggers apoptosis and elevates reactive oxygen species (ROS) levels.[2][3] Furthermore, it disrupts copper homeostasis, suggesting a potential role for cuproptosis, a novel form of copper-dependent cell death.[2][3]
Cell Cycle Arrest
A key mechanism of this compound's anti-proliferative activity is its ability to halt the cell cycle. In hepatic carcinoma cells, it causes cell cycle arrest at the S phase, thereby inhibiting DNA synthesis and cell division.[4]
Inhibition of Metastasis
Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit key processes involved in metastasis:
-
Epithelial-Mesenchymal Transition (EMT) in Laryngeal Cancer: this compound suppresses EMT in laryngeal cancer cells.[1] This is a crucial process by which cancer cells gain migratory and invasive properties. The compound is suggested to act as a novel inhibitor of lysine-specific demethylase 1 (LSD1), a key regulator of EMT.[1]
-
Migration and Invasion in Pancreatic Cancer: Studies have shown that this compound effectively inhibits the migration and invasion of pancreatic cancer cells.[2][3]
In Vivo Efficacy
The anti-tumor effects of this compound have been validated in animal models. In xenograft models of laryngeal and pancreatic cancer, administration of this compound significantly suppressed tumor growth.[1][2][3] Importantly, in the laryngeal cancer model, no obvious cytotoxicity was observed in major organs, suggesting a favorable safety profile.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms of this compound, the following diagrams illustrate its signaling pathways and a typical experimental workflow for assessing its anti-cancer activity.
Caption: Signaling pathways affected by this compound in different cancer types.
Caption: General experimental workflow for evaluating the anti-cancer activity of this compound.
Detailed Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are summaries of key experimental protocols.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Western Blot Analysis
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Model
-
Cell Implantation: A specific number of cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection) at a specified dose and frequency. The control group receives a vehicle.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising natural compound with significant anti-cancer activity against a variety of malignancies. Its multi-modal mechanism of action, targeting key cancer hallmarks such as proliferation, cell death, and metastasis, makes it an attractive candidate for further drug development.
Future research should focus on:
-
Conducting direct comparative studies of this compound against standard-of-care chemotherapeutic agents.
-
Elucidating the precise molecular targets of this compound.
-
Performing more extensive in vivo studies to evaluate its efficacy and safety in different cancer models.
-
Investigating the potential for combination therapies to enhance its anti-cancer effects.
While no clinical trials have been registered for this compound to date, the preclinical data warrants further investigation into its therapeutic potential for cancer treatment.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eupalinolide B: A Guide for Laboratory Professionals
All waste contaminated with Eupalinolide B, including unused stock solutions, contaminated labware, and personal protective equipment (PPE), must be segregated as cytotoxic waste.[2][3] The final disposal method for cytotoxic waste is typically high-temperature incineration.[2][4] It is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Step-by-Step Disposal Protocol
-
Segregation at Source: Immediately segregate all this compound waste from other laboratory waste streams. This includes both solid and liquid waste.
-
Waste Containment:
-
Solid Waste: Place all contaminated solid materials, such as gloves, pipette tips, vials, and absorbent paper, into a designated, leak-proof container lined with a purple cytotoxic waste bag.[2] This container should be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.
-
Sharps Waste: Any sharps, such as needles or contaminated glass, must be disposed of in a rigid, puncture-resistant sharps container specifically designated for cytotoxic sharps.[5][6] This container should also be clearly labeled.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and shatter-resistant container. The container must be clearly labeled as "Cytotoxic Liquid Waste" and should include the name "this compound." Do not mix with other chemical waste unless following an approved institutional protocol.
-
-
Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general laboratory traffic, until it is collected by a licensed hazardous waste disposal service.
-
Decontamination of Work Surfaces: Decontaminate all surfaces and equipment that have come into contact with this compound. While specific deactivating agents for this compound are not documented, a thorough cleaning with a suitable laboratory detergent followed by a rinse is a prudent measure. The cleaning materials used must also be disposed of as cytotoxic waste.
-
Waste Pickup and Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor. Ensure all required documentation is completed.
This compound Waste Segregation
| Waste Type | Container | Labeling |
| Solid Waste (Gloves, PPE, contaminated labware) | Leak-proof container with a purple bag | "Cytotoxic Waste" + Hazard Symbol |
| Sharps Waste (Needles, contaminated glass) | Puncture-resistant sharps container | "Cytotoxic Sharps" + Hazard Symbol |
| Liquid Waste (Unused solutions, supernatants) | Compatible, sealed container | "Cytotoxic Liquid Waste: this compound" |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. acewaste.com.au [acewaste.com.au]
- 4. youtube.com [youtube.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
Personal protective equipment for handling Eupalinolide B
Essential Safety and Handling Guide for Eupalinolide B
Disclaimer: this compound is an investigational compound with demonstrated cytotoxic and anti-cancer properties.[1][2][3] As there is no comprehensive Safety Data Sheet (SDS) publicly available, this document provides guidance based on its known biological activities and general safety protocols for handling potent cytotoxic agents. All handling of this compound should be performed with the utmost caution in a controlled laboratory setting by trained personnel.
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum.[1] It is under investigation for its therapeutic effects, including its ability to inhibit cancer cell viability, induce apoptosis (programmed cell death), and elevate reactive oxygen species (ROS).[1][2] Due to its potent biological activity, it must be handled as a hazardous compound to minimize occupational exposure.
Chemical and Toxicological Data
Limited quantitative data on the toxicity of this compound is available. Therefore, researchers must operate under the precautionary principle, treating it as a potent cytotoxic agent.
| Property | Data | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 877822-40-7 | [4] |
| Molecular Formula | C₂₄H₃₀O₉ | [4] |
| Molecular Weight | 462.49 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol. | [4][5] |
| LD50 (Oral/Dermal) | Data not available. Handle as a potent cytotoxic compound. | |
| Occupational Exposure Limit (OEL) | Not established. Exposure should be minimized to the lowest possible level. |
Operational Plan: Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and rigorous PPE, is mandatory.
Engineering Controls
-
Primary Containment: All manipulations of this compound, especially handling of the powder form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a dedicated cytotoxic drug safety cabinet.[6] These cabinets protect the operator, the environment, and the product through controlled airflow and HEPA filtration.[6]
-
Ventilation: The laboratory should have adequate ventilation with no air recirculation to areas where the compound is not handled.
Personal Protective Equipment (PPE)
The following PPE is required for all procedures involving this compound. This equipment should be donned before entering the designated handling area and doffed in a manner that prevents contamination.[7]
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard). The outer glove should be removed immediately after handling the compound and disposed of as cytotoxic waste. The inner glove should be removed upon leaving the work area.
-
Gown: A disposable, impermeable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required. Gowns should be discarded as cytotoxic waste after each use or if contamination is suspected.
-
Eye and Face Protection: ANSI-rated safety goggles or glasses with side shields should be worn. When there is a risk of splashes, a full-face shield must be worn in addition to goggles.
-
Respiratory Protection: When handling the solid (powder) form of this compound outside of a containment device, a NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation of aerosolized particles.
-
Shoe Covers: Disposable shoe covers should be worn in the handling area and removed before exiting.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the procedure for safely weighing and dissolving solid this compound to prepare a stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile, filtered pipette tips
-
Cytotoxic waste disposal bags and sharps container
Procedure:
-
Preparation: Don all required PPE as described above. Prepare the work surface inside the BSC by covering it with a disposable, absorbent, plastic-backed pad.
-
Tare a Vial: Place a sterile, pre-labeled vial on the analytical balance inside the BSC and tare the balance.
-
Weighing: Carefully transfer the desired amount of this compound powder to the tared vial using a dedicated spatula. Avoid generating dust. Close the primary container of this compound immediately.
-
Record Weight: Record the exact weight of the compound.
-
Dissolving: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. This compound is soluble in DMSO at concentrations up to 60 mg/mL.[5]
-
Mixing: Cap the vial securely and vortex gently until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.[5]
-
Storage: Store the stock solution at -80°C for long-term stability (up to 1 year in solvent).[5]
-
Initial Cleanup: Wipe the exterior of the stock solution vial with a cleaning agent (e.g., 70% isopropyl alcohol). Dispose of all single-use items, including the weighing boat, pipette tips, and absorbent pad, into a designated cytotoxic waste container.
Logistical Plan: Spill Management and Decontamination
Prompt and correct management of a cytotoxic spill is critical to prevent exposure and environmental contamination.[8] A dedicated cytotoxic spill kit must be readily accessible in all areas where this compound is handled.[9]
Spill Response Workflow
Caption: Workflow for the safe cleanup of a this compound spill.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be segregated from other waste streams for proper disposal.
-
Waste Segregation: Use designated, clearly labeled, puncture-proof, and leak-proof containers with purple lids for all cytotoxic waste.[10]
-
Contaminated Materials: This includes all used PPE, vials, pipette tips, absorbent pads, and any other disposable item that has come into contact with this compound.
-
Sharps: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated cytotoxic sharps container.[11]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Final Disposal: All cytotoxic waste must be disposed of according to institutional and local environmental regulations. The standard method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste contractor.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 877822-40-7 [chemicalbook.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 7. hse.gov.uk [hse.gov.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. england.nhs.uk [england.nhs.uk]
- 10. danielshealth.ca [danielshealth.ca]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. m.youtube.com [m.youtube.com]
- 13. stericycle.com [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
